N-Desmethyltramadol
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1018989-94-0 |
|---|---|
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
(1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2;/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 |
InChI Key |
NOZLWRHUQJHIRG-PBCQUBLHSA-N |
SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O |
Isomeric SMILES |
CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
Synonyms |
(1R,2R)-rel-1-(3-Methoxyphenyl)-2-[(methylamino)methyl]-cyclohexanol Hydrochloride; _x000B_cis-(+/-)-N-Demethyltramadol; N-Monodesmethyltramadol Hydrochloride; Nortramadol Hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
mechanism of N-Desmethyltramadol formation in liver microsomes
An In-depth Technical Guide on the Formation of N-Desmethyltramadol in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of this compound (NDT), a primary metabolite of the synthetic opioid analgesic, tramadol (B15222). The focus is on the enzymatic processes within liver microsomes, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.
Introduction
Tramadol is a widely prescribed centrally acting analgesic for moderate to severe pain.[1] Its therapeutic effect is attributed to a complex mechanism involving both opioid and non-opioid pathways, including the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] The metabolism of tramadol is a critical factor influencing its efficacy and safety profile, with the liver being the primary site of biotransformation.[1][3][4] Tramadol undergoes extensive Phase I and Phase II reactions, with N-demethylation to this compound (also known as M2) being a significant pathway.[1][4] While the O-demethylation of tramadol to O-desmethyltramadol (M1) by CYP2D6 is well-known for producing a more potent mu-opioid agonist, the N-demethylation pathway is crucial for the overall clearance of the parent drug.[1][2][4]
The Metabolic Pathway: N-Demethylation of Tramadol
The conversion of tramadol to this compound is a Phase I metabolic reaction catalyzed by specific cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.
Key Enzymes Involved
The primary enzymes responsible for the N-demethylation of tramadol are CYP2B6 and CYP3A4 .[1][3][5][6] Studies using human liver microsomes and cDNA-expressed CYP isoforms have confirmed the significant roles of these two enzymes in the formation of this compound.[7][8] While CYP2D6 is the principal enzyme for O-demethylation, its role in N-demethylation is considered minor.[4][9]
Reaction Kinetics
The N-demethylation of tramadol exhibits complex enzyme kinetics. Unlike the O-demethylation pathway, which typically follows monophasic Michaelis-Menten kinetics, the formation of this compound is often best described by a two-site (biphasic) model.[10] This suggests the involvement of multiple enzymes or multiple binding sites with different affinities for the substrate.
dot
Quantitative Data
The following tables summarize key quantitative parameters related to the enzymatic formation of this compound.
Table 1: Enzyme Kinetic Parameters for Tramadol N-Demethylation in Human Liver Microsomes
| Parameter | Value | Reference(s) |
| Kinetic Model | Two-site (Biphasic) | [10] |
| Km (High-affinity site) | ~1021 µM | [8] |
| Vmax | Not consistently reported | [1] |
Note: Specific Km and Vmax values for N-demethylation by individual recombinant CYP2B6 and CYP3A4 enzymes are not consistently available in the literature, representing an area for further investigation.[1]
Experimental Protocols
This section provides a detailed methodology for a typical in vitro experiment to study the formation of this compound using human liver microsomes.
In Vitro Metabolism of Tramadol in Human Liver Microsomes
Objective: To determine the rate of this compound formation from tramadol in the presence of human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Tramadol hydrochloride
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (IS) solution (e.g., this compound-d3)[7]
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer, human liver microsomes, and the tramadol stock solution to achieve the desired final concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.[1]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.[1]
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).[1]
-
Termination of Reaction: At each designated time point, terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.[1][7]
-
Sample Processing:
-
Vortex the terminated reaction mixtures vigorously.
-
Centrifuge the samples to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a new tube for analysis.
-
Analytical Quantification
Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the preferred method for the sensitive and specific quantification of tramadol and its metabolites.
General HPLC-MS/MS Parameters:
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for tramadol, this compound, and the internal standard.
dot
Logical Relationships and Influencing Factors
The rate of this compound formation can be influenced by several factors, leading to inter-individual variability in tramadol metabolism.
Genetic Polymorphisms
Genetic variations in the CYP2B6 and CYP3A4 genes can alter enzyme activity, potentially affecting the rate of N-demethylation.[1] This can contribute to differences in tramadol clearance and response among individuals.
Drug-Drug Interactions
Co-administration of drugs that are inhibitors or inducers of CYP2B6 and CYP3A4 can significantly impact the formation of this compound.
-
Inhibitors: Drugs that inhibit CYP2B6 or CYP3A4 can decrease the rate of N-demethylation, leading to higher plasma concentrations of tramadol.
-
Inducers: Conversely, inducers of these enzymes can increase the rate of N-demethylation, potentially leading to lower plasma concentrations of the parent drug.
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Conclusion
The N-demethylation of tramadol to this compound, primarily mediated by CYP2B6 and CYP3A4 in liver microsomes, is a crucial pathway in the overall metabolism and clearance of the drug. Understanding the kinetics, the enzymes involved, and the factors that can influence this pathway is essential for drug development, predicting drug-drug interactions, and moving towards personalized medicine approaches in pain management. The methodologies and data presented in this guide serve as a foundational resource for researchers in the fields of pharmacology, toxicology, and drug metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Tramadol - Wikipedia [en.wikipedia.org]
- 3. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The metabolism of tramadol by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of N-Desmethyltramadol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222), a centrally acting analgesic, exerts its therapeutic effects through a dual mechanism involving weak agonism at the μ-opioid receptor (MOR) and inhibition of the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). Its complex pharmacology is further modulated by its extensive hepatic metabolism into several metabolites. The primary active metabolite, O-desmethyltramadol (M1), is a more potent MOR agonist than the parent compound and is largely responsible for tramadol's opioid-like analgesic effects. Another principal metabolite, formed via N-demethylation, is N-desmethyltramadol (M2). This technical guide provides an in-depth examination of the pharmacological profile of this compound, focusing on its receptor binding affinity, functional activity, metabolic pathways, and pharmacokinetic properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Metabolism and Pharmacokinetics of this compound
This compound is a product of the hepatic N-demethylation of tramadol, a reaction primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2][3][4][5][6][7][8] This metabolic pathway is a significant contributor to the overall clearance of tramadol.[3] Once formed, this compound can be further metabolized to N,O-didesmethyltramadol by CYP2D6 or to N,N-didesmethyltramadol by CYP2B6 and CYP3A4.[1][2][9]
The pharmacokinetics of this compound have been studied in various populations. In a study of postoperative surgical patients receiving intravenous tramadol, the elimination half-life (t1/2) of tramadol was observed to be approximately 4.8 hours.[10] In this patient group, poor metabolizers for CYP2D6 exhibited higher concentrations of this compound compared to extensive and intermediate metabolizers, highlighting the influence of genetic polymorphisms on its disposition.[10]
Data Presentation: Pharmacokinetic Parameters
| Parameter | Value | Population | Reference |
| Metabolizing Enzymes | CYP2B6, CYP3A4 | Human | [1][2][3][4][5][6][7][8] |
| Elimination Half-Life (of Tramadol) | ~4.8 (3.2–7.6) h | Postoperative Surgical Patients | [10] |
Receptor Binding Affinity and Functional Activity
The pharmacological activity of this compound is markedly lower than that of both the parent drug, tramadol, and the O-desmethyl metabolite, M1. Its contribution to the overall analgesic effect of tramadol is considered to be negligible.[11]
μ-Opioid Receptor
Studies have consistently demonstrated that this compound possesses a very weak affinity for the μ-opioid receptor. Research utilizing cloned human μ-opioid receptors reported a binding affinity (Ki) for racemic this compound to be greater than 10 µM.[11] This indicates a significantly lower affinity compared to the potent M1 metabolite.
Furthermore, in functional assays designed to assess agonist activity, this compound shows no efficacy. Specifically, in [³⁵S]GTPγS binding assays, which measure the activation of G-proteins upon receptor agonism, this compound did not stimulate [³⁵S]GTPγS binding, indicating a lack of agonist activity at the μ-opioid receptor.[11]
Serotonin and Norepinephrine Transporters
Data Presentation: Receptor Binding and Functional Activity
| Target | Parameter | Value | Assay | Reference |
| μ-Opioid Receptor | Binding Affinity (Ki) | > 10 µM | Radioligand Binding Assay | [11] |
| μ-Opioid Receptor | Functional Activity | No agonist activity | [³⁵S]GTPγS Binding Assay | [11] |
| Serotonin Transporter (SERT) | Binding Affinity (Ki) | Not reported | - | - |
| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | Not reported | - | - |
Experimental Protocols
Radioligand Binding Assay for μ-Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor through competitive displacement of a radiolabeled ligand.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the cloned human μ-opioid receptor. The cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.
-
Competitive Binding: A fixed concentration of a high-affinity radiolabeled opioid antagonist (e.g., [³H]naloxone) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay for μ-Opioid Receptor Agonism
Objective: To assess the functional agonist activity of this compound at the μ-opioid receptor by measuring G-protein activation.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human μ-opioid receptor are prepared as described for the radioligand binding assay.
-
Assay Setup: The cell membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound. A known MOR agonist (e.g., DAMGO) is used as a positive control, and a vehicle control is also included.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for receptor stimulation and [³⁵S]GTPγS binding to the Gα subunit of the G-protein.
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Detection: The radioactivity on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the concentration of this compound to generate a dose-response curve. The efficacy (Emax) and potency (EC₅₀) are determined from this curve. For this compound, no stimulation of [³⁵S]GTPγS binding is expected.
Mandatory Visualizations
Caption: Metabolic pathway of Tramadol to its primary metabolites.
Caption: Generalized workflow for a competitive radioligand binding assay.
Conclusion
This compound is a pharmacologically inactive metabolite of tramadol. It is formed through N-demethylation by CYP2B6 and CYP3A4. Its affinity for the μ-opioid receptor is exceedingly low, and it demonstrates no agonist activity in functional assays. Furthermore, its contribution to the inhibition of serotonin and norepinephrine reuptake is negligible. For drug development and clinical pharmacology, this compound is primarily considered an inactive metabolite, with the therapeutic and adverse effect profiles of tramadol being predominantly determined by the parent drug and the active O-desmethyl metabolite (M1). This technical guide provides a consolidated overview of the current understanding of the pharmacological profile of this compound, supported by experimental methodologies and data presentation, to aid researchers in the field.
References
- 1. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Desmetramadol - Wikipedia [en.wikipedia.org]
- 10. Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
N-Desmethyltramadol's Interaction with the Mu-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-desmethyltramadol (M2) is a primary metabolite of the centrally acting analgesic, tramadol (B15222). Unlike tramadol's other major metabolite, O-desmethyltramadol (M1), which is a potent agonist at the mu-opioid receptor (MOR) and significantly contributes to tramadol's analgesic effects, this compound exhibits a markedly different pharmacological profile. This technical guide provides a comprehensive analysis of the interaction between this compound and the mu-opioid receptor, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and experimental frameworks. The evidence presented herein characterizes this compound as a metabolite with negligible affinity and functional activity at the mu-opioid receptor, positioning it as a functionally inactive metabolite in the context of direct opioid-mediated analgesia.
Introduction
Tramadol's therapeutic efficacy is derived from a dual mechanism of action: a weak affinity for the mu-opioid receptor and the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] The in vivo metabolic conversion of tramadol is critical to its analgesic properties, primarily through the action of cytochrome P450 (CYP) enzymes.[3] O-demethylation by CYP2D6 produces O-desmethyltramadol (M1), a metabolite with significantly higher affinity for the mu-opioid receptor than the parent compound.[3][4] Conversely, N-demethylation, mediated by CYP3A4 and CYP2B6, results in the formation of this compound (M2).[1][3] Understanding the pharmacological activity of each metabolite is crucial for a complete picture of tramadol's mechanism of action and for the development of novel analgesics. This guide focuses specifically on the interaction of this compound with the mu-opioid receptor.
Quantitative Analysis of this compound Interaction with the Mu-Opioid Receptor
The interaction of this compound with the mu-opioid receptor has been quantified through various in vitro assays. The data consistently demonstrates a very low affinity and lack of agonistic activity. For comparative purposes, data for tramadol and its active metabolite, O-desmethyltramadol (M1), are also presented.
Table 1: Mu-Opioid Receptor Binding Affinities (Ki)
| Compound | Receptor Source | Radioligand | Ki (nM) | Reference |
| This compound (M2) | Cloned human μ-opioid receptor | [³H]Naloxone | >10,000 | [1] |
| Tramadol | Cloned human μ-opioid receptor | [³H]DAMGO | 12,500 | [5] |
| O-Desmethyltramadol (M1) | Cloned human μ-opioid receptor | [³H]Naloxone | 3.4 | [4][6] |
| Morphine | Cloned human μ-opioid receptor | [³H]DAMGO | 3.0 | [5] |
Ki: Inhibitory constant. A higher Ki value indicates lower binding affinity.
Table 2: Functional Activity at the Mu-Opioid Receptor
| Compound | Assay Type | Cell Line | Parameter | Result | Reference |
| This compound (M2) | [³⁵S]GTPγS Binding | CHO cells expressing human MOR | % Stimulation | No stimulatory effect | [1] |
| O-Desmethyltramadol (M1) | [³⁵S]GTPγS Binding | CHO cells expressing human MOR | EC₅₀ (nM) | 860 | [6] |
| O-Desmethyltramadol (M1) | cAMP Accumulation | Cells expressing human MOR | EC₅₀ (nM) | 63 | [6] |
| Morphine | [³⁵S]GTPγS Binding | CHO cells expressing human MOR | EC₅₀ (nM) | 118 | [6] |
| Morphine | cAMP Accumulation | Cells expressing human MOR | EC₅₀ (nM) | 3 | [6] |
EC₅₀: Half-maximal effective concentration. A lower EC₅₀ value indicates greater potency. [S]GTPγS binding assays measure G-protein activation, a key step in opioid receptor signaling. cAMP accumulation assays measure the inhibition of adenylyl cyclase, a downstream effect of MOR activation.
Experimental Protocols
Radioligand Competition Binding Assay for Ki Determination
This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human mu-opioid receptor.[1][5]
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO cells).[3][5]
-
Radioligand: [³H]DAMGO or [³H]Naloxone (a selective mu-opioid receptor antagonist).[3][5]
-
Test Compound: this compound.[1]
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[5]
-
Scintillation Counter: For measuring radioactivity.[5]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[5]
-
Assay Setup: In a 96-well plate, add the following in triplicate:[5]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[3][5]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[5][7]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[5]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.[5]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.[5]
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[5]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][5]
-
[³⁵S]GTPγS Functional Assay for Agonist Activity
This assay measures the functional activation of G-proteins coupled to the mu-opioid receptor.
Objective: To assess the agonist activity of this compound at the human mu-opioid receptor.[1]
Materials:
-
Receptor Source: Membranes from CHO cells stably transfected with the human mu-opioid receptor.[1]
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[1]
-
Test Compound: this compound.
-
Positive Control: A known MOR agonist (e.g., DAMGO or morphine).
-
Assay Buffer: Containing GDP, MgCl₂, NaCl, and a buffer (e.g., Tris-HCl).
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of this compound (or positive control), and GDP in the assay buffer.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[1]
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound. An increase in binding indicates agonist activity. Determine the EC₅₀ and Emax (maximum effect) from the dose-response curve.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the canonical mu-opioid receptor signaling pathway and a typical experimental workflow for assessing ligand-receptor interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Tramadol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]
- 7. benchchem.com [benchchem.com]
The Converging Paths of Tramadol Metabolism: An In-depth Technical Guide on the Roles of CYP2B6 and CYP3A4 in N-Desmethyltramadol Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222), a widely prescribed synthetic opioid analgesic, exerts its therapeutic effects through a complex mechanism involving both opioid and monoaminergic pathways. The clinical efficacy and safety profile of tramadol are intrinsically linked to its extensive hepatic metabolism, which is primarily orchestrated by the cytochrome P450 (CYP) enzyme superfamily. While the O-demethylation of tramadol to the potent mu-opioid receptor agonist, O-desmethyltramadol (M1), by CYP2D6 is a well-documented activation pathway, the N-demethylation pathway leading to N-desmethyltramadol (M2) represents a significant route of tramadol clearance. This technical guide provides a comprehensive examination of the roles of two key enzymes, CYP2B6 and CYP3A4, in the metabolic conversion of tramadol to this compound, an essentially inactive metabolite.[1][2][3] A thorough understanding of this metabolic route is critical for predicting pharmacokinetic variability, potential drug-drug interactions, and for the overall development of safer and more effective analgesic therapies.
The Metabolic Pathway of Tramadol N-Demethylation
The biotransformation of tramadol is a multifaceted process involving several phase I and phase II reactions. The N-demethylation of tramadol to this compound (M2) is a primary phase I metabolic pathway catalyzed predominantly by CYP2B6 and CYP3A4 in the liver.[1][4][5][6] M2 can be further metabolized to N,N-didesmethyltramadol (M3).[7] Concurrently, tramadol is also O-demethylated by CYP2D6 to form the active metabolite O-desmethyltramadol (M1).[1][4][5][6]
Quantitative Analysis of Enzyme Kinetics
The characterization of enzyme kinetics provides invaluable insights into the efficiency and capacity of metabolic pathways. However, specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the N-demethylation of tramadol by individual recombinant CYP2B6 and CYP3A4 enzymes are not consistently reported in the scientific literature, highlighting a gap for future research.[8][9]
In studies utilizing human liver microsomes, the N-demethylation of tramadol has been observed to follow a two-site (biphasic) kinetic model, suggesting the involvement of multiple enzymes with different affinities for the substrate.[10] One study reported a Km value of 1021 µM for the high-affinity enzyme component of M2 formation in human liver microsomes, though this value is not specific to either CYP2B6 or CYP3A4.[4]
| Enzyme Source | Kinetic Parameter | Value | Reference |
| Human Liver Microsomes | Km (for M2 formation, high-affinity component) | 1021 µM | [4] |
Table 1: Reported Kinetic Parameters for Tramadol N-Demethylation.
Experimental Protocols
The investigation of tramadol metabolism relies on robust in vitro experimental models. The following protocols outline standard methodologies for assessing the roles of CYP2B6 and CYP3A4 in this compound formation using human liver microsomes and recombinant enzymes.
In Vitro Metabolism of Tramadol using Human Liver Microsomes
This protocol describes a typical experiment to determine the kinetics of this compound formation in a mixed-enzyme system.
1. Materials:
-
Pooled human liver microsomes (HLMs)
-
Tramadol hydrochloride
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ice-cold, containing an internal standard, e.g., deuterated this compound)
-
Microcentrifuge tubes or 96-well plates
-
Shaking water bath or incubator set to 37°C
-
Centrifuge
2. Procedure:
-
Reagent Preparation: Prepare a stock solution of tramadol in a suitable solvent (e.g., methanol (B129727) or water). On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[7]
-
Incubation Setup: In a microcentrifuge tube, combine the potassium phosphate buffer, diluted human liver microsomes, and the tramadol stock solution to achieve a range of final substrate concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.[8]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the mixture.[7]
-
Incubation: Incubate the reaction mixture at 37°C with constant shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes) to ensure the reaction rate is linear.[8]
-
Reaction Termination: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.[7][8]
-
Sample Processing: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Analysis: Transfer the supernatant to an appropriate vial for analysis by a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Metabolism using Recombinant Human CYP Enzymes (CYP2B6 and CYP3A4)
This protocol allows for the specific investigation of the contribution of individual CYP isoforms to tramadol N-demethylation.
1. Materials:
-
Recombinant human CYP2B6 or CYP3A4 co-expressed with NADPH-cytochrome P450 reductase in a membrane preparation (e.g., baculosomes or supersomes)
-
Tramadol hydrochloride
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Control membranes (without the CYP enzyme)
-
Acetonitrile (ice-cold, containing an internal standard)
-
Other materials as listed for the HLM protocol
2. Procedure:
-
Reagent Preparation: Prepare reagents as described in the HLM protocol. Dilute the recombinant enzyme and control membrane preparations to the desired concentration in the potassium phosphate buffer.
-
Incubation Setup: Set up separate incubation mixtures for the active recombinant enzyme and the control membranes. Each mixture should contain the buffer, membrane preparation, and a range of tramadol concentrations.
-
Pre-incubation, Reaction Initiation, Incubation, and Termination: Follow the same steps as outlined in the HLM protocol (steps 3-6).
-
Sample Processing and Analysis: Process the samples and analyze the formation of this compound by LC-MS/MS as described in the HLM protocol.
-
Data Analysis: Compare the rate of metabolite formation in the presence of the active recombinant enzyme to that in the control incubations to determine the specific activity of the CYP isoform.
Conclusion
The N-demethylation of tramadol to its inactive metabolite, this compound, is a significant metabolic pathway predominantly mediated by CYP2B6 and CYP3A4. The activity of these enzymes plays a crucial role in the overall clearance and disposition of tramadol, thereby influencing its therapeutic efficacy and potential for drug-drug interactions. While the precise kinetic parameters for the individual contributions of CYP2B6 and CYP3A4 remain an area for further investigation, the established in vitro methodologies provide a robust framework for studying this important metabolic process. A deeper understanding of the interplay between these enzymes in tramadol metabolism is essential for advancing personalized medicine and optimizing pain management strategies.
References
- 1. Impact of CYP2D6 and CYP2B6 phenotypes on the response to tramadol in patients with acute post‐surgical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ClinPGx [clinpgx.org]
N-Desmethyltramadol: A Technical Guide to Its Core Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of N-Desmethyltramadol (NDT), a primary metabolite of the widely prescribed analgesic, tramadol (B15222). While its sibling metabolite, O-Desmethyltramadol (M1), is well-known for its significant contribution to tramadol's analgesic effect, NDT provides a crucial piece of the puzzle in understanding the complete metabolic fate, pharmacokinetic variability, and potential drug-drug interactions of tramadol. This document outlines NDT's fundamental chemical properties, metabolic pathways, and the analytical protocols for its quantification.
Core Chemical and Physical Properties
This compound, also known as M2, is classified chemically as an anisole, a class of organic compounds containing a methoxybenzene group or its derivatives.[1][2] Its core physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | [3] |
| Synonyms | Nortramadol, Tramadol metabolite M2 | [3] |
| CAS Number | 73806-55-0 | [4] |
| Molecular Formula | C₁₅H₂₃NO₂ | [3] |
| Molecular Weight | 249.35 g/mol | [3] |
| Predicted Water Solubility | 0.25 g/L | [1] |
| Predicted logP | 2.55 | [1] |
| pKa (Strongest Basic) | Predicted to be a very strong basic compound | [1] |
Metabolism and Signaling Pathways
This compound is a product of Phase I metabolism of tramadol, occurring primarily in the liver.[5] The N-demethylation of tramadol is catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2B6.[4][5][6] This process involves the removal of a methyl group from the tertiary amine of the tramadol molecule.[2]
Subsequently, this compound can be further metabolized. The enzyme CYP2D6 can convert this compound into N,O-Didesmethyltramadol (also known as M5).[2][7][8] This secondary metabolite, unlike NDT, does possess mu-opioid agonist activity.[2] Understanding this metabolic cascade is essential for evaluating the overall pharmacological profile of tramadol, especially in individuals with genetic variations in CYP enzymes.[5][9]
Pharmacological Significance
Unlike O-desmethyltramadol (M1), which is a potent µ-opioid receptor agonist, this compound is considered to be pharmacologically inactive at opioid receptors.[4][10] Studies have shown that NDT has a very weak affinity for the mu-opioid receptor (Ki > 10 µM) and demonstrates no agonist activity in functional assays.[11] Its contribution to the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, a key part of tramadol's mechanism, is also considered negligible.[11] Therefore, NDT is primarily viewed as an inactive metabolite, making its quantification essential for accurately assessing the metabolic phenotype and the disposition of the parent drug, tramadol.[4][11]
Experimental Protocols for Quantification
The accurate quantification of this compound in biological matrices like plasma and urine is critical for pharmacokinetic and toxicological studies.[12][13] The most common and robust methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]
Generalized Protocol for this compound Quantification in Urine using LC-MS/MS:
This protocol outlines a common workflow involving Solid-Phase Extraction (SPE) for sample cleanup followed by LC-MS/MS analysis.
-
Sample Preparation:
-
Pipette 1 mL of urine into a polypropylene (B1209903) centrifuge tube.[14]
-
Add an appropriate internal standard (e.g., N-Desmethyl Tramadol-d3) to correct for variability.[5][14]
-
To account for conjugated metabolites, perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 60°C for 1-2 hours.[14]
-
Pre-treat the sample by adjusting pH as required for the chosen SPE cartridge.[14]
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange column).
-
Load the pre-treated urine sample onto the cartridge.[14]
-
Wash the cartridge with solvents such as deionized water, 0.1 M acetic acid, and methanol (B129727) to remove interferences.[14]
-
Dry the cartridge thoroughly under vacuum or positive pressure.[14]
-
Elute NDT and other analytes using a solvent mixture, typically an organic solvent with a small percentage of ammonium (B1175870) hydroxide (B78521) (e.g., 5% NH₄OH in ethyl acetate).[14]
-
-
Sample Analysis:
-
LC-MS/MS Parameters:
-
Chromatographic Separation: Utilize a reverse-phase column (e.g., C18) with a gradient mobile phase, typically consisting of water with 0.1% formic acid and an organic solvent like acetonitrile (B52724) or methanol with 0.1% formic acid.[12]
-
Mass Spectrometric Detection: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[12] Use Multiple Reaction Monitoring (MRM) for detection and quantification, selecting a specific precursor ion for NDT and monitoring a specific product ion after fragmentation for exceptional specificity.[12]
-
Synthesis
This compound, for use as an analytical standard or in research, can be synthesized. One reported method starts with the preparation of the aminoketone, 2-(N-benzyl-N-methyl)aminomethylcyclohexanone hydrochloride, via a Mannich reaction. This intermediate is then coupled with an organolithium compound derived from 3-bromoanisole (B1666278) to yield the N-benzyl-N-demethyltramadol precursor.[15] Subsequent debenzylation steps would yield the final this compound product. All synthetic compounds are typically prepared as their hydrochloride salts and as racemic mixtures.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061007) [hmdb.ca]
- 2. This compound|For Research [benchchem.com]
- 3. This compound | C15H23NO2 | CID 12149038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (M2) [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Desmetramadol - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. ClinPGx [clinpgx.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
N-Desmethyltramadol: A Definitive Biomarker of Tramadol Intake
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of N-desmethyltramadol (NDT) as a crucial biomarker for confirming the intake of the synthetic opioid analgesic, tramadol (B15222). Tramadol is widely prescribed for the management of moderate to severe pain. Its complex metabolism and the distinct pharmacological profiles of its metabolites necessitate reliable analytical methods for monitoring compliance, clinical studies, and forensic investigations. NDT, a primary metabolite, serves as a stable indicator of tramadol exposure.
Tramadol Metabolism: The Formation of this compound
Tramadol undergoes extensive metabolism in the liver, primarily through two main pathways: O-demethylation and N-demethylation.[1] These processes are catalyzed by the cytochrome P450 (CYP) enzyme system.[1]
-
N-demethylation: This pathway leads to the formation of this compound (NDT or M2). The primary enzymes responsible for this conversion are CYP3A4 and CYP2B6.[1][2][3][4][5] NDT is considered to have significantly less pharmacological activity compared to the parent drug and the O-desmethyl metabolite.[3][5] Its contribution to the overall analgesic effect of tramadol is thought to be negligible.[5]
-
O-demethylation: This pathway produces O-desmethyltramadol (ODT or M1), which is the principal active metabolite.[1][3] ODT exhibits a much higher affinity for μ-opioid receptors than tramadol itself and is largely responsible for the opioid-like analgesic effects.[3][6] This metabolic step is predominantly catalyzed by CYP2D6.[1][2][3][4]
Genetic variations in CYP2D6 can lead to significant differences in the rate of ODT formation, affecting the analgesic efficacy and side-effect profile of tramadol.[4][7][8]
Pharmacokinetics of this compound
The pharmacokinetic profile of NDT is a key aspect of its utility as a biomarker. Following oral administration of tramadol, NDT is formed and can be detected in various biological matrices. While extensive human-specific pharmacokinetic data for NDT is less abundant in the literature compared to tramadol and ODT, studies in animal models and some human studies provide valuable insights.
| Parameter | Tramadol | O-Desmethyltramadol (ODT) | This compound (NDT) | Species | Administration | Reference |
| Half-life (t½) | 6.3 ± 1.4 h | 9 h | 2.62 ± 0.49 h | Horse | Oral | [6][9][10][11] |
| Cmax | 308 µg/L (100mg dose) | 86.8 ± 17.8 ng/mL | 159 ± 20.4 ng/mL | Human / Horse | Oral | [7][9][10][11] |
| Tmax | 1.6 - 4.9 h | - | - | Human | Oral | [1] |
| Bioavailability | 68% (single dose) | - | - | Human | Oral | [6][7] |
| Excretion | ~30% unchanged, ~60% as metabolites in urine | - | - | Human | - | [12][13] |
Analytical Methodologies for this compound Detection
Accurate quantification of NDT requires robust and sensitive analytical methods. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15]
Experimental Protocols
Solid-phase extraction is a widely used technique for cleaning up and concentrating analytes from complex biological matrices.[16]
Materials:
-
Mixed-mode cation exchange (MCX) SPE cartridges.[16]
-
Methanol (B129727), Acetonitrile (B52724) (HPLC grade).[16]
-
Formic acid, Ammonium (B1175870) hydroxide (B78521).[16]
-
Deionized water.[16]
-
SPE manifold.[16]
-
Nitrogen evaporator.[16]
Procedure:
-
Sample Pre-treatment:
-
Urine: Dilute 1 mL of centrifuged urine with 1 mL of 50 mM ammonium acetate (B1210297) buffer (pH 6).[16]
-
Plasma/Serum: To 1 mL of plasma, add a protein precipitation agent (e.g., acetonitrile), vortex, and centrifuge. Dilute the supernatant with 1 mL of 50 mM ammonium acetate buffer (pH 6).[16]
-
-
Cartridge Conditioning: Condition the MCX cartridge with 1 mL of methanol followed by 1 mL of deionized water.[16]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences, followed by 1 mL of methanol to remove non-polar interferences.[16]
-
Elution: Elute the analytes with 1.5 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.[16]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis or a derivatization agent for GC-MS analysis.[16]
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine, add an internal standard (e.g., proadifen).[17]
-
Adjust the pH to alkaline conditions.[14]
-
Add 4 mL of an extraction solvent (e.g., methyl-tert-butyl ether or a mixture of ethyl acetate and diethyl ether).[14][17][18]
-
Vortex and centrifuge to separate the layers.[14]
-
Transfer the organic layer to a new tube and perform a back-extraction with 0.1 M hydrochloric acid.[17]
-
Make the aqueous layer alkaline and re-extract with an organic solvent.
-
Evaporate the organic layer to dryness under nitrogen.[14]
Derivatization:
-
Due to the polar nature of NDT, derivatization is often required to improve volatility for GC-MS analysis.[14][15] Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or propionic anhydride.[15][19]
-
Add the derivatizing agent to the dried extract and heat as required by the specific protocol.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient to ensure separation of analytes.
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for quantification.
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add an isotope-labeled internal standard (e.g., this compound-d3).[15]
-
Add 600 µL of cold acetonitrile to precipitate proteins.[15]
-
Vortex vigorously and then centrifuge at high speed.[15]
-
Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase.[15]
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., Purospher® STAR RP-18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization: Positive electrospray ionization (ESI+).[15]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. A common MRM transition for NDT is m/z 250.2 → 58.0.[8][15]
Performance Characteristics of Analytical Methods
| Parameter | GC-MS (Urine) | LC-MS/MS (Plasma) | Reference |
| Linearity Range | 10 - 1000 ng/mL | 1 - 1000 ng/mL | [8][17][20] |
| Limit of Quantification (LOQ) | 20 ng/mL | 0.3 - 1 ng/mL | [17][20][21] |
| Intra-assay Precision (%CV) | 1.29 - 6.48% | 1.8 - 9.1% | [8][17][20] |
| Inter-assay Precision (%CV) | 1.28 - 6.84% | 4.5 - 15.9% | [8][17][20] |
| Accuracy | 91.79 - 106.89% | 89.8 - 107.5% | [8][17][20] |
| Extraction Efficiency | 98.21% | - | [17][20] |
Interpretation of Results
The presence of this compound is a definitive indicator of tramadol administration. Since NDT is a metabolite, its detection confirms that the parent drug has been processed by the body. This is a crucial point in differentiating between actual drug use and external contamination of a sample.
-
Urine Drug Testing: Urine is the most common matrix for compliance monitoring. The presence of tramadol, ODT, and NDT confirms recent use. Cutoff concentrations for tramadol and its metabolites are typically set around 25-100 ng/mL in urine to distinguish therapeutic use from incidental exposure.[12][13]
-
Blood/Plasma Analysis: Blood or plasma levels provide a better indication of recent use and potential impairment. These matrices are often used in clinical trials and forensic toxicology.
-
Ratio Analysis: The ratio of metabolites to the parent drug can sometimes provide information about the time since last use and the metabolic phenotype of the individual (e.g., CYP2D6 poor vs. extensive metabolizers).[22] For instance, poor CYP2D6 metabolizers may exhibit a higher ratio of NDT to ODT.
Conclusion
This compound is an essential and reliable biomarker for confirming tramadol intake. While it does not significantly contribute to the drug's analgesic effects, its consistent formation via CYP3A4 and CYP2B6 makes it a stable target for analytical detection. The use of highly sensitive and specific methods like GC-MS and LC-MS/MS allows for accurate quantification in various biological matrices. For researchers, scientists, and drug development professionals, understanding the metabolism, pharmacokinetics, and analytical methodologies for NDT is critical for the comprehensive evaluation of tramadol in both clinical and forensic contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. droracle.ai [droracle.ai]
- 5. benchchem.com [benchchem.com]
- 6. Tramadol - Wikipedia [en.wikipedia.org]
- 7. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Pharmacokinetics of tramadol and metabolites O-desmethyltramadol and this compound in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. madbarn.com [madbarn.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. logan.testcatalog.org [logan.testcatalog.org]
- 13. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients [frontiersin.org]
in vitro studies of N-Desmethyltramadol activity
An In-Depth Technical Guide on the In Vitro Activity of N-Desmethyltramadol
Introduction
Tramadol (B15222) is a widely prescribed, centrally acting synthetic analgesic that manages moderate to moderately severe pain.[1][2] Its therapeutic effects are complex, stemming from a dual mechanism of action involving both opioid and non-opioid pathways. The parent compound and its metabolites interact with μ-opioid receptors and also inhibit the reuptake of serotonin (B10506) and norepinephrine (B1679862).[1][2] The metabolism of tramadol is critical to its overall pharmacological profile and is primarily carried out in the liver by the cytochrome P450 (CYP) enzyme system.[3][4]
Two major metabolic pathways are O-demethylation and N-demethylation.[3] O-demethylation, primarily catalyzed by CYP2D6, produces O-desmethyltramadol (M1), which is a significantly more potent µ-opioid receptor agonist than the parent drug and is the principal contributor to tramadol's analgesic effects.[1][3][5] The N-demethylation pathway, mediated by CYP3A4 and CYP2B6, results in the formation of this compound (M2).[3][6][7] This document provides a comprehensive technical overview of the in vitro pharmacological activity of this compound (M2), focusing on its receptor binding profile, functional activity, and the experimental protocols used for its characterization. Based on current scientific evidence, this compound is considered a largely inactive metabolite with minimal contribution to the therapeutic effects of tramadol.[6]
Pharmacological Profile of this compound
The in vitro activity of this compound has been evaluated through various assays to determine its affinity for opioid receptors and monoamine transporters. The consensus from these studies is that its pharmacological activity is significantly lower than both the parent compound, tramadol, and the active M1 metabolite.
Data Presentation: Quantitative Analysis of In Vitro Activity
The following table summarizes the quantitative data on the in vitro activity of this compound compared to tramadol and its primary active metabolite, O-desmethyltramadol (M1).
| Compound | Target | Assay Type | Binding Affinity (Ki) | Functional Activity (EC50/Emax) | Reference |
| (±)-N-Desmethyltramadol (M2) | μ-Opioid Receptor (MOR) | Radioligand Binding | > 10 µM | Not Applicable | [6][7] |
| μ-Opioid Receptor (MOR) | [35S]GTPγS Binding | Not Applicable | No stimulatory effect observed | [6] | |
| SERT & NET | Reuptake Assays | Limited data; considered minimal | Negligible inhibition | [6] | |
| (±)-Tramadol | μ-Opioid Receptor (MOR) | Radioligand Binding | 2.4 µM | Weak partial agonist | [7][8][9] |
| (+)-O-Desmethyltramadol (M1) | μ-Opioid Receptor (MOR) | Radioligand Binding | 3.4 nM | Potent agonist | [7][10][11] |
Ki (Inhibitory Constant): A measure of binding affinity; a lower value indicates higher affinity. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Emax (Maximum effect): The maximum response achievable by a drug. SERT (Serotonin Transporter), NET (Norepinephrine Transporter)
Signaling Pathways and Metabolism
Tramadol's metabolism is a critical factor in its overall activity. The conversion to its various metabolites dictates the balance between its opioid and monoaminergic effects.
Detailed In Vitro Activity
Opioid Receptor Activity
Studies consistently show that this compound has a very weak affinity for the μ-opioid receptor.[6] Research utilizing cloned human μ-opioid receptors determined the binding affinity (Ki) for racemic this compound to be greater than 10 µM, which is significantly higher than that of the active M1 metabolite (Ki = 3.4 nM).[6][7][10] This indicates a much weaker interaction with the receptor.
Furthermore, functional assays, such as those measuring the stimulation of [35S]GTPγS binding, confirm its lack of efficacy. This compound shows no stimulatory effect in these assays, indicating it does not act as an agonist at the μ-opioid receptor.[6] This is in stark contrast to O-desmethyltramadol (M1), which is a potent agonist and is primarily responsible for the opioid-mediated analgesic effects of tramadol.[3][6] Due to its negligible activity at the μ-opioid receptor, its interaction with kappa-opioid (KOR) and delta-opioid (DOR) receptors is also considered insignificant.[7]
Monoamine Reuptake Inhibition
The non-opioid component of tramadol's analgesic action is attributed to its inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[5][6] This activity is primarily associated with the enantiomers of the parent tramadol molecule, where (+)-tramadol is more potent at inhibiting 5-HT reuptake and (-)-tramadol (B15223) is a more potent inhibitor of NE reuptake.[7] While comprehensive quantitative data for this compound's affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) are limited, the available evidence suggests its activity is minimal and does not contribute significantly to the overall monoamine reuptake inhibition observed after tramadol administration.[6]
Experimental Protocols
The characterization of this compound's in vitro activity relies on standardized pharmacological assays. The following sections detail the generalized methodologies for these key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the affinity of this compound for the μ-opioid receptor by assessing its ability to compete with a known high-affinity radiolabeled ligand.
-
Materials:
-
Receptor Source: Cell membranes prepared from cells stably expressing the cloned human μ-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity opioid receptor antagonist, such as [3H]Naloxone or [3H]Diprenorphine.
-
Test Compound: this compound at varying concentrations.
-
Control: Unlabeled naloxone (B1662785) or other potent opioid ligand to determine non-specific binding.
-
Buffer: Tris-HCl or similar physiological pH buffer.
-
-
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing cell membranes in the presence of multiple concentrations of this compound.
-
Equilibrium: The mixture is incubated (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using liquid scintillation counting.
-
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Monoamine Reuptake Assay
This assay measures a compound's ability to inhibit the reuptake of neurotransmitters into nerve terminals.
-
Objective: To determine the inhibitory effect of this compound on serotonin and norepinephrine reuptake.
-
Materials:
-
Synaptosomes: Resealed nerve terminals prepared from specific brain regions (e.g., rat cortex for serotonin, rat hypothalamus for norepinephrine).[3][6]
-
Radiolabeled Neurotransmitter: [3H]Serotonin or [3H]Norepinephrine.[3][6]
-
Test Compound: this compound at varying concentrations.
-
Buffer Solutions: Appropriate physiological buffers.
-
Scintillation Fluid.
-
-
Procedure:
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.
-
Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter is added to the mixture to initiate the uptake process.
-
Termination: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined from concentration-response curves.
Conclusion
The comprehensive analysis of in vitro studies demonstrates that this compound (M2) possesses negligible pharmacological activity. It exhibits very weak affinity for the μ-opioid receptor and lacks any agonist activity.[6] Similarly, its contribution to the inhibition of serotonin and norepinephrine reuptake is considered minimal.[6] Therefore, for researchers, scientists, and drug development professionals, this compound is primarily viewed as an inactive metabolite. Its main relevance is in the context of pharmacokinetic and metabolic studies, where it serves as a biomarker for the activity of the CYP3A4 and CYP2B6 metabolic pathways in the clearance of tramadol. The analgesic and major side-effect profile of tramadol is predominantly determined by the parent drug enantiomers and the potent O-desmethyl (M1) metabolite.
References
- 1. Tramadol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition by O-desmethyltramadol of glutamatergic excitatory transmission in adult rat spinal substantia gelatinosa neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound|For Research [benchchem.com]
- 8. µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]
An In-depth Technical Guide on the Discovery and Initial Isolation of N-Desmethyltramadol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial isolation of N-Desmethyltramadol (M2), a primary metabolite of the synthetic opioid analgesic, tramadol (B15222). The discovery of this compound is intrinsically linked to the study of tramadol's metabolism. Its isolation has been achieved through two principal routes: extraction from biological matrices for analytical purposes and de novo chemical synthesis to produce reference standards. This document details the metabolic pathways leading to its formation, the experimental protocols for its isolation and quantification, and its first chemical synthesis.
Discovery via Metabolic Pathways
This compound was identified as a product of the phase I metabolism of tramadol. The primary site of this biotransformation is the liver. The process of N-demethylation is catalyzed by specific cytochrome P450 enzymes.
The N-demethylation of tramadol to this compound is primarily facilitated by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2][3][4][5][6] While another metabolite, O-Desmethyltramadol (M1), is the main contributor to the opioid analgesic effect, this compound is a significant metabolite in the overall clearance of tramadol.[3][7] Unlike O-Desmethyltramadol and the parent compound, this compound is considered to be without opioid receptor activity.[6][8] this compound can be further metabolized to N,N-didesmethyltramadol (M3).[4][6]
Isolation and Characterization
The isolation of this compound is crucial for pharmacokinetic studies, forensic toxicology, and for use as a reference material. This is achieved through extraction from biological samples or through direct chemical synthesis.
The quantitative analysis of this compound in biological fluids like urine and plasma requires its separation from the parent drug and other metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the predominant techniques.[6][9]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Urine Samples [9][10]
-
Sample Preparation : Pipette 1 mL of urine into a polypropylene (B1209903) centrifuge tube.
-
Internal Standard : Add an appropriate volume (e.g., 50 µL) of an internal standard working solution (e.g., N-Desmethyl-d3-Tramadol).
-
Basification : Add 1 mL of 0.1 M sodium carbonate solution to adjust the pH to alkaline conditions.
-
Extraction : Add 5 mL of an extraction solvent (e.g., methyl-tert-butyl ether or a 1:1 mixture of ethyl acetate (B1210297) and diethyl ether).
-
Mixing : Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Separation : Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection : Transfer the organic layer to a clean tube.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Urine Samples [10]
-
Cartridge Conditioning : Condition a mixed-mode SPE cartridge by sequentially washing with 2 mL of methanol (B129727) and 2 mL of deionized water.
-
Sample Pre-treatment : To 1 mL of sample, add the internal standard and 2 mL of a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).
-
Loading : Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing :
-
Wash with 2 mL of deionized water.
-
Wash with 2 mL of 0.1 M acetic acid.
-
Wash with 2 mL of methanol to remove interferences.
-
-
Drying : Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
Elution : Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.
The first chemical syntheses of tramadol analogs, including this compound, were developed to create reference materials for research. A common synthetic route starts with a Mannich reaction to prepare an aminoketone, which is then coupled with an organolithium reagent.[11]
Experimental Protocol: Synthesis of this compound Hydrochloride [11]
-
Preparation of the Aminoketone : 2-(N-benzyl-N-methyl)aminomethylcyclohexanone is prepared via a Mannich reaction of cyclohexanone, paraformaldehyde, and N-benzyl-N-methylamine hydrochloride.
-
Preparation of the Organolithium Reagent : 3-bromoanisole (B1666278) is reacted with n-butyllithium in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78°C) to form (3-methoxyphenyl)lithium.
-
Coupling Reaction : The aminoketone from step 1 is added to the (3-methoxyphenyl)lithium solution at -78°C. The reaction mixture is stirred for several hours.
-
Workup : The reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl ether. The organic extracts are dried and concentrated.
-
Formation of Hydrochloride Salt : The residue is dissolved in ethyl ether saturated with hydrogen chloride. The solvent is then evaporated, and the resulting solid is purified by crystallization from a suitable solvent like acetone (B3395972) to yield N-benzyl-N-demethyltramadol hydrochloride.
-
Debenzylation (Implicit Step) : To obtain N-demethyltramadol, a debenzylation step (e.g., catalytic hydrogenation) is required to remove the N-benzyl group.
Quantitative Data
The following tables summarize key quantitative data related to the analysis and properties of this compound.
Table 1: Analytical Method Performance for this compound
| Parameter | LC-MS/MS | GC-MS |
|---|---|---|
| Quantitation Limit | ~0.1 ng/mL[12] | Variable, requires derivatization |
| Linear Range | 25-1500 ng/mL (in urine)[13] | Dependent on sample and method |
| MRM Transitions (m/z) | 250 -> 44[13] | N/A (uses specific ion monitoring) |
| Accuracy (% Recovery) | 89.2 - 106.2%[9] | 91.79 - 106.89%[9] |
| Precision (%RSD) | 1.6 - 10.2%[9] | Intra-assay: 1.29-6.48%[9] |
Table 2: Physicochemical and Synthetic Data
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 2-[(methylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | N/A |
| Molecular Formula | C₁₅H₂₃NO₂ | [14] |
| Molecular Weight | 249.35 g/mol | [14] |
| Synthesis Yield | 74% (for O-Ethyl-O-demethyltramadol hydrochloride, similar chemistry) | [11] |
| Appearance | White to off-white solid | [15] |
| Solubility | Soluble in Methanol |[15] |
Conclusion
The discovery of this compound was a direct result of metabolic studies of its parent compound, tramadol, identifying it as a major metabolite formed by CYP2B6 and CYP3A4 enzymes. Its initial isolation for scientific study has been approached from two angles: analytical isolation from biological samples, which is fundamental for pharmacokinetic and toxicological analysis, and direct chemical synthesis, which provides pure reference standards necessary for accurate quantification. The detailed protocols and workflows presented in this guide offer a technical foundation for researchers and scientists working with this important tramadol metabolite.
References
- 1. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0061007) [hmdb.ca]
- 5. ClinPGx [clinpgx.org]
- 6. This compound|For Research [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous analysis of tramadol, O-desmethyltramadol, and this compound enantiomers in rat plasma by high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
N-Desmethyltramadol: A Comprehensive Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyltramadol (NDT), a primary metabolite of the analgesic drug tramadol (B15222), is crucial in understanding the parent drug's metabolism, pharmacokinetics, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering detailed experimental protocols for their determination. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Physicochemical Properties of this compound
This compound is a metabolite formed through the N-demethylation of tramadol, a process primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2] While its pharmacological activity at the µ-opioid receptor is considered negligible compared to the parent drug and the O-desmethyl metabolite (M1), its quantification is essential for a complete pharmacokinetic profile of tramadol.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₂ | [4][5] |
| Molecular Weight | 249.35 g/mol | [4][5] |
| IUPAC Name | 1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | [5] |
| CAS Number | 73806-55-0 | [5] |
| pKa (predicted) | Very strong basic compound | [6] |
| Appearance | White to off-white solid (hydrochloride salt) | [7] |
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and formulation development. While specific quantitative solubility data for this compound in various solvents is not extensively published, this section outlines the standard experimental protocol for its determination. The hydrochloride salt of this compound is reported to be freely soluble in methanol (B129727) and water.[7]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[8][9]
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (pure API)
-
Solvents: Purified water (pH 1.2, 4.5, 6.8 buffer), Methanol, Ethanol, Dimethyl sulfoxide (B87167) (DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for this compound
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or µg/mL.
Stability Studies
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted under more severe conditions to identify potential degradation products and establish stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Studies
This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[10][11]
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound (pure API)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Purified water
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector
Procedure:
1. Preparation of Samples:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose the solid this compound and its solution to dry heat (e.g., 80°C) in a stability chamber for a defined period.
-
Photolytic Degradation: Expose the solid this compound and its solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11] A control sample should be kept in the dark under the same temperature conditions.
3. Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products.
-
Use a PDA detector to check for peak purity and an MS detector to obtain mass information of the degradation products to aid in their identification.
-
Calculate the percentage of degradation of this compound and the relative amounts of the degradation products.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | To be determined |
| Basic Hydrolysis | 0.1 N NaOH | 60°C | To be determined |
| Oxidation | 3% H₂O₂ | Room Temperature | To be determined |
| Thermal (Dry Heat) | Solid and Solution | 80°C | To be determined |
| Photolytic | Solid and Solution | Ambient | ICH Q1B guidelines |
Signaling and Metabolic Pathways
This compound is a product of the metabolic N-demethylation of tramadol. Understanding this pathway is crucial for interpreting pharmacokinetic data.
Caption: Metabolic pathway of tramadol to its primary metabolites.
Experimental Workflows
A logical workflow is essential for conducting solubility and stability studies efficiently.
Caption: General workflow for solubility and stability studies.
Conclusion
This technical guide provides a framework for the systematic investigation of the solubility and stability of this compound. While published data on these specific physicochemical properties are limited, the detailed experimental protocols outlined herein offer a robust approach for researchers to generate this critical information. A thorough understanding of the solubility and stability of this compound is indispensable for the development of robust analytical methods, the interpretation of pharmacokinetic data, and the overall advancement of research involving tramadol and its metabolites.
References
- 1. This compound|For Research [benchchem.com]
- 2. This compound (M2) [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C15H23NO2 | CID 12149038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Demethyltramadol | C15H23NO2 | CID 198555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0061007) [hmdb.ca]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. who.int [who.int]
- 10. schd-shimadzu.com [schd-shimadzu.com]
- 11. dissolutiontech.com [dissolutiontech.com]
The Metabolic Fate of N-Desmethyltramadol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222), a centrally acting analgesic, undergoes extensive metabolism in the liver, leading to the formation of various metabolites that contribute to its complex pharmacological profile. While the O-demethylation pathway to O-desmethyltramadol (M1) is well-recognized for its significant contribution to analgesia, the N-demethylation pathway, producing N-desmethyltramadol (M2), represents a key route for the parent drug's clearance. This technical guide provides an in-depth exploration of the metabolic pathway of this compound, from its formation to its subsequent biotransformation. It includes detailed experimental protocols for its study and quantification, a summary of relevant quantitative data, and visualizations of the metabolic and experimental workflows.
The Metabolic Pathway of this compound
The primary site of tramadol metabolism is the liver, where it undergoes Phase I and Phase II reactions. The N-demethylation of tramadol to this compound is a significant Phase I metabolic route.
Formation of this compound:
The conversion of tramadol to this compound is primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][2][3] This metabolic step involves the removal of a methyl group from the nitrogen atom of the tramadol molecule.
Further Metabolism of this compound:
This compound is not an end-product of metabolism and undergoes further biotransformation. It can be metabolized via two main pathways:
-
N-demethylation: this compound can be further demethylated to form N,N-didesmethyltramadol (M3).[2][4] This reaction is also catalyzed by CYP2B6 and CYP3A4.[2][4]
-
O-demethylation: this compound can undergo O-demethylation to form N,O-didesmethyltramadol (M5).[2] This metabolic step is catalyzed by the enzyme CYP2D6.[2]
The following diagram illustrates the metabolic pathway of tramadol with a focus on this compound.
Quantitative Data
The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of this compound.
Table 1: Enzyme Kinetics of this compound Formation in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (µM) | 1021 | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (CYP2D6 Phenotypes)
| CYP2D6 Phenotype | AUC0-24h (ng·h/mL) | Reference |
| Poor Metabolizers | High | [6] |
| Intermediate Metabolizers | Moderate | [6] |
| Extensive Metabolizers | Low | [6] |
Note: Specific AUC values can vary significantly based on the study population and dosage.
Experimental Protocols
Detailed methodologies are crucial for the accurate study and quantification of this compound.
In Vitro Metabolism of Tramadol to this compound using Human Liver Microsomes
This protocol outlines a typical in vitro experiment to study the formation of this compound from tramadol.
Objective: To determine the in vitro metabolism of tramadol to this compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Tramadol hydrochloride
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard (e.g., isotopically labeled this compound)
-
Acetonitrile (B52724) (ice-cold)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer, human liver microsomes (e.g., at a final concentration of 0.5 mg/mL), and tramadol stock solution to achieve the desired final concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Metabolic Reaction: Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also precipitates the microsomal proteins.
-
Sample Processing: Vortex the terminated reaction mixtures vigorously and then centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube for analysis by a validated analytical method, such as LC-MS/MS.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general procedure for the quantification of this compound in human plasma samples.
Objective: To accurately quantify the concentration of this compound in human plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard need to be optimized.
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Signaling Pathways
The pharmacological activity of tramadol and its metabolites is primarily mediated through their interaction with the µ-opioid receptor and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. This compound is considered to have a significantly weaker affinity for the µ-opioid receptor compared to the parent compound and especially the M1 metabolite.[7] Consequently, its direct contribution to opioid-mediated signaling pathways is considered minimal.
The diagram below illustrates the weak interaction of this compound with the µ-opioid receptor.
Conclusion
The N-demethylation of tramadol to this compound, primarily mediated by CYP2B6 and CYP3A4, is a crucial metabolic pathway influencing the overall disposition of the parent drug. This compound is further metabolized to N,N-didesmethyltramadol and N,O-didesmethyltramadol. While its direct pharmacological activity is considered weak, understanding its formation and clearance is essential for a comprehensive pharmacokinetic and pharmacodynamic characterization of tramadol. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals in this field. Further investigation into the potential for this compound to interact with other signaling pathways, although likely to be of minor pharmacological significance, would contribute to a more complete understanding of its biological role.
References
- 1. benchchem.com [benchchem.com]
- 2. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective pharmacokinetics of tramadol and its three main metabolites; impact of CYP2D6, CYP2B6, and CYP3A4 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of N-Desmethyltramadol in Biological Matrices Using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note and Protocol
This document provides a detailed protocol for the quantification of N-desmethyltramadol, a primary metabolite of the synthetic opioid analgesic tramadol, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method is intended for researchers, scientists, and drug development professionals in clinical and forensic toxicology, as well as pharmacokinetic studies.
Introduction
Tramadol is a widely prescribed analgesic that undergoes extensive metabolism in the body, primarily through N- and O-demethylation.[1] this compound is one of its principal metabolites. Monitoring the concentration of this compound in biological fluids such as urine and blood is crucial for assessing patient compliance, detecting potential misuse, and understanding the drug's pharmacokinetic profile.[2][3] Gas chromatography-mass spectrometry offers a robust, sensitive, and selective method for the quantification of this compound.[3][4] Due to the polar nature of this compound, which can lead to poor chromatographic peak shape and thermal instability, a derivatization step is necessary to convert it into a less polar, more volatile, and thermally stable derivative for GC-MS analysis.[5]
Principle of the Method
The analytical procedure involves the extraction of this compound from a biological matrix, derivatization to improve its chromatographic properties, separation on a gas chromatographic column, and detection by a mass spectrometer.[4] Quantification is typically achieved using an internal standard to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.[2][6] Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and specificity.[3][4]
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for removing interfering substances and concentrating the analyte.[4] Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
a) Liquid-Liquid Extraction (LLE) for Urine Samples [3][6]
-
Pipette 1 mL of urine into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., Proadifen (SKF525A)).[6]
-
Basify the sample by adding 1 mL of 0.1 M sodium carbonate solution.[2][7]
-
Add 5 mL of an extraction solvent, such as methyl-tert-butyl ether (MTBE) or a 1:1 mixture of ethyl acetate (B1210297) and diethyl ether.[2][6]
-
Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 10 minutes.[2]
-
Transfer the upper organic layer to a clean tube.
-
For back extraction, add 1 mL of 0.1 M hydrochloric acid to the organic extract, vortex, and centrifuge.[6][8]
-
Discard the organic layer. Alkalinize the aqueous layer with 0.5 mL of 0.2 M borate (B1201080) buffer.[8]
-
Add 5 mL of MTBE, shake for 5 minutes, and centrifuge.[8]
-
Transfer 4 mL of the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[8]
b) Solid-Phase Extraction (SPE) for Blood/Plasma or Urine Samples [1][4]
-
Condition a mixed-mode SPE cartridge by sequentially passing the appropriate solvents as per the manufacturer's instructions.
-
To 1 mL of the biological sample (e.g., blood, urine, or tissue homogenate), add the internal standard.[1]
-
Load the pre-treated sample onto the conditioned SPE cartridge.[2]
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol (B129727) to remove interferences.[2]
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.[2][9]
-
Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate or a mixture of an organic solvent and a strong base (e.g., ethyl acetate:ammonium hydroxide, 98:2 v/v).[2][4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]
Derivatization
Derivatization is a crucial step to enhance the volatility and thermal stability of this compound for GC-MS analysis.[5] Two common methods are acylation and silylation.
a) Acylation with Propionic Anhydride [1][4]
-
To the dried residue from the extraction step, add 50 µL of ethyl acetate and 5 µL of propionic anhydride.[4]
-
Evaporate the solvent and excess derivatizing agent under a stream of nitrogen.[4]
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.[4][8]
b) Silylation with BSTFA + 1% TMCS [8]
-
To the dried extract, add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).[8]
-
Heat the mixture at 80°C for 45 minutes.[8]
-
After cooling, inject 1 µL of the derivatized sample into the GC-MS system.[8]
GC-MS Instrumentation and Parameters
The following table summarizes typical GC-MS parameters for the analysis of derivatized this compound.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or equivalent[1] |
| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[3] |
| Injector Temperature | 250°C[7] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.1 mL/min[8] |
| Oven Temperature Program | Initial temperature 100°C held for 1 min, ramp at 15°C/min to 250°C and hold for 4 min, then ramp at 70°C/min to 320°C and hold for 5 min.[8] |
| Mass Spectrometer | Agilent 5973 or equivalent[1] |
| Ionization Mode | Electron Impact (EI) at 70 eV[7][8] |
| Ion Source Temperature | 200°C[8] |
| Transfer Line Temperature | 250°C - 290°C[7][8] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[3][4] |
| Monitored Ions (m/z) | For this compound derivative: 44, 248, 276, 305[1] |
Quantitative Data Summary
The following tables summarize the quantitative performance data for the GC-MS analysis of this compound from various studies.
Table 1: Linearity and Quantification Limits
| Analyte | Matrix | Linear Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Correlation Coefficient (r²) |
| This compound | Urine | 10 - 1000 | 20 | >0.99[6][10] |
| Tramadol | Urine | 10 - 1000 | 10 | >0.99[6][10] |
| O-desmethyltramadol | Urine | 10 - 1000 | 10 | >0.99[6][10] |
| Tramadol | Blood | 25 - 5000 | 25 | 0.9947[8] |
| O-desmethyltramadol | Blood | 25 - 5000 | 25 | 0.9988[8] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |
| This compound | Urine | 1.29 - 6.48 | 1.28 - 6.84 | 91.79 - 106.89[6] |
| Tramadol | Urine | 1.29 - 6.48 | 1.28 - 6.84 | 91.79 - 106.89[6] |
| O-desmethyltramadol | Urine | 1.29 - 6.48 | 1.28 - 6.84 | 91.79 - 106.89[6] |
Table 3: Extraction Recovery
| Analyte | Matrix | Extraction Method | Recovery (%) |
| This compound | Urine | LLE with MTBE | 98.21[6][11] |
| Tramadol | Urine | LLE with MTBE | 102.12[6][11] |
| O-desmethyltramadol | Urine | LLE with MTBE | 101.30[6][11] |
| Tramadol | Urine | SPE | 92.5[12] |
Visualizations
Caption: Experimental workflow for the GC-MS quantification of this compound.
Caption: Metabolic pathway of Tramadol to this compound.
References
- 1. nyc.gov [nyc.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. laurentian.ca [laurentian.ca]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography–mass spectrometry | Faculty of Medicine [b.aun.edu.eg]
- 12. A Gas Chromatography-Mass Spectrometry Method to Determine Tramadol Abuse Using Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of N-Desmethyltramadol in Human Plasma by LC-MS/MS
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-desmethyltramadol, a primary metabolite of tramadol (B15222), in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high throughput and efficiency. Chromatographic separation is achieved using a reversed-phase C18 column followed by detection with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This method is highly suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring.
Introduction
Tramadol is a widely prescribed synthetic opioid analgesic for moderate to severe pain. Its analgesic properties are attributed to its action as a weak µ-opioid receptor agonist and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] Tramadol undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites.[2][3] N-demethylation, catalyzed by CYP2B6 and CYP3A4, leads to the formation of this compound (also known as M2).[3][4] While the O-desmethyltramadol (M1) metabolite is a more potent analgesic, monitoring this compound levels is crucial for comprehensive pharmacokinetic and toxicokinetic evaluations.[5][6] LC-MS/MS offers superior sensitivity and selectivity for the quantification of tramadol and its metabolites in complex biological matrices like plasma.[2]
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., (+)-N-Desmethyl Tramadol-d3)[2]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[1]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1]
Protocols
Plasma Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.[2]
-
Add a protein precipitating agent like 600 µL of acetonitrile.[1][7]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[8]
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 100 µL of the reconstitution solution (e.g., 50:50 mobile phase A:B).[2]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.[2]
Liquid Chromatography Conditions
-
Column: Reversed-phase C18 column (e.g., Purospher® STAR RP-18 endcapped (2 µm) Hibar® HR 50-2.1 mm ID, Aquasil C18 (100mm x 2.1mm, 5µm))[7]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Injection Volume: 5 µL[2]
-
Column Temperature: 40 °C
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
-
This compound: m/z 250 -> 44
-
-
Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum sensitivity for this compound and its internal standard.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of this compound in plasma, compiled from various sources.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This compound | 2.5 - 320 | 2.5 | [6] |
| This compound | 25 - 1500 | Not Specified |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| This compound | 2.5 (LLOQ) | 1.6 - 10.2 | 1.6 - 10.2 | 89.2 - 106.2 | [6] |
| This compound | 40 | 1.6 - 10.2 | 1.6 - 10.2 | 89.2 - 106.2 | [6] |
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) | Reference |
| This compound | Protein Precipitation | 85.5 - 106.3 | [6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Development and Validation of a Robust Bioanalytical Assay for N-Desmethyltramadol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desmethyltramadol (NDT) is a primary active metabolite of the centrally acting analgesic, tramadol (B15222). The monitoring of NDT levels in biological matrices is crucial for pharmacokinetic studies, clinical and forensic toxicology, and for understanding the overall metabolic profile of tramadol.[1][2] The development of a validated, robust, and reliable analytical method for the quantification of NDT is paramount for generating accurate and reproducible data. This application note provides a comprehensive guide to developing and validating a bioanalytical assay for this compound in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methodologies.
Analytical Approaches
The two most common and reliable techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
-
GC-MS offers high specificity and is a well-established confirmatory method.[2] It often requires derivatization to enhance the volatility and thermal stability of NDT for analysis.[1]
-
LC-MS/MS provides very high specificity and sensitivity, based on retention time and specific precursor-product ion transitions.[2] It is often preferred for its high-throughput capabilities and reduced need for complex sample derivatization.
The choice of method may depend on laboratory resources, desired sample throughput, and the required sensitivity.[3]
Data Presentation: Quantitative Assay Parameters
The following tables summarize key validation parameters from various validated methods for the quantification of this compound, providing a clear comparison to aid in method selection and development.
Table 1: Linearity and Lower Limit of Quantification (LLOQ) of this compound in Biological Matrices
| Matrix | Analytical Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Human Plasma | LC-MS/MS | 2.5 - 320 | 2.5 | [4][5] |
| Human Urine | GC-MS | 10 - 1000 | 20 | [6] |
| Rat Plasma | LC-MS/MS | 0.1 - (not specified) | 0.1 | [7] |
| Human Plasma | LC-MS/MS | 2.5 - (not specified) | 2.5 | [8] |
| Human Urine | GC-MS | 10 - 1000 | 10 | [3] |
| Rat Blood | GC-MS | 25 - 5000 | 25 | [9] |
Table 2: Precision and Accuracy of Validated this compound Assays
| Matrix | Analytical Method | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Accuracy (% Recovery) | Reference |
| Human Plasma | LC-MS/MS | 1.6 - 10.2 | 1.6 - 10.2 | 89.2 - 106.2 | [4][5] |
| Human Urine | GC-MS | 1.29 - 6.48 | 1.28 - 6.84 | 91.79 - 106.89 | [6] |
| Rat Blood | GC-MS | < 20 | (not specified) | (not specified) | [9] |
CV: Coefficient of Variation
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general guidelines and should be optimized for specific laboratory conditions and matrices.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for GC-MS Analysis of Urine[6]
-
Pipette 1 mL of urine into a clean centrifuge tube.
-
Add an appropriate amount of a suitable internal standard (e.g., Proadifen).[6]
-
Add 5 mL of methyl-tert-butyl ether (MTBE).[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Perform a back-extraction by adding 1 mL of 0.1 M hydrochloric acid to the organic extract, vortexing, and transferring the aqueous layer to a fresh tube after phase separation.[3][6]
-
Make the aqueous layer alkaline by adding a suitable buffer (e.g., borate (B1201080) buffer, pH 9.2).[1]
-
Re-extract with 3.0 mL of MTBE, vortex, and centrifuge.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Proceed with derivatization.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis of Urine[3]
-
Pipette 1 mL of urine into a centrifuge tube.
-
Add an internal standard.
-
Add 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex.[3]
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of 100 mM phosphate buffer (pH 6.0).[3]
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.[3]
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.[3]
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.[3]
-
Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[3]
Protocol 3: Sample Preparation using Protein Precipitation for LC-MS/MS Analysis of Plasma[4][10]
-
Pipette 200 µL of human plasma into a microcentrifuge tube.[10]
-
Add a specified amount of the internal standard solution.[10]
-
Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.[10]
-
Vortex the mixture for 1 minute.[10]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a clean tube.[10]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[10]
-
Reconstitute the residue in 100 µL of the mobile phase.[10]
-
Inject an aliquot into the LC-MS/MS system.[10]
Mandatory Visualizations
Experimental Workflows
Caption: A generalized workflow for this compound quantification.
Caption: Comparison of sample preparation workflows.
Conclusion
This application note provides a foundational guide for the development and validation of an analytical assay for this compound. The choice of analytical technique and sample preparation method should be guided by the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. The provided protocols and validation data serve as a starting point for establishing a robust and reliable method for the quantification of this important tramadol metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous analysis of tramadol, O-desmethyltramadol, and this compound enantiomers in rat plasma by high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
The Use of N-Desmethyltramadol-d3 as an Internal Standard for the Quantitative Analysis of Tramadol and its Metabolites
Application Note and Protocol
Introduction
Tramadol (B15222) is a widely prescribed synthetic opioid analgesic for the management of moderate to severe pain.[1] Its analgesic effect is complex, involving a dual mechanism of action: weak agonism of the µ-opioid receptor by the parent drug and its more potent active metabolite, O-desmethyltramadol (M1), and the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] Tramadol is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2D6 to O-desmethyltramadol and CYP3A4 and CYP2B6 to N-desmethyltramadol (NDT or M2).[1][3]
Accurate and reliable quantification of tramadol and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in clinical and forensic toxicology.[4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[5] this compound-d3 is a deuterated analog of this compound and serves as an ideal internal standard for its quantification.[4] Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample preparation and analysis, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[6] This application note provides detailed protocols for the quantitative analysis of this compound in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound-d3 as the internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard), in this case, this compound-d3, to the sample at the beginning of the analytical process. The internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample volume, extraction efficiency, or instrument response.
Experimental Protocols
Materials and Reagents
-
This compound
-
This compound-d3
-
Tramadol
-
O-Desmethyltramadol
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
Human urine
-
Solid Phase Extraction (SPE) cartridges (mixed-mode cation exchange)
-
Liquid-Liquid Extraction (LLE) solvents (e.g., methyl-tert-butyl ether)
-
Phosphate buffer
-
Sodium carbonate
Preparation of Standards and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards. The concentration range should cover the expected concentrations in the biological samples (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound-d3 at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).
Sample Preparation
A. Solid Phase Extraction (SPE) for Human Urine
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of the internal standard working solution.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of acetonitrile.
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
B. Liquid-Liquid Extraction (LLE) for Human Plasma
-
Sample Pre-treatment: To 0.5 mL of plasma, add 50 µL of the internal standard working solution.
-
Alkalinization: Add 1 mL of 0.1 M sodium carbonate solution to basify the sample.
-
Extraction: Add 5 mL of an extraction solvent (e.g., methyl-tert-butyl ether).
-
Mixing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 10 minutes.
-
Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is commonly used.[7]
-
Mobile Phase: A: 0.1% formic acid in water. B: 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Gradient: A typical gradient starts with a low percentage of the organic phase, ramps up to elute the analytes, and then returns to the initial conditions for column re-equilibration.[7]
-
Injection Volume: 5-10 µL.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound using this compound-d3 as an internal standard.
Table 1: LC-MS/MS Method Validation Parameters for this compound in Human Urine
| Parameter | Result | Reference |
| Linearity Range | 10 - 1000 ng/mL (r² > 0.99) | [7][8] |
| Limit of Quantification (LOQ) | 20 ng/mL | [8] |
| Accuracy | 91.79 - 106.89% | [8] |
| Intra-day Precision (%RSD) | < 7% | [7] |
| Inter-day Precision (%RSD) | < 7% | [7] |
| Extraction Efficiency | 98.21% | [8] |
Table 2: LC-MS/MS Method Validation Parameters for this compound in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 2.5 - 320 ng/mL | [9] |
| Limit of Quantification (LOQ) | 2.5 ng/mL | [9] |
| Accuracy | 89.2 - 105.2% | [9] |
| Intra-day Precision (%RSD) | 3.4 - 7.9% | [9] |
| Inter-day Precision (%RSD) | 3.2 - 6.3% | [9] |
| Recovery | 85.5 - 106.3% | [9] |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Simplified metabolic and signaling pathway of Tramadol.
Conclusion
The use of this compound-d3 as an internal standard provides a robust and reliable method for the quantitative analysis of this compound in biological matrices by LC-MS/MS. The detailed protocols and validation data presented in this application note demonstrate the suitability of this approach for a range of applications in clinical and forensic toxicology, as well as in pharmacokinetic research. The high accuracy, precision, and sensitivity achieved with this method are essential for obtaining high-quality data in drug development and monitoring.
References
- 1. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Desmethyltramadol Analysis
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the analysis of N-Desmethyltramadol. This document provides a detailed overview of common sample preparation techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), complete with experimental protocols and comparative data.
Introduction
This compound (NDT) is one of the primary metabolites of the centrally acting analgesic, tramadol (B15222).[1] Accurate quantification of NDT in biological matrices is crucial for pharmacokinetic studies, toxicological investigations, and clinical monitoring. Effective sample preparation is a critical step to remove interfering substances from the biological matrix, which can suppress the analyte signal and lead to inaccurate quantification.[2] The goal is to achieve high analyte recovery while minimizing matrix effects.[2][3] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[2]
Comparative Quantitative Data
The selection of a sample preparation method depends on factors such as the biological matrix, required sensitivity, and available resources. The following tables summarize key performance parameters from various validated methods for the quantification of this compound and related compounds.
| Method | Analyte(s) | Matrix | Recovery (%) | Limit of Quantification (LOQ) (ng/mL) | Reference(s) |
| Solid-Phase Extraction (SPE) | This compound | Human Urine | > 90% | 20 | [4][5] |
| Tramadol & O-desmethyltramadol | Human Plasma | ~94% | Not Specified | [2] | |
| Liquid-Liquid Extraction (LLE) | This compound | Human Urine | 98.21% | 20 | [6][7] |
| Tramadol & O-desmethyltramadol | Human Plasma | 85% - 96% | 1.5 - 5 | [8][9] | |
| Protein Precipitation (PPT) | Tramadol & O-desmethyltramadol | Human Plasma | >85% - 96% | 2 | [2][10] |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a robust and selective sample preparation technique that effectively isolates and concentrates analytes from complex biological samples.[11][12] Mixed-mode cation exchange cartridges are often used for the extraction of basic drugs like tramadol and its metabolites.[12]
-
Sample Pre-treatment:
-
Pipette 1 mL of urine into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by passing 2-3 mL of methanol (B129727), followed by 2-3 mL of deionized water, and finally 2-3 mL of 100 mM phosphate buffer (pH 6.0).[11] Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of 0.1 M acetic acid, and 2 mL of methanol to remove interfering compounds.[4]
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.[4]
-
-
Evaporation and Reconstitution:
Liquid-Liquid Extraction (LLE)
LLE is a simple and cost-effective method for sample preparation.[7] It involves the partitioning of the analyte between two immiscible liquid phases.
-
Sample Preparation:
-
Extraction:
-
Phase Separation:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Back Extraction (Optional, for increased recovery):
-
Add 1 mL of 0.1 M hydrochloric acid to the organic extract.[4]
-
Vortex and centrifuge to separate the layers.
-
Transfer the lower aqueous layer to a fresh tube.
-
Adjust the pH back to basic with a suitable base.
-
Perform a second extraction with the organic solvent.
-
-
Evaporation and Reconstitution:
Protein Precipitation (PPT)
PPT is a simple and fast method for removing proteins from biological samples, particularly plasma or serum.[3]
-
Sample Preparation:
-
To a 200 µL plasma sample in a microcentrifuge tube, add a suitable internal standard.[13]
-
-
Precipitation:
-
Add 600 µL of cold acetonitrile (B52724) to the plasma sample to precipitate proteins.[2]
-
Vortex vigorously for 1 minute.[2]
-
-
Centrifugation:
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution (if necessary):
-
The supernatant can often be directly injected for LC-MS/MS analysis.
-
Alternatively, evaporate the solvent and reconstitute the residue in the mobile phase to concentrate the analyte.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application of N-Desmethyltramadol in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222) is a widely prescribed synthetic opioid analgesic that exerts its effects through a dual mechanism: weak agonism at the μ-opioid receptor and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] Its complex metabolism, primarily in the liver, results in several metabolites, including N-desmethyltramadol (NDT). The N-demethylation of tramadol to NDT is catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[3][4] While the O-desmethylated metabolite (O-desmethyltramadol or ODT) is a more potent opioid agonist than the parent drug, the quantification of NDT is crucial in forensic toxicology.[4][5] The presence and concentration of NDT can provide valuable information in determining the timeframe of drug ingestion, differentiating acute from chronic use, and interpreting postmortem toxicology results, especially in cases of suspected overdose, drug-facilitated crimes, and driving under the influence of drugs (DUID).[6][7]
These application notes provide a comprehensive overview of the role of this compound in forensic toxicology, including detailed protocols for its extraction and quantification in biological specimens, and guidance on the interpretation of analytical findings.
Data Presentation
Table 1: Quantitative Analysis Parameters for this compound
| Parameter | GC-MS | LC-MS/MS | Reference(s) |
| Limit of Quantification (LOQ) | 20 ng/mL (Urine) | 10 ng/mL (Urine), 1.0 ng/mL (Plasma) | [8][9] |
| Linear Range | 10-1000 ng/mL (Urine) | 2.5–320 ng/mL (Plasma) | [8][10] |
| Extraction Efficiency/Recovery | 98.21% (Urine - LLE) | >88% (Plasma - Protein Precipitation) | [8][11] |
| Intra-assay Precision (%RSD) | 1.29-6.48% | <15% | [8][11] |
| Inter-assay Precision (%RSD) | 1.28-6.84% | <15% | [8][11] |
| Intra-assay Accuracy | 91.79-106.89% | <15% | [8][11] |
Table 2: Postmortem Concentrations of Tramadol and Metabolites in Forensic Cases (ng/mL or ng/g)
| Analyte | Femoral Blood | Cardiac Blood | Liver | Urine | Reference(s) |
| Tramadol | 260 - 2600 | 430 - 4010 | 303 - 7740 | 461 - 152000 | [6][12][13] |
| O-Desmethyltramadol (ODT) | 60 - 380 | 90 - 720 | 142 - 1230 | 670 - 9650 | [6][12][13] |
| This compound (NDT) | 600 | - | - | Traces - Quantifiable | [14] |
Note: Data for NDT in various postmortem tissues is less extensively reported than for tramadol and ODT. The provided NDT blood concentration is from a specific case report.
Signaling and Metabolic Pathways
The primary metabolic pathway for the formation of this compound involves the N-demethylation of tramadol by hepatic cytochrome P450 enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. faa.gov [faa.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. orbi.uliege.be [orbi.uliege.be]
Application Notes and Protocols for Studying N-Desmethyltramadol Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyltramadol (M2) is one of the primary metabolites of the centrally acting analgesic, tramadol (B15222).[1] Tramadol's therapeutic effects are complex, involving both opioid and non-opioid mechanisms. While the O-desmethylated metabolite (M1) is a potent mu-opioid receptor agonist and a major contributor to tramadol's analgesic effects, this compound is considered to be a significantly less active metabolite.[1][2] Understanding the pharmacological profile of this compound is crucial for a comprehensive assessment of tramadol's overall activity, metabolism, and potential for drug-drug interactions. These application notes provide detailed protocols for experimental models to characterize the effects of this compound.
Pharmacological Profile of this compound
This compound is formed from the N-demethylation of tramadol, a reaction primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[1][3] It exhibits a significantly lower affinity for the µ-opioid receptor compared to the M1 metabolite and the parent compound.[1] Functional assays have shown that this compound does not possess agonist activity at the µ-opioid receptor.[1] Its contribution to the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, a key component of tramadol's non-opioid analgesic mechanism, is also considered negligible.[1]
Data Presentation
Table 1: Opioid Receptor Binding Affinities (Ki) of Tramadol and its Metabolites
| Compound | µ-Opioid Receptor Ki | Reference |
| (±)-Tramadol | 2.4 µM | [1] |
| (+)-O-desmethyl tramadol (M1) | 3.4 nM | [1] |
| (-)-O-desmethyl tramadol (M1) | 240 nM | [1] |
| N-desmethyl tramadol (M2) | > 10 µM | [1] |
| rac N,N-Bisdesmethyl Tramadol (M3) | > 10 µM | [4] |
Table 2: Functional Activity at the µ-Opioid Receptor
| Compound | Agonist Activity ([35S]GTPγS) | Reference |
| N-desmethyl tramadol (M2) | No stimulatory effect | [1] |
| rac N,N-Bisdesmethyl Tramadol (M3) | No agonistic activity | [4] |
Table 3: Monoamine Transporter Binding Affinities (Ki)
| Compound | Serotonin Transporter (SERT) Ki | Norepinephrine Transporter (NET) Ki | Reference |
| (+)-Tramadol | 0.53 µM | - | [1] |
| (-)-Tramadol | - | 0.43 µM | [1] |
Note: Comprehensive quantitative data for this compound's affinity for SERT and NET is limited, with available evidence suggesting minimal activity.[1]
Experimental Protocols
In Vitro Models
1. Opioid Receptor Binding Affinity Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki) of this compound for the human µ-opioid receptor.[1]
-
Materials:
-
Membranes from Chinese hamster ovary (CHO) cells stably transfected with the human µ-opioid receptor.[1]
-
[3H]Naloxone (radioligand).[1]
-
This compound (test compound).[1]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[1]
-
Glass fiber filters.[1]
-
Scintillation cocktail.[1]
-
Liquid scintillation counter.[1]
-
-
Procedure:
-
Prepare a series of dilutions of this compound.[1]
-
In a 96-well plate, add the CHO cell membranes, a fixed concentration of [3H]Naloxone, and varying concentrations of this compound.[1]
-
Incubate the mixture at 25°C for 60 minutes to allow binding to reach equilibrium.[1][5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[1]
-
Wash the filters multiple times with ice-cold wash buffer.[1]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[1]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., naloxone).[1]
-
Specific binding is calculated by subtracting non-specific binding from total binding.[1]
-
The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.[1][5]
-
2. [35S]GTPγS Functional Assay
-
Objective: To assess the agonist activity of this compound at the human µ-opioid receptor.[1]
-
Materials:
-
Membranes from CHO cells stably transfected with the human µ-opioid receptor.[1]
-
[35S]GTPγS (non-hydrolyzable GTP analog).[1]
-
GDP (Guanosine diphosphate).[1]
-
This compound (test compound).[1]
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).[1]
-
Glass fiber filters.[1]
-
Scintillation cocktail.[1]
-
Liquid scintillation counter.[1]
-
-
Procedure:
-
Prepare a series of dilutions of this compound.[1]
-
In a 96-well plate, add the CHO cell membranes, a fixed concentration of GDP, and varying concentrations of this compound.[1]
-
Pre-incubate the mixture for a short period.[1]
-
Initiate the reaction by adding [35S]GTPγS.[1]
-
Incubate the reaction at 30°C for 60 minutes.[1]
-
Terminate the reaction by rapid filtration through glass fiber filters.[1]
-
Wash the filters with ice-cold wash buffer.[1]
-
Quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.[1]
-
Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.[1]
-
The stimulatory effect of this compound is expressed as the percentage increase over basal binding.[1]
-
3. Monoamine Reuptake Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on serotonin and norepinephrine reuptake.[1]
-
Materials:
-
Synaptosomal preparations from specific brain regions (e.g., rat cortex for serotonin, rat hypothalamus for norepinephrine).[1]
-
[3H]Serotonin or [3H]Norepinephrine (radiolabeled neurotransmitter).[1]
-
This compound (test compound).[1]
-
Appropriate buffer solutions.[1]
-
Scintillation fluid.[1]
-
Liquid scintillation counter.[1]
-
-
Procedure:
-
Prepare synaptosomes from the relevant brain regions.[1]
-
Pre-incubate the synaptosomes with varying concentrations of this compound.[1]
-
Initiate the uptake reaction by adding a fixed concentration of [3H]Serotonin or [3H]Norepinephrine.[1]
-
Incubate for a short period at 37°C.[1]
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.[1]
-
Lyse the synaptosomes and measure the radioactivity taken up using a liquid scintillation counter.[1]
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific neurotransmitter uptake.[1]
-
In Vivo Models
While this compound is considered largely inactive, comparative studies in animal models can confirm its lack of significant behavioral effects compared to tramadol and its active metabolite M1.
1. Rodent Models for Analgesia Assessment (e.g., Tail-flick or Hot Plate Test)
-
Objective: To evaluate the potential analgesic effects of this compound in a rodent model.
-
Animals: Wistar or Sprague-Dawley rats.[6]
-
Procedure:
-
Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
At predetermined time points after administration, assess the animal's nociceptive threshold using a tail-flick or hot plate apparatus.
-
A control group receiving vehicle should be included.
-
A positive control group receiving a known analgesic (e.g., morphine or tramadol) should also be included for comparison.
-
The latency to response (e.g., tail flick or paw lick) is measured. An increase in latency compared to the control group indicates an analgesic effect.
-
2. Zebrafish Larvae Model for Neuroactivity Screening
-
Objective: To rapidly assess the potential neuroactive effects of this compound, such as changes in locomotor activity.[6]
-
Animals: Zebrafish larvae (e.g., 5-7 days post-fertilization).
-
Procedure:
-
Expose zebrafish larvae to varying concentrations of this compound in a multi-well plate.
-
Track the locomotor activity of the larvae using an automated tracking system.
-
Compare the activity levels of the treated larvae to a control group. A significant decrease in activity may suggest sedative or other central nervous system effects.[6]
-
Visualizations
Caption: Metabolic pathway of Tramadol to its primary metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound|For Research [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of N-Desmethyltramadol Interactions
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol (B15222) is a widely prescribed centrally acting analgesic that exerts its effects through a dual mechanism of action.[1][2] Its analgesic properties are primarily attributed to its active metabolite, O-desmethyltramadol (also known as M1), which is a potent agonist of the µ-opioid receptor (MOR).[1][2][3] Another metabolite, N-desmethyltramadol (M2), is formed via metabolism by CYP2B6 and CYP3A4 enzymes but is considered to have significantly less pharmacological activity and contributes negligibly to analgesia.[4] For the purposes of these application notes, we will focus on high-throughput screening (HTS) for interactions with O-desmethyltramadol, the pharmacologically active metabolite, while also considering potential off-target interactions and drug metabolism-related interactions relevant to both metabolites.
These application notes provide a comprehensive overview and detailed protocols for HTS assays designed to identify and characterize molecular interactions with this compound, with a primary focus on its active form, O-desmethyltramadol. The provided methodologies are intended to guide researchers in academic and industrial settings in the discovery and development of novel analgesics and in the assessment of potential drug-drug interactions.
Data Presentation: Summary of Key In Vitro Data
The following tables summarize key quantitative data for O-desmethyltramadol and this compound at the human µ-opioid receptor, providing a baseline for assay development and validation.
Table 1: Comparative Binding Affinities at the Human µ-Opioid Receptor
| Compound | Receptor | Assay Type | Kᵢ (nM) | Reference |
| O-Desmethyltramadol ((+)-enantiomer) | µ-Opioid Receptor | Radioligand Binding | 3.4 | [5][6] |
| Tramadol (racemic) | µ-Opioid Receptor | Radioligand Binding | 2400 | [5] |
| This compound (racemic) | µ-Opioid Receptor | Radioligand Binding | >10,000 | [4] |
| Morphine | µ-Opioid Receptor | Radioligand Binding | 0.62 | [6] |
Table 2: Functional Potency at the Human µ-Opioid Receptor
| Compound | Assay Type | Parameter | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| O-Desmethyltramadol ((+)-enantiomer) | [³⁵S]GTPγS Binding | Agonist Activity | 860 | 52 | [6] |
| This compound | [³⁵S]GTPγS Binding | Agonist Activity | No activity | 0 | [4] |
| Morphine | [³⁵S]GTPγS Binding | Agonist Activity | 118 | 52 | [6] |
Experimental Protocols
Protocol 1: High-Throughput Radioligand Binding Assay for µ-Opioid Receptor
This protocol is designed for a competitive binding assay in a high-throughput format to identify compounds that interact with the µ-opioid receptor.
1. Materials and Reagents:
-
Cell Membranes: Commercially available membrane preparations from CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a potent µ-opioid receptor agonist) or [³H]-Naloxone (a potent µ-opioid receptor antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Library compounds dissolved in 100% DMSO.
-
Non-specific Binding (NSB) Control: 10 µM unlabeled naloxone.
-
Plates: 96- or 384-well filter plates (e.g., GF/B or GF/C).
-
Scintillation Cocktail.
2. Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in assay buffer. Pipette 25 µL of diluted compounds into the filter plates. Include wells for Total Binding (assay buffer with DMSO) and NSB.
-
Radioligand Preparation: Dilute the radioligand in assay buffer to a final concentration of approximately its Kd value (e.g., 1-2 nM for [³H]-DAMGO).
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a concentration that yields a robust signal (e.g., 5-15 µg of protein per well).
-
Assay Incubation: To each well, add 50 µL of the radioligand solution followed by 150 µL of the membrane suspension. The final assay volume is 225 µL.
-
Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters three to four times with ice-cold wash buffer.
-
Detection: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Calculate the percentage of specific binding for each test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: High-Throughput Cell-Based cAMP Assay for GPCR Activation
This protocol describes a functional assay to measure the agonist or antagonist activity of compounds at the µ-opioid receptor, a Gαi/o-coupled receptor, by quantifying changes in intracellular cyclic AMP (cAMP) levels.
1. Materials and Reagents:
-
Cells: CHO or HEK293 cells stably expressing the human µ-opioid receptor. Ready-to-use frozen cells are also commercially available.[7]
-
Assay Medium: Serum-free cell culture medium.
-
Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Forskolin: An adenylyl cyclase activator.
-
cAMP Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luminescence-based cAMP assay kit.
-
Plates: 384-well white, solid-bottom assay plates.
2. Procedure for Agonist Mode:
-
Cell Plating: Seed the cells into the assay plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition: Remove the culture medium and add 10 µL of test compounds or O-desmethyltramadol diluted in stimulation buffer to the wells.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a compatible plate reader.
3. Procedure for Antagonist Mode:
-
Follow the cell plating procedure as in the agonist mode.
-
Antagonist Pre-incubation: Add 5 µL of the test compounds to the cells and incubate for 15-30 minutes.
-
Agonist Challenge: Add 5 µL of a known µ-opioid receptor agonist (e.g., DAMGO at its EC₈₀ concentration) to all wells except the negative control.
-
Incubation and Detection: Proceed as described in the agonist mode.
4. Data Analysis:
-
For agonist mode, calculate the EC₅₀ (the concentration of a compound that produces 50% of its maximal effect).
-
For antagonist mode, calculate the IC₅₀ (the concentration of an antagonist that inhibits 50% of the agonist response) and determine the Kb (equilibrium dissociation constant).
Protocol 3: High-Throughput Cytochrome P450 Inhibition Assay
This protocol is for a fluorometric assay to screen for potential inhibition of major human cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4, which are involved in tramadol metabolism.[8][9]
1. Materials and Reagents:
-
CYP Isozymes: Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) co-expressed with P450 reductase in a microsomal system.
-
Fluorogenic Substrates: Specific substrates for each CYP isozyme (e.g., AMMC for CYP2D6, BFC for CYP3A4).
-
NADPH Regeneration System: A solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Assay Buffer: Potassium phosphate (B84403) buffer (pH 7.4).
-
Plates: 96- or 384-well black, solid-bottom plates.
2. Procedure:
-
Compound Plating: Add test compounds or known inhibitors (positive controls) to the assay plates.
-
Enzyme and Substrate Addition: Add the CYP isozyme and the corresponding fluorogenic substrate to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Start the enzymatic reaction by adding the NADPH regeneration system to each well.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 1-2 minutes for 15-30 minutes.
3. Data Analysis:
-
Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for compounds that show significant inhibition.
Mandatory Visualizations
µ-Opioid Receptor Signaling Pathway
Caption: Signaling pathway of the µ-opioid receptor upon activation by O-desmethyltramadol.
High-Throughput Screening Experimental Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
References
- 1. Tramadol - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]
- 7. Ready-to-Assay™ Mu Opioid Receptor Frozen Cells | HTS101RTA [merckmillipore.com]
- 8. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
protocol for synthesizing N-Desmethyltramadol reference standard
I am unable to provide a synthesis protocol for N-Desmethyltramadol. The creation of detailed instructions for the synthesis of controlled substances or their active metabolites falls outside the scope of my safety guidelines.
However, I can provide information on the importance and analytical role of this compound as a reference standard in a research and clinical context, which is crucial for ensuring accuracy and reliability in scientific studies and diagnostics.
Introduction
This compound, also known as O-demethyltramadol (M1), is the primary active metabolite of the analgesic drug tramadol (B15222). After administration, tramadol is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into several metabolites, with this compound being the most significant in terms of analgesic activity. Understanding the concentration and effects of this metabolite is critical in clinical toxicology, pharmacology, and forensic science.
Importance in Research and Clinical Settings
Certified reference standards of this compound are essential for a variety of applications:
-
Pharmacokinetic Studies: Researchers use reference standards to accurately quantify the levels of this compound in biological samples (e.g., blood, urine, plasma). This data is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) of tramadol, and how these processes vary among individuals due to genetic differences in CYP2D6 activity.
-
Clinical Diagnostics: In clinical settings, measuring this compound levels can help in monitoring patient compliance, therapeutic efficacy, and potential toxicity related to tramadol use.
-
Forensic Toxicology: Forensic scientists rely on reference standards to identify and quantify this compound in post-mortem or DUI cases, helping to determine the role of tramadol in a subject's impairment or death.
-
Drug Development: In the development of new analgesics or drugs that may interact with tramadol, this compound reference standards are used in metabolic stability and drug-drug interaction assays.
Analytical Methodologies
The quantification of this compound in biological matrices typically involves sophisticated analytical techniques. A reference standard is indispensable for the validation and daily operation of these methods.
Table 1: Common Analytical Techniques for this compound Quantification
| Technique | Description | Role of Reference Standard |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective method that separates the compound from the matrix using liquid chromatography and then detects and quantifies it using tandem mass spectrometry. | Used to create calibration curves for quantification, as an internal standard (if isotopically labeled), and for method validation (accuracy, precision, selectivity). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | An alternative to LC-MS, often requiring derivatization of the analyte to increase its volatility. It separates compounds based on their boiling points and detects them with a mass spectrometer. | Essential for confirming the identity of the analyte through retention time and mass spectrum matching, and for quantification. |
| Immunoassays | Screening tests that use antibodies to detect the presence of tramadol and its metabolites. These are generally less specific than chromatographic methods. | Used in the development and validation of the assay to confirm its sensitivity and specificity for this compound. |
Experimental Workflow for Quantification
A typical workflow for quantifying this compound in a biological sample using a reference standard is outlined below.
Caption: General workflow for quantifying this compound in biological samples.
This diagram illustrates the logical flow from sample preparation to final data analysis. The reference standard is critical in the "Data Analysis" phase for creating the calibration curve, which allows for the accurate determination of the analyte's concentration in the unknown sample.
For researchers and scientists, obtaining a certified reference standard from an accredited supplier is the appropriate and necessary first step for any quantitative studies involving this compound. These standards come with a certificate of analysis that guarantees their identity, purity, and concentration, ensuring the integrity and reproducibility of experimental results.
Application Notes and Protocols for N-Desmethyltramadol in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-desmethyltramadol (NDT), a primary metabolite of the analgesic drug tramadol (B15222), in drug metabolism studies. This document outlines the metabolic pathways involving NDT, detailed protocols for its analysis, and its significance in pharmacokinetic and toxicological assessments.
Introduction
Tramadol is a widely used centrally acting analgesic that undergoes extensive metabolism in the liver.[1][2] One of the main metabolic pathways is N-demethylation, which leads to the formation of this compound (also known as M2).[1][3] This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2B6.[1][4][5] While the O-desmethylated metabolite of tramadol (O-desmethyltramadol or M1) is principally responsible for the opioid-like analgesic effects, this compound is a significant metabolite for understanding the overall disposition and clearance of tramadol.[4][6][7] Monitoring NDT levels is crucial for pharmacokinetic studies, assessing drug-drug interactions, and in forensic toxicology.[4][8]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Horses
| Parameter | Value (Mean ± SEM) | Route of Administration |
| Maximum Serum Concentration (Cmax) | 73.7 ± 12.9 ng/mL | Intravenous (IV) |
| Maximum Serum Concentration (Cmax) | 159 ± 20.4 ng/mL | Oral |
| Half-life (t1/2) | 2.62 ± 0.49 hours | Oral |
Data sourced from a study in adult horses.[9][10][11]
Table 2: Performance of Analytical Methods for this compound Quantification
| Analytical Method | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference(s) |
| LC-MS/MS | Human Plasma | 2.5 - 320 | 2.5 | >0.99 | [12] |
| LC-MS/MS | Rat Plasma | 0.1 - 300 | 0.1 | Not Reported | [12] |
| LC-MS/MS | Human Urine | 25 - 1500 | 25 | Not Reported | [12] |
| GC-MS | Human Urine | 10 - 1000 | 20 | >0.99 | [12][13] |
| HPLC-FLD | Human Plasma | 5 - 500 | 5 | >0.997 | [12] |
LLOQ: Lower Limit of Quantification[12]
Signaling and Metabolic Pathways
The metabolism of tramadol is a complex process involving several cytochrome P450 enzymes. The formation of this compound is a key step in one of the major metabolic routes.
Metabolic pathway of tramadol to its primary and secondary metabolites.
Experimental Protocols
In Vitro Metabolism of Tramadol in Human Liver Microsomes
This protocol is designed to study the formation of this compound from tramadol using human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
Tramadol
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Methanol (B129727) (ice-cold, for reaction termination)
-
Microcentrifuge tubes or 96-well plates
-
Incubator or shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of tramadol in a suitable solvent like methanol or water.[4]
-
In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes, and the tramadol stock solution to achieve the desired final concentrations.[4] A typical protein concentration for HLMs is 0.5-1 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.[1]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.[1]
-
Incubate the reaction mixture at 37°C with constant shaking for various time points (e.g., 0, 15, 30, 60 minutes) to determine the reaction rate.[1]
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis by LC-MS/MS or another suitable analytical method.
Workflow for in vitro metabolism of tramadol.
Quantification of this compound in Urine by GC-MS
This protocol outlines a method for the quantitative analysis of this compound in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).[8][13]
Materials:
-
Urine samples
-
Internal standard (e.g., Proadifen/SKF525A)[13]
-
Methyl-tert-butyl ether (MTBE)[13]
-
Hydrochloric acid (0.1 M)[13]
-
Sodium hydroxide (B78521) solution
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine in a glass tube, add the internal standard.[12]
-
Make the urine sample alkaline by adding sodium hydroxide solution.[12]
-
Add 5 mL of MTBE, vortex for 2 minutes, and centrifuge for 5 minutes.[12][13]
-
Transfer the organic layer to a clean tube.
-
Perform a back-extraction by adding 200 µL of 0.1 M HCl, vortexing, and centrifuging.[12][13]
-
Transfer the acidic aqueous layer to an autosampler vial for analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the prepared sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification of this compound and the internal standard.[12]
-
Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general procedure for the quantification of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plasma samples
-
Internal standard (e.g., a stable isotope-labeled analog of this compound)
-
Acetonitrile (B52724) or methanol for protein precipitation
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column[12]
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reversed-phase column.[12]
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.
-
Operate the mass spectrometer in positive ESI mode and monitor for the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
Workflow for this compound quantification in plasma by LC-MS/MS.
Biological Significance of this compound
This compound is generally considered to have significantly less pharmacological activity compared to tramadol and its O-desmethylated metabolite (M1).[6] It has a very weak affinity for the mu-opioid receptor and does not significantly contribute to the analgesic effects of tramadol.[6] However, its formation is a major route of tramadol clearance, and therefore, its measurement is important for understanding the overall metabolism and disposition of the parent drug.[4] Genetic polymorphisms in CYP3A4 and CYP2B6 can influence the rate of N-demethylation, leading to inter-individual variability in tramadol pharmacokinetics.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Tramadol - Wikipedia [en.wikipedia.org]
- 3. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0061007) [hmdb.ca]
- 6. benchchem.com [benchchem.com]
- 7. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetics of tramadol and metabolites O-desmethyltramadol and this compound in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. madbarn.com [madbarn.com]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Desmethyltramadol LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of N-Desmethyltramadol. This resource provides targeted troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Troubleshooting Guides
This section addresses specific issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and actionable solutions.
Issue 1: You are observing significant ion suppression or enhancement (>15%) for this compound.
-
Potential Cause 1: Inadequate Sample Cleanup.
-
Solution: The most common cause of matrix effects is the presence of endogenous interferences from the biological sample, such as phospholipids (B1166683) and proteins.[1] Simple sample preparation methods like "dilute-and-shoot" or basic protein precipitation (PPT) may not provide a clean enough extract.[2][3] Switching to a more rigorous cleanup technique is the most effective strategy. Solid-Phase Extraction (SPE) is highly recommended as it can remove over 99% of primary plasma phospholipids, significantly reducing matrix effects compared to Liquid-Liquid Extraction (LLE) or PPT.[3]
-
-
Potential Cause 2: Co-elution of Matrix Components with the Analyte.
-
Solution: If interfering compounds elute from the LC column at the same time as this compound, they will compete for ionization in the MS source.[4] To resolve this, optimize your chromatographic method. Adjusting the mobile phase gradient or changing the stationary phase can alter retention times to separate the analyte from the region of ion suppression. A post-column infusion experiment can be performed to identify the specific retention time windows where matrix effects are most severe.[5]
-
-
Potential Cause 3: Use of a Non-ideal Internal Standard (IS).
-
Solution: An internal standard that does not behave identically to the analyte cannot adequately compensate for matrix effects. The gold standard is to use a stable isotope-labeled (SIL) internal standard, such as N-desmethyl-cis-tramadol-D3.[6][7] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate and precise quantification.[6]
-
Issue 2: You are seeing high variability (poor precision) in results between different biological samples.
-
Potential Cause: Differential Matrix Effects.
-
Solution: The composition and concentration of interfering components can vary significantly from one sample to another (e.g., plasma from different subjects).[2] This leads to inconsistent levels of ion suppression and, consequently, poor precision. This issue underscores the importance of implementing a robust sample preparation method like SPE to ensure consistent cleanup across all samples. Furthermore, using a co-eluting SIL-IS is critical to normalize the analytical response and correct for sample-to-sample variations in matrix effects.[6]
-
Issue 3: The signal intensity for this compound is very low, even for high-concentration quality control (QC) samples.
-
Potential Cause: Severe Ion Suppression.
-
Solution 1: Enhance Sample Preparation. This is the most critical step. If you are using protein precipitation, the high amount of remaining phospholipids and other matrix components is likely suppressing your analyte's signal. Transitioning to a well-developed SPE or LLE method will produce a cleaner extract and improve signal intensity.[1][3]
-
Solution 2: Dilute the Sample. If the analyte concentration is sufficiently high, diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby lessening their suppressive effect.[4][5] However, this will also dilute the analyte, so this approach is a trade-off and may not be suitable for trace-level analysis.
-
Solution 3: Optimize MS Source Conditions. The degree of ion suppression can be influenced by the settings of the electrospray ionization (ESI) source.[2] Experiment with parameters such as nebulizer temperature, capillary voltage, and gas flow rates to find conditions that maximize the analyte signal while potentially minimizing the impact of co-eluting interferences.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a major concern for this compound analysis?
Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix.[8] This phenomenon can manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal). For this compound, these effects are a significant concern because they can severely compromise the accuracy, precision, and sensitivity of the assay, leading to unreliable quantitative results.[4]
Caption: Conceptual diagram of ion suppression in the ESI source.
Q2: What are the best practices for choosing an internal standard (IS) to mitigate matrix effects?
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, including its extraction recovery, chromatographic retention time, and ionization response.[6] The universally accepted best practice is to use a stable isotope-labeled (SIL) analog of the analyte. For this compound, a deuterated standard like (+)-N-Desmethyl Tramadol-d3 or N-desmethyl-cis-tramadol-D3 HCl is an excellent choice.[6][7] Because a SIL-IS has nearly identical chemical properties to the analyte, it co-elutes and is affected by matrix interferences in the same way, providing the most reliable correction for signal variations.[6]
Q3: Which sample preparation technique is most effective for reducing matrix effects?
While several techniques exist, they offer different levels of cleanup efficiency. Solid-Phase Extraction (SPE) is generally considered the most effective method for removing a broad range of interferences from complex biological matrices like plasma and urine, leading to significantly reduced matrix effects. Methods like Liquid-Liquid Extraction (LLE) can also be effective, while Protein Precipitation (PPT) is the simplest but typically results in the "dirtiest" extract and the most significant matrix effects.[3][9]
Caption: Troubleshooting workflow for mitigating matrix effects.
Experimental Data & Protocols
Comparison of Sample Preparation Techniques
The choice of sample preparation method has a direct impact on analyte recovery and the extent of matrix effects. The following table summarizes typical performance characteristics for common techniques used in bioanalysis.
| Sample Preparation Method | Typical Analyte Recovery | Relative Matrix Effect | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 106%[10] | High | Fast, simple, inexpensive.[1] | "Dirty" extract, significant ion suppression.[3] |
| Liquid-Liquid Extraction (LLE) | 70 - 98%[11] | Moderate | Cleaner than PPT, removes many salts.[12] | Can be labor-intensive, emulsion formation is possible.[1][13] |
| Solid-Phase Extraction (SPE) | >95%[3] | Low | Cleanest extract, excellent removal of phospholipids and salts. | Higher cost, requires method development. |
Data synthesized from multiple sources for illustrative purposes.[3][10][11]
Detailed Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general framework for extracting this compound from human plasma using a mixed-mode cation exchange SPE cartridge. It should be optimized for your specific laboratory conditions and instrumentation.
1. Reagents and Materials:
-
SPE Cartridges (e.g., mixed-mode cation exchange)
-
Human Plasma
-
This compound standard and SIL-IS
-
Methanol, Acetonitrile (LC-MS Grade)
-
Formic Acid, Ammonium (B1175870) Hydroxide (B78521)
-
Deionized Water
-
Positive Pressure or Vacuum Manifold[7]
2. Sample Pre-treatment:
-
Allow plasma samples to thaw completely at room temperature.
-
Vortex samples to ensure homogeneity.
-
To 500 µL of plasma, add the internal standard solution.
-
Add 500 µL of an acidic buffer (e.g., 100 mM sodium acetate, pH 4.5) to the plasma.[14]
-
Vortex for 30 seconds.
3. SPE Procedure:
Caption: A typical experimental workflow for Solid-Phase Extraction.
-
Condition: Wash the SPE cartridge with 1 mL of Methanol.
-
Equilibrate: Wash the SPE cartridge with 1 mL of Deionized Water. Do not allow the sorbent bed to dry.
-
Load: Load the pre-treated plasma sample onto the cartridge and apply gentle pressure to pass it through at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Wash 1 (Aqueous): Wash the cartridge with 1 mL of a weak acidic buffer (e.g., 0.1% formic acid in water) to remove polar interferences.
-
Wash 2 (Organic): Wash the cartridge with 1 mL of Methanol to remove less polar, non-basic interferences. Dry the cartridge thoroughly under vacuum or nitrogen.
-
Elute: Elute this compound and the IS using 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. aurorabiomed.com [aurorabiomed.com]
- 14. nyc.gov [nyc.gov]
improving the sensitivity of N-Desmethyltramadol detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of N-Desmethyltramadol (NDT).
Troubleshooting Guides
This section addresses common issues encountered during the experimental detection of this compound.
Question: I am observing a low signal intensity or cannot detect NDT at the expected low concentrations. What are the potential causes and how can I troubleshoot this?
Answer:
Low sensitivity for NDT detection can arise from several factors throughout the analytical workflow. Follow this decision tree to diagnose and resolve the issue:
Troubleshooting Workflow for Low NDT Signal Intensity
Caption: Troubleshooting workflow for low NDT signal intensity.
Question: My sample matrix (e.g., plasma, urine) is causing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?
Answer:
Matrix effects, particularly ion suppression, are a common challenge in bioanalysis that can severely impact sensitivity and reproducibility. Here are several strategies to mitigate this issue:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering substances before analysis.[1]
-
Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up complex samples and can significantly reduce matrix effects while also concentrating the analyte.[1]
-
Liquid-Liquid Extraction (LLE): Optimizing the extraction solvent and pH can selectively isolate NDT from matrix components.[2]
-
-
Chromatographic Separation: Ensure that NDT is chromatographically resolved from the bulk of the matrix components. Adjusting the gradient elution profile can help separate the analyte from early-eluting, often highly suppressive, compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated NDT internal standard is highly recommended. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for more accurate correction and quantification.[3]
-
Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering components. However, this may not be suitable if the analyte concentration is already very low.[1]
Question: The peak for NDT in my GC-MS chromatogram is tailing or broad. What is the likely cause and solution?
Answer:
Poor peak shape in GC-MS is often due to the polar nature of NDT.
-
Incomplete Derivatization: NDT contains a polar secondary amine group that can interact with active sites in the GC system, leading to peak tailing. Derivatization is crucial to convert it into a less polar, more volatile compound.[1][4] Ensure your derivatization reaction (e.g., with propionic anhydride or a silylating agent like BSTFA) goes to completion.[1][4][5]
-
Active Sites in the GC System: Even with derivatization, active sites in the injection port liner or on the column can cause peak tailing. Using a deactivated liner and a high-quality, low-bleed column (e.g., DB-5ms) is recommended.[1]
-
Injection Technique: A slow injection can lead to band broadening. Optimize your injection speed and temperature.
Frequently Asked Questions (FAQs)
Question: What are the most sensitive methods for detecting this compound in biological samples?
Answer:
The most prevalent and sensitive methods for the determination of this compound in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological matrices like plasma, and generally does not require a derivatization step.[1][6] GC-MS is a robust technique but often requires derivatization to improve the volatility and chromatographic behavior of the polar NDT molecule.[1][6]
Question: Why is sample preparation critical for achieving low detection limits?
Answer:
Effective sample preparation is crucial for removing interfering substances from the biological matrix (e.g., plasma, urine), which can suppress the analyte signal and lead to inaccurate quantification.[1] The primary goals are to achieve high analyte recovery while minimizing contaminants and matrix effects.[1] Common and effective techniques include:
-
Solid-Phase Extraction (SPE): Excellent for sample cleanup and analyte concentration.[1]
-
Liquid-Liquid Extraction (LLE): A widely used technique for separating the analyte from the sample matrix.[2]
-
Protein Precipitation: A simple and fast method for plasma samples, often used in high-throughput analysis.[3][6]
Question: Is derivatization necessary for this compound analysis?
Answer:
The need for derivatization depends on the analytical technique being used:
-
For LC-MS/MS analysis, derivatization is generally not required. [1] The high selectivity and sensitivity of tandem mass spectrometry allow for the direct analysis of NDT.
-
For GC-MS analysis, derivatization is often essential. [1] NDT is a polar compound, and derivatization converts it into a less polar and more volatile derivative. This improves chromatographic separation, peak shape, and detector sensitivity.[1][4][5] Common derivatizing agents include propionic anhydride and silylating agents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA).[1][4]
Question: What sensitivity levels can be expected for this compound detection?
Answer:
The achievable Limit of Quantitation (LOQ) depends on the analytical method, the biological matrix, and the sample preparation technique. LC-MS/MS generally offers the highest sensitivity.[6][7] The following table summarizes typical performance data from various studies.
Quantitative Data Summary
Table 1: Performance of Analytical Methods for this compound (NDT) Detection
| Analytical Method | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference(s) |
| LC-MS/MS | Human Plasma | 0.1 - 300 | 0.1 - 2.5 | >0.99 | [7][8] |
| LC-MS/MS | Human Urine | 25 - 1500 | 25 | Not Reported | [7] |
| GC-MS | Human Urine | 10 - 1000 | 20 | >0.99 | [2][7][9] |
| HPLC-FLD | Human Plasma | 5 - 500 | 5 | >0.997 | [7] |
Note: LLOQ refers to the Lower Limit of Quantification. The correlation coefficient (r²) indicates the linearity of the method.
Experimental Protocols
This section provides generalized methodologies for the key experiments cited.
Method 1: LC-MS/MS Analysis of NDT in Human Plasma
This protocol is based on a high-throughput method using protein precipitation for sample preparation.[3]
Experimental Workflow for LC-MS/MS Analysis
Caption: General experimental workflow for NDT quantification by LC-MS/MS.
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL plasma sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., rac N-Benzyl-N-desmethyl Tramadol-d3).[3]
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is typically used for separation.[3][6]
-
Mobile Phase: A gradient elution using an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[1][3]
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. A common MRM transition for NDT is m/z 250.2 → 58.0 or m/z 250.2 → 232.2.[1] Optimize ion source parameters and collision energy for maximum signal intensity.
-
Method 2: GC-MS Analysis of NDT in Human Urine
This protocol involves liquid-liquid extraction followed by a necessary derivatization step.[2][6]
Experimental Workflow for GC-MS Analysis with Derivatization
Caption: General workflow for NDT quantification by GC-MS.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of urine, add an appropriate internal standard (e.g., Proadifen).[2]
-
Adjust the pH to alkaline conditions (e.g., using sodium carbonate).[6]
-
Add an organic extraction solvent such as methyl-tert-butyl ether (MTBE) or a mixture of ethyl acetate (B1210297) and diethyl ether.[2][6]
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.[6]
-
-
Derivatization:
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a nonpolar phase like DB-5ms).[1]
-
Injection: Inject 1-2 µL of the derivatized sample into the GC system.
-
Temperature Program: Use an appropriate oven temperature program, for instance, starting at 100°C and ramping up to 320°C, to achieve good separation.[1]
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode. For the highest sensitivity, acquire data in Selective Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized NDT.[1][6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enantioselective analysis of unbound tramadol, O-desmethyltramadol and this compound in plasma by ultrafiltration and LC-MS/MS: application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in N-Desmethyltramadol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield and other common issues encountered during the synthesis of N-Desmethyltramadol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for N-demethylation of tramadol (B15222)?
A1: The most common synthetic strategies for the N-demethylation of tramadol involve either direct demethylation of the tertiary amine or a two-step process involving the synthesis of an N-benzyl-N-methyl analog followed by debenzylation. Key methods include:
-
Von Braun Reaction: This classic method utilizes cyanogen (B1215507) bromide (BrCN) to form a cyanamide (B42294) intermediate, which is then hydrolyzed or reduced to the secondary amine, this compound.[1][2]
-
Chloroformate Reagents: Modern approaches often use less toxic reagents like α-chloroethyl chloroformate, which reacts with tramadol to form a carbamate (B1207046) intermediate that is subsequently hydrolyzed to yield the desired product.[1][3]
-
Oxidative Demethylation: These methods involve the oxidation of the tertiary amine to an N-oxide, followed by rearrangement and hydrolysis. A modified Polonovski reaction using m-chloroperbenzoic acid (m-CPBA) and ferrous chloride is an example.[1]
-
Debenzylation of an N-Benzyl Precursor: This involves the initial synthesis of N-benzyl-N-demethyltramadol, followed by catalytic hydrogenolysis to remove the benzyl (B1604629) group and yield this compound.[4]
Q2: How can I monitor the progress of my N-demethylation reaction?
A2: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or more quantitatively by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] For TLC, a sample of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system. The disappearance of the tramadol spot and the appearance of a new, more polar spot for this compound indicates the reaction is proceeding. For GC-MS or LC-MS/MS analysis, a small aliquot of the reaction mixture is quenched, extracted, and analyzed to determine the ratio of starting material to product.
Q3: What are the critical parameters to control for a successful N-demethylation?
A3: Several parameters are critical for achieving high yield and purity:
-
Reagent Stoichiometry: The molar ratio of the demethylating agent to tramadol is crucial. Excess reagent may be needed to drive the reaction to completion, but can also lead to side reactions.
-
Reaction Temperature: The optimal temperature depends on the specific method used. Some reactions require heating, while others are performed at room temperature or below.[6]
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction is key to determining the optimal time.
-
Solvent: The choice of solvent is important for solubility of reagents and for the reaction mechanism. Anhydrous conditions are often necessary.
-
Work-up and Purification: Proper work-up to remove excess reagents and byproducts, followed by an efficient purification method like column chromatography or crystallization, is essential for isolating the pure product.
Troubleshooting Guides
Issue 1: Low or No Conversion of Tramadol
| Potential Cause | Troubleshooting Step |
| Inactive Reagents | Ensure the demethylating agent (e.g., cyanogen bromide, chloroformate) is fresh and has been stored under appropriate conditions (e.g., protected from moisture). |
| Incorrect Reaction Temperature | Verify the reaction temperature. Some methods require elevated temperatures to proceed at a reasonable rate. For example, some demethylations using potassium hydroxide (B78521) in ethylene (B1197577) glycol require temperatures around 195-200°C.[6][7] |
| Insufficient Reaction Time | Monitor the reaction over a longer period. Demethylation reactions can sometimes be slow. |
| Poor Solubility of Reagents | Ensure that both tramadol and the demethylating agent are soluble in the chosen solvent. If not, consider a different solvent system. |
| Presence of Water (for moisture-sensitive reactions) | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Step |
| Reaction with Other Functional Groups | If using a reactive demethylating agent like BrCN, consider protecting other sensitive functional groups in the molecule. The phenolic hydroxyl group in O-desmethyltramadol, if present, is particularly susceptible to reaction.[2] |
| Ring Opening of Cyclic Amines | In the von Braun reaction, ring-opening of cyclic amines can be a side reaction, though removal of the N-methyl group is generally preferred.[1][8] Optimizing reaction conditions (e.g., lower temperature) may minimize this. |
| Over-oxidation | In oxidative demethylation methods, over-oxidation can lead to undesired byproducts. Carefully control the stoichiometry of the oxidizing agent. |
| Degradation of Product | The product, this compound, may be unstable under the reaction or work-up conditions. Consider milder conditions or a different synthetic route. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Removal of Reagents/Byproducts | During work-up, ensure thorough washing and extraction to remove unreacted reagents and water-soluble byproducts. An acidic wash can help remove basic impurities, while a basic wash can remove acidic impurities. |
| Product is Water-Soluble | This compound, especially in its protonated form, may have some water solubility. Minimize the volume of aqueous solutions used during extraction and consider back-extracting the aqueous layers with an organic solvent. |
| Co-elution with Starting Material during Chromatography | This compound is more polar than tramadol. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. |
| Product Oiling Out during Crystallization | If the product "oils out" during crystallization, try using a different solvent system, seeding the solution with a small crystal of the pure product, or cooling the solution more slowly. |
Data Presentation
Table 1: Comparison of N-Demethylation Methods for Tertiary Amines
| Method | Reagent | Typical Solvent | Temperature | Reaction Time | Reported Yield | Key Considerations |
| Von Braun Reaction | Cyanogen Bromide (BrCN) | Chloroform, Ether | Varies | Several hours | Moderate to Good | Highly toxic reagent; may require protection of other functional groups.[1][2] |
| Chloroformate Method | α-Chloroethyl chloroformate | Ethylene chloride | Varies | Varies | High | Less toxic than BrCN; intermediate carbamate needs to be hydrolyzed.[1] |
| Modified Polonovski | m-CPBA, then FeCl₂ | Dichloromethane | -10 to 0 °C | Varies | High | Two-step, one-pot procedure.[1] |
| Debenzylation | H₂, Pd/C or Pd(OH)₂/C | Ethanol (B145695), Methanol (B129727) | Room Temp to 60 °C | 12-24 hours | High | Requires synthesis of N-benzyl precursor; catalyst can be pyrophoric.[4][9] |
Experimental Protocols
Protocol 1: N-Demethylation of Tramadol via N-Benzyl Precursor and Hydrogenolysis
This protocol is a two-step procedure involving the synthesis of N-benzyl-N-demethyltramadol followed by catalytic hydrogenolysis.
Step 1: Synthesis of N-benzyl-N-demethyltramadol
-
Mannich Reaction: Synthesize the aminoketone precursor, 2-(N-benzyl-N-methyl)aminomethyl cyclohexanone, via a Mannich reaction of cyclohexanone, paraformaldehyde, and N-benzylmethylamine hydrochloride.[4]
-
Grignard or Organolithium Reaction: React the aminoketone with 3-methoxyphenylmagnesium bromide or 3-methoxyphenyllithium in an anhydrous ether solvent like THF to yield N-benzyl-N-demethyltramadol.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: N-Debenzylation via Catalytic Hydrogenolysis
-
Reaction Setup: Dissolve N-benzyl-N-demethyltramadol (1 equivalent) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.[9]
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C) or palladium hydroxide on carbon (20% Pd(OH)₂/C) to the solution. The catalyst loading is typically 10-20% by weight of the starting material.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm, but can be increased) at room temperature or slightly elevated temperature (e.g., 60 °C) for 12-24 hours.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by crystallization or column chromatography if necessary.
Protocol 2: Analytical Monitoring of this compound Synthesis by LC-MS/MS
This protocol outlines a general procedure for the quantification of tramadol and this compound in a reaction mixture.
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile).
-
Vortex the sample and centrifuge to pellet any solids.
-
Transfer the supernatant to an autosampler vial for analysis. Further dilution may be necessary to be within the linear range of the instrument.
-
-
LC-MS/MS Conditions:
-
Column: A reverse-phase C18 column is commonly used.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).[5]
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. Monitor the parent-to-daughter ion transitions for both tramadol and this compound.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. WO2019053494A1 - A process for preparation of o-desmethyltramadol and salts thereof - Google Patents [patents.google.com]
- 7. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
addressing cross-reactivity in N-Desmethyltramadol immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-reactivity in N-Desmethyltramadol immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound (NDT) is the primary active metabolite of the analgesic drug tramadol (B15222). Accurate quantification of NDT is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies, to assess drug metabolism, patient adherence, and potential toxicity. Immunoassays are commonly used for initial screening due to their speed and ease of use.
Q2: What is cross-reactivity in the context of this compound immunoassays?
Cross-reactivity occurs when the antibodies in an immunoassay, designed to detect a specific target analyte (in this case, often tramadol), also bind to other structurally similar or dissimilar molecules.[1][2][3] In this compound immunoassays, this can lead to the detection of other tramadol metabolites or structurally related compounds, potentially causing inaccurate quantification or false-positive results.[1][4]
Q3: What are the common cross-reactants in immunoassays designed to detect tramadol and its metabolites?
The most common cross-reactant in tramadol immunoassays is its parent drug, tramadol, and other metabolites like O-Desmethyltramadol and N,N-didesmethyltramadol.[5] The degree of cross-reactivity can vary significantly between different commercial immunoassay kits.[5] Additionally, this compound itself has been reported to cause false-positive results for phencyclidine (PCP) in some immunoassays.[1][5]
Q4: How can I determine if my immunoassay is experiencing cross-reactivity?
Suspect cross-reactivity if you observe:
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Unexpectedly high concentrations of the target analyte.
-
Positive results in samples from individuals not known to be taking tramadol.
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Discrepancies between immunoassay results and a confirmatory method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6]
Q5: What are the recommended confirmatory methods to verify this compound immunoassay results?
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard confirmatory methods.[4][7] These techniques offer higher specificity and can distinguish between this compound and other potentially cross-reacting substances.[7]
Troubleshooting Guide
Issue: Suspected False-Positive Results
Potential Cause: Cross-reactivity with other tramadol metabolites or structurally unrelated compounds.[1]
Troubleshooting Steps:
-
Review Assay Specificity: Carefully examine the package insert of your immunoassay kit for data on cross-reactivity with tramadol, O-desmethyltramadol, and other relevant compounds.[5]
-
Sample Dilution: Perform serial dilutions of the sample and re-assay. If the interference is due to a cross-reactant, the dose-response curve may be non-parallel to the standard curve.[8]
-
Confirmatory Testing: Analyze the sample using a more specific method like LC-MS/MS or GC-MS to confirm the presence and concentration of this compound.[4][7]
-
Investigate Patient Medications: If applicable, review the patient's medication list for drugs known to cross-react with the immunoassay.
Issue: High Variability Between Replicates
Potential Cause: Inconsistent sample matrix effects or improper mixing of reagents.[9][10]
Troubleshooting Steps:
-
Ensure Proper Mixing: Thoroughly mix all reagents before use.[9]
-
Optimize Sample Preparation: Implement a more robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[11]
-
Use a Plate Sealer: During incubation steps, use a plate sealer to prevent evaporation, which can concentrate reactants and lead to variability.[10]
-
Check Pipetting Technique: Ensure accurate and consistent pipetting.
Quantitative Data on Cross-Reactivity
The cross-reactivity of this compound can differ significantly across various commercially available tramadol immunoassay kits. Below is a summary of reported cross-reactivity data.
| Immunoassay Kit | Manufacturer | Target Analyte | Cutoff Concentration | Cross-Reactant | Cross-Reactant Concentration | % Cross-Reactivity |
| Tramadol Urine HEIA | Immunalysis | Tramadol | 200 ng/mL | This compound | 450 ng/mL | 44.4%[5] |
| ARK™ Tramadol Assay | ARK Diagnostics | Tramadol | 100 ng/mL | This compound | 150 ng/mL | 66.67%[5] |
| DRI™ Tramadol Assay | Thermo Fisher Scientific | Tramadol | 100 ng/mL | This compound | 150 ng/mL | 66.67%[5] |
Experimental Protocols
Protocol 1: Determination of Percent Cross-Reactivity
This protocol outlines a general procedure for assessing the cross-reactivity of a substance in an immunoassay.
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of the potential cross-reactant (e.g., O-Desmethyltramadol) in a suitable solvent like methanol (B129727) or drug-free urine.[5]
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in the same drug-free matrix to create a range of concentrations to be tested.[5]
-
-
Immunoassay Analysis:
-
Analyze each dilution using the this compound immunoassay according to the manufacturer's instructions.[5]
-
-
Data Analysis:
-
Determine the concentration of the cross-reactant that produces a result equivalent to the assay's cutoff concentration for this compound.
-
Calculate the percent cross-reactivity using the following formula:
-
% Cross-Reactivity = (Cutoff Concentration of Target Analyte / Concentration of Cross-Reactant giving the same response) x 100
-
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for LC-MS/MS Confirmation
This protocol provides a general method for extracting this compound from a urine sample for confirmatory analysis.
-
Sample Aliquoting:
-
To 1 mL of urine, add an appropriate internal standard.
-
-
pH Adjustment:
-
Adjust the pH of the sample to alkaline conditions (e.g., using sodium carbonate).[7]
-
-
Extraction:
-
Add an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and diethyl ether).[7]
-
Vortex the sample vigorously and then centrifuge to separate the layers.[7]
-
-
Solvent Evaporation:
-
Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.[7]
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Immunalysis Tapentadol Assay Reformulation Resolves Tramadol Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Chromatographic Separation for Tramadol Metabolites
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful chromatographic separation of tramadol (B15222) and its primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2).
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for analyzing tramadol and its metabolites?
A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).[1] For HPLC, Reverse-Phase (RP) chromatography using a C18 column is frequently employed.[1] Common detection methods include Ultraviolet (UV), Fluorescence (FL), and Mass Spectrometry (MS/MS), with fluorescence and MS/MS offering higher sensitivity and selectivity.[1]
Q2: I am observing significant peak tailing for tramadol and its metabolites. What is the cause and how can I fix it?
A2: Peak tailing is a common issue when analyzing basic compounds like tramadol (pKa ≈ 9.41) on standard silica-based C18 columns.[2] The primary cause is often the interaction between the positively charged amine groups on the analytes and negatively charged residual silanol (B1196071) groups on the stationary phase surface.[2][3][4] This leads to multiple retention mechanisms and results in asymmetric, tailing peaks.[2][3]
To resolve this, consider the following:
-
Mobile Phase pH: Operate at a low pH (around 2.5 to 4.0) to ensure the residual silanol groups are protonated (neutral), which minimizes secondary interactions.[2]
-
Buffer Selection: Use a buffer, such as phosphate (B84403) or acetate (B1210297), to maintain a stable pH and improve peak shape.[2]
-
Competing Base: Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites, though this may not be suitable for MS detection.[1][5]
-
Column Choice: Utilize a modern, high-purity silica (B1680970) column with end-capping to reduce the number of available silanol groups.[2]
-
Column Contamination: Accumulation of sample matrix components can cause peak distortion.[2] Ensure proper sample clean-up and consider using a guard column.[6]
Q3: How can I improve the poor resolution between tramadol and its closely related metabolites?
A3: Achieving good resolution between tramadol and its structurally similar metabolites requires careful optimization of the mobile phase and stationary phase.[2]
-
Mobile Phase Composition: Adjust the organic modifier (acetonitrile or methanol) percentage in the mobile phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.[5]
-
Gradient Elution: Employ a shallow gradient to better separate closely eluting compounds.[5]
-
Column Chemistry: If a standard C18 column does not provide adequate separation, consider a column with different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.[1][5]
-
Flow Rate: Decreasing the flow rate can lead to more efficient partitioning between the mobile and stationary phases, often resulting in better resolution, albeit with longer run times.[1]
Q4: My retention times are inconsistent across different analytical runs. What are the potential causes?
A4: Inconsistent retention times are typically due to issues with the mobile phase composition, flow rate stability, or column temperature.[2]
-
Mobile Phase Preparation: Ensure accurate and thorough mixing of manually prepared mobile phases. For online mixing, verify that the pump's proportioning valves are functioning correctly.[2] Evaporation of the more volatile organic solvent can also alter the mobile phase composition over time.[2]
-
Pump and Flow Rate: Leaks in the pump or check valve failures can lead to an unstable flow rate, directly impacting retention times.[2]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence, which may take 10-20 column volumes.[1][2]
-
Column Temperature: Maintain a stable and controlled column temperature using a column oven.[2]
Q5: What is a recommended starting point for developing a separation method for tramadol and its main metabolites (M1 and M2)?
A5: A good starting point for a reversed-phase HPLC method is to use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer at a low pH and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1] For instance, a mobile phase of methanol and water (e.g., 13:87, v/v) adjusted to pH 2.5 with phosphoric acid can be effective.[1][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition | Optimize the organic solvent percentage and pH.[5] |
| Unsuitable column chemistry | Try a column with a different stationary phase (e.g., phenyl-hexyl).[1][5] | |
| Flow rate is too high | Decrease the flow rate to improve separation efficiency.[1] | |
| Peak Tailing | Secondary interactions with residual silanols | Lower the mobile phase pH to 2.5-4.0.[2] Use an end-capped column.[2] Add a competing base like TEA (for non-MS methods).[1][5] |
| Column overload | Reduce the sample concentration or injection volume.[1][8] | |
| Mismatched injection solvent | Ensure the injection solvent is similar to or weaker than the mobile phase.[1] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition | Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase.[1][2] |
| Unstable pump flow rate | Check for leaks and ensure the pump is properly maintained.[2] | |
| Temperature fluctuations | Use a column oven to maintain a constant temperature.[2] | |
| Low Signal Intensity (LC-MS/MS) | Poor ionization | Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) instead of non-volatile buffers like phosphate.[5] |
| Matrix effects | Employ effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[1] |
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and performance data for the analysis of tramadol and its metabolites from various published methods.
Table 1: HPLC and LC-MS/MS Method Parameters
| Parameter | Method 1 (HPLC-FL)[1] | Method 2 (LC-MS/MS)[9] | Method 3 (LC-FL Chiral)[10] |
| Technique | HPLC-FL | LC-MS/MS | LC-FL (Chiral) |
| Column | Chromolith Performance RP-18e | HyPURITY C18 | Lux Cellulose-4 |
| Mobile Phase | Methanol:Water (13:87, v/v) with Phosphoric Acid (pH 2.5) | Methanol:Water (35:65, v/v) with 0.2% Formic Acid | Hexane:Ethanol (96:4, v/v) with 0.1% DEA |
| Flow Rate | 2 mL/min | 0.5 mL/min | 0.7 mL/min |
| Analytes | Tramadol, M1, M2 | Tramadol and Phase I & II Metabolites | Tramadol, M1, M2 (Enantiomers) |
Table 2: Performance Data
| Parameter | Method 1 (HPLC-FL)[1] | Method 2 (LC-MS/MS)[11] | Method 3 (LC-FL Chiral)[10] |
| Retention Times (min) | M1: 1.3, Tramadol: 3.1, M2: 4.0 | Not specified | < 15 min for all 6 enantiomers |
| Lower Limit of Quantification (LLOQ) | Tramadol: 2.5 ng/mL, M1: 1.25 ng/mL, M2: 5 ng/mL | Tramadol: 2.5 ng/mL | Tramadol & M2 enantiomers: 28 ng/L, M1 enantiomers: 56 ng/L |
| Linearity Range (Tramadol) | Not specified | 2.5–500.00 ng/mL | 28-168 ng/mL |
| Recovery | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a general protocol for extracting tramadol and its metabolites from plasma samples.
-
To 1 mL of plasma in a centrifuge tube, add a known amount of an appropriate internal standard.
-
Alkalinize the sample by adding a suitable base, such as ammonium hydroxide.[1]
-
Add 5 mL of an extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).[1][7]
-
Vortex the mixture for 10 minutes to ensure thorough mixing.[1]
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the dried residue in a known volume of the mobile phase.
-
Vortex briefly and inject an aliquot into the chromatography system.
Protocol 2: Sample Preparation using Protein Precipitation
This is a simpler and faster sample preparation method often used for LC-MS/MS analysis.
-
Pipette 250 µL of plasma sample into a microcentrifuge tube.[11]
-
Add 50 µL of an internal standard solution.[11]
-
Add 1.0 mL of cold methanol to precipitate the plasma proteins.[11]
-
Vortex the mixture for 30 seconds.[11]
-
Centrifuge at high speed (e.g., 10,400 g) for 5 minutes.[11]
-
Collect the supernatant and filter it through a 0.2 µm syringe filter.[11]
-
Inject an aliquot of the filtered supernatant into the LC-MS/MS system.
Visualizations
Caption: A troubleshooting workflow for common chromatographic issues.
Caption: Experimental workflow for Liquid-Liquid Extraction (LLE).
Caption: Effect of mobile phase pH on analyte-silanol interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. wjbphs.com [wjbphs.com]
- 8. mastelf.com [mastelf.com]
- 9. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Determination of Tramadol and Its Phase I and II Metabolites in Human Urine [mdpi.com]
- 10. Enantiomeric Separation of Tramadol and Its Metabolites: Method Validation and Application to Environmental Samples [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
minimizing ion suppression for N-Desmethyltramadol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of N-Desmethyltramadol.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it impact the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, which can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[3] In complex biological matrices like plasma or urine, endogenous substances such as phospholipids, salts, and proteins are common culprits of ion suppression.[3][4]
Q2: I'm observing poor accuracy and precision in my results. Could this be due to matrix effects?
A2: Yes, significant variability in accuracy and precision are hallmark signs of unmanaged matrix effects.[1] If you observe inconsistent results across different sample lots or dilutions, it is highly probable that components of your biological matrix are interfering with the ionization of N-desmethyl tramadol (B15222) and/or your internal standard.[1]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A widely used method to assess ion suppression is the post-column infusion experiment.[3] This technique involves continuously infusing a standard solution of this compound into the mass spectrometer while a blank matrix sample is injected into the LC system. A dip in the baseline signal of this compound at the retention time of interfering matrix components indicates the presence of ion suppression.[3][5] Another common method is to compare the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.[1] A significant difference in signal intensity suggests the presence of matrix effects.[1]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A4: The choice of sample preparation is critical for minimizing matrix effects. Here's a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method, often utilizing acetonitrile.[6] However, it may not effectively remove all interfering phospholipids, which can lead to significant ion suppression.[1][7]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract compared to PPT and is effective at reducing matrix effects.[1][7]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, yielding the cleanest extracts.[1][7] It allows for selective isolation of this compound through optimized wash and elution steps.[1]
Troubleshooting Guides
Issue 1: Low signal intensity or poor sensitivity for this compound.
This is a primary indicator of potential ion suppression.[3]
| Troubleshooting Steps | Recommended Actions |
| 1. Evaluate Sample Preparation | If using Protein Precipitation, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract.[1][7] |
| 2. Optimize Chromatography | Modify the chromatographic gradient to better separate this compound from matrix components.[1] Ensure that the analyte does not elute in regions where significant ion suppression occurs.[7] |
| 3. Adjust Injection Volume | Reduce the sample injection volume to decrease the amount of matrix components entering the MS system.[8] |
| 4. Check MS Ionization Source | Consider switching the ionization mode (e.g., from ESI to APCI) as APCI can be less susceptible to ion suppression.[2][7] If using ESI, switching from positive to negative ionization mode might also help, as fewer compounds are typically detected in negative mode.[2] |
Issue 2: Inconsistent results between different sample lots.
This suggests that the variability in the biological matrix is affecting the analysis.
| Troubleshooting Steps | Recommended Actions |
| 1. Implement a More Robust Sample Preparation Method | Switching from a simpler method like PPT to a more rigorous one like SPE can help to consistently remove interfering compounds across different sample lots.[1] |
| 2. Utilize a Stable Isotope-Labeled Internal Standard | A stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences similar matrix effects. This allows for more accurate correction of signal variability. |
| 3. Perform Matrix Effect Evaluation for Each New Lot | Assess the matrix effect for each new batch of biological matrix to ensure the method's continued accuracy.[1] |
Quantitative Data Summary
The following tables summarize key performance parameters from various validated methods for the quantification of this compound.
Table 1: Performance Comparison of Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by gas chromatography, detection by mass spectrometry.[6] | Separation by liquid chromatography, detection by tandem mass spectrometry.[6] |
| Precision (%RSD) | Intra-assay: 1.29-6.48%, Inter-assay: 1.28-6.84%[9] | Intra-day & Inter-day: 1.6-10.2%[10] |
| Accuracy (%Recovery) | 91.79-106.89%[9] | 89.2-106.2%[10] |
| Linear Range | 10-1000 ng/mL[9] | 25-1500 ng/mL |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC System | HPLC or UHPLC[6] |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[11] |
| Gradient | 5% B to 95% B over 5 minutes[11] |
| Flow Rate | 0.4 mL/min[11] |
| Injection Volume | 5 µL[11] |
| MS System | Triple quadrupole mass spectrometer[6] |
| Ionization Mode | ESI Positive[6][11] |
| Monitored Transitions | m/z 250/44 |
| Collision Energy | Optimized for fragmentation of the parent ion.[11] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum
This protocol provides a general guideline and should be optimized for your specific matrix and instrumentation.
-
Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma or serum sample.[1]
-
Add Internal Standard: Spike the sample with an appropriate internal standard solution.[1]
-
Basify Sample: Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the pH to >10.[1]
-
Add Extraction Solvent: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex: Vortex the tube vigorously for 1-2 minutes.[1]
-
Centrifuge: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.[1]
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.[1]
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[1]
-
Reconstitute: Reconstitute the residue in a suitable volume of the mobile phase.[1]
-
Analyze: Inject an aliquot into the LC-MS/MS system.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
This protocol is a general guideline and should be optimized for your specific matrix, analyte, and SPE sorbent.
-
Condition Cartridge: Condition the SPE cartridge with methanol (B129727) followed by water.[1]
-
Load Sample: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.[1]
-
Wash Cartridge: Wash the cartridge with a weak solvent to remove interfering compounds. This may be a multi-step process with different wash solutions.[1]
-
Elute Analyte: Elute this compound from the cartridge using an appropriate elution solvent.
-
Evaporate: Evaporate the eluate to dryness.[1]
-
Reconstitute: Reconstitute the residue in the mobile phase.[1]
-
Analyze: Inject an aliquot into the LC-MS/MS system.[1]
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Comparison of sample preparation techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. benchchem.com [benchchem.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Desmethyltramadol Recovery from Biological Samples
Welcome to the technical support center for the analysis of N-Desmethyltramadol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of this compound from biological samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most common methods for extracting this compound from biological matrices are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1] SPE is often considered the most effective for removing interferences and providing cleaner extracts.[1] LLE is a simpler technique but may require more optimization.[2] PPT is a quick method but may not remove all interfering substances, potentially leading to matrix effects.[1]
Q2: I am experiencing low recovery of this compound. What are the likely causes and solutions?
A2: Low recovery of this compound can stem from several factors, primarily related to its high polarity and basic nature.
-
Incorrect pH: this compound has a primary amine group and will be positively charged in acidic or neutral solutions. To ensure efficient extraction into an organic solvent during LLE or proper retention on certain SPE sorbents, the sample pH should be adjusted to basic conditions (pH > 10) to neutralize this charge.[2]
-
Inappropriate Solvent Choice (LLE): Due to its high polarity, this compound has a strong affinity for the aqueous phase. Using a solvent that is too non-polar, like hexane, will result in poor recovery.[2] More polar solvents like methyl-tert-butyl ether (MTBE) or ethyl acetate (B1210297) are better choices.[3][4] The "salting out" technique, by adding sodium chloride to the aqueous sample, can also be employed to decrease the analyte's solubility in the aqueous layer and promote its transfer to the organic solvent.[2]
-
Improper SPE Sorbent and Procedure: For a polar and ionizable compound like this compound, a mixed-mode cation exchange (MCX) SPE cartridge is often ideal.[2][5] Ensure the cartridge is properly conditioned and that the sample is loaded at a controlled flow rate (around 1-2 mL/min) to allow for sufficient interaction between the analyte and the sorbent.[2]
-
Analyte Loss During Evaporation: If an evaporation step is used to concentrate the eluate, the temperature should be controlled (e.g., 40-50°C) to prevent the loss of the analyte.[1][6]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can lead to inaccurate quantification.[1] To minimize these effects:
-
Improve Sample Cleanup: Switching from a simple method like protein precipitation to a more robust one like SPE is highly effective in removing interfering matrix components.[1]
-
Optimize Chromatography: Modifying the chromatographic gradient can help separate this compound from co-eluting interferences.[1] Using a different stationary phase (e.g., PFP or Biphenyl) can also offer different selectivity for polar compounds.[7]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.[1]
-
Sample Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering substances to a level where they no longer cause significant matrix effects.[1]
Q4: Is enzymatic hydrolysis necessary when analyzing for this compound in urine?
A4: Yes, if you need to measure the total concentration of this compound. In the body, this compound can be conjugated with glucuronic acid.[8] This glucuronide form may not be readily extractable or detectable under the same conditions as the free form. Therefore, an enzymatic hydrolysis step using β-glucuronidase is often employed to cleave the glucuronide conjugate, allowing for the analysis of the total (free + conjugated) this compound concentration.[9]
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Problem | Possible Cause | Recommended Solution |
| Analyte remains in the aqueous phase | Incorrect sample pH (too acidic or neutral). | Adjust the sample pH to >10 using a base like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide to neutralize the primary amine group of this compound.[2][3] |
| Extraction solvent is too non-polar. | Use a more polar solvent such as methyl-tert-butyl ether (MTBE), ethyl acetate, or a mixture of dichloromethane (B109758) and isopropanol.[3][5] | |
| High analyte solubility in the aqueous phase due to its polarity. | Employ the "salting out" technique by adding sodium chloride to the aqueous sample to decrease the analyte's solubility.[2] | |
| Incomplete extraction | Insufficient mixing or solvent volume. | Ensure vigorous vortexing for at least 1-2 minutes to maximize the interaction between the aqueous and organic phases.[2] Consider increasing the organic solvent-to-sample ratio.[2] |
Low Recovery in Solid-Phase Extraction (SPE)
| Problem | Possible Cause | Recommended Solution |
| Analyte not retained on the cartridge (found in load and wash fractions) | Incorrect sorbent choice for a polar, basic compound. | Use a mixed-mode cation exchange (MCX) SPE cartridge which has both reversed-phase and cation exchange functionalities.[2][5] |
| Sample pH is not optimal for retention. | For MCX cartridges, adjust the sample pH to be acidic (e.g., pH 6) to ensure the primary amine is positively charged and can bind to the cation exchange sorbent.[2] | |
| Sample loading flow rate is too high. | Decrease the flow rate to 1-2 mL/min during sample loading to allow for sufficient interaction time.[2] | |
| Cartridge dried out before sample loading. | Ensure the sorbent bed does not dry out after conditioning and equilibration steps.[10] | |
| Analyte not eluting from the cartridge | Elution solvent is too weak. | For an MCX cartridge, use an elution solvent containing a base like ammonium hydroxide (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and disrupt its ionic interaction with the sorbent.[2][5] |
| Insufficient elution solvent volume or contact time. | Increase the volume of the elution solvent.[6] Incorporate a "soak time" where the elution solvent is allowed to sit in the sorbent bed for a few minutes before final elution.[6][11] |
Data Presentation
Recovery of this compound using Various Extraction Methods
| Biological Matrix | Extraction Method | Recovery (%) | Reference |
| Human Urine | Liquid-Liquid Extraction (LLE) with MTBE | 98.21 | [1][12] |
| Human Plasma | Not Specified | 85.5 - 106.3 | [1] |
| Human Plasma | LLE with MTBE (for O-desmethyltramadol) | 78.72 | [3][13] |
| Human Plasma & Urine | Solid-Phase Extraction (SPE) | ~90 (for O-desmethyltramadol) | [14] |
| Rat Plasma | LLE | >85 (for enantiomers of N,N-bisdesmethyl tramadol) | [15] |
Note: Recovery data for this compound can be limited, and data for other tramadol (B15222) metabolites is often used as a reference.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Urine
This protocol is a general guideline for extracting this compound from urine samples.
-
Sample Preparation:
-
Extraction:
-
Collection and Concentration:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[1]
-
-
Reconstitution:
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[5]
-
Protocol 2: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX)
This protocol is a generalized procedure for extracting this compound from pre-treated biological samples (e.g., diluted urine or plasma).[5]
-
Sample Pre-treatment:
-
For urine, dilute 1 mL of the sample with 1 mL of 50 mM ammonium acetate buffer (pH 6).[5]
-
For plasma, perform protein precipitation first (e.g., with acetonitrile), centrifuge, and then dilute the supernatant with an acidic buffer.
-
-
SPE Cartridge Conditioning:
-
Condition the MCX SPE cartridge with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.[2]
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid or a weak organic solvent (e.g., 10% acetonitrile (B52724) in water) to remove interferences.[15][16]
-
Follow with a wash of 1 mL of methanol to remove non-polar interferences.[5]
-
-
Elution:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for analysis.[5]
-
Visualizations
Caption: General workflow for Liquid-Liquid Extraction (LLE).
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promochrom.com [promochrom.com]
- 7. benchchem.com [benchchem.com]
- 8. Glucuronidation of racemic O-desmethyltramadol, the active metabolite of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: N-Desmethyltramadol Reference Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and troubleshooting unstable N-Desmethyltramadol reference standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (NDT) is a primary metabolite of the analgesic drug tramadol (B15222).[1][2] As a reference standard, its purity and stability are critical for accurate analytical measurements in pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research. Instability of the reference standard can lead to inaccurate quantification, incorrect assessment of product stability, and unreliable experimental results.
Q2: What are the primary factors that can cause the degradation of this compound reference standards?
Based on studies of tramadol and its metabolites, the primary factors contributing to the degradation of this compound are likely:
-
Oxidation: The tertiary amine group in the this compound molecule is susceptible to oxidation.[3]
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Photodegradation: Exposure to light, particularly UV irradiation, can cause degradation.[4][5]
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Hydrolysis: Degradation can occur in acidic and basic conditions.[6][7][8]
-
Elevated Temperatures: High temperatures can accelerate the degradation process.
Q3: How should I properly store this compound reference standards?
To ensure the integrity of this compound reference standards, the following storage conditions are recommended:
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Solid Form: Store in a cool, dry, and well-ventilated place, protected from light.[9] Keep the container tightly closed.
-
In Solution: For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is advisable to store solutions at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles by preparing aliquots.
Q4: What are the common degradation products of this compound?
Forced degradation studies on tramadol and its metabolites have identified several types of degradation products:
-
Photodegradation: Primarily involves hydroxylation and further oxidation of the molecule.[4]
-
Oxidative Degradation: Can lead to the formation of N-oxides.[3]
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Further demethylation to products like N,N-didesmethyltramadol can also occur.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound reference standards.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent calibration curve or loss of standard concentration over time. | Degradation of the stock or working solutions. | 1. Prepare fresh stock and working solutions from the solid reference standard.2. Store solutions in amber vials at recommended low temperatures.3. Perform a quick stability check by comparing the response of the old solution with a freshly prepared one. |
| Appearance of unknown peaks in the chromatogram of the reference standard. | Degradation of the this compound standard. | 1. Analyze the mass spectra of the unknown peaks to identify potential degradation products (e.g., hydroxylated species, N-oxide).2. Review the storage conditions and handling procedures of the standard.3. Perform a forced degradation study to confirm the identity of the degradation products. |
| Poor peak shape (tailing, splitting) in HPLC analysis. | Interaction of the analyte with the analytical column due to degradation or inappropriate chromatographic conditions. | 1. Ensure the mobile phase pH is appropriate for the analyte (pKa of this compound is around 9.4).2. Use a new or thoroughly cleaned analytical column.3. Check for co-elution with degradation products. |
| Low recovery of this compound during sample preparation. | Adsorption of the analyte to container surfaces or degradation during extraction. | 1. Use low-binding tubes and pipette tips.2. Optimize the pH of the extraction solvent.3. Keep samples cool during processing to minimize degradation. |
Data Presentation
Table 1: Summary of Analytical Methods for this compound Quantification
| Analytical Method | Column | Mobile Phase | Detection | Linear Range | LOQ | Reference |
| GC-MS | Capillary column (e.g., 5% phenyl-methylpolysiloxane) | Helium carrier gas | Mass Spectrometry (EI) | 10-1000 ng/mL | 20 ng/mL | [11] |
| LC-MS/MS | Reversed-phase C18 | Gradient of aqueous formic acid and acetonitrile/methanol (B129727) | Tandem Mass Spectrometry (ESI+) | 1.0-600.0 ng/mL (for Tramadol) | N/A | [12] |
Table 2: Stability of Tramadol and its Metabolites under Different Conditions (as a proxy for this compound)
| Compound | Condition | Duration | Stability | Reference |
| Tramadol HCl Injection | Room Temperature (in clear glass vials) | 42 days | Stable | [6] |
| Tramadol & O-desmethyltramadol | Human Plasma at Room Temperature | 8 hours | Stable | [13] |
| Tramadol & O-desmethyltramadol | Human Plasma at -20°C (with three freeze-thaw cycles) | 1 week | Stable | [13] |
| Tramadol | River Water | 6 days | ~15% removal (biodegradation and hydrolysis) | [14] |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC-UV/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw a sample and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Keep a sample of the solid reference standard in an oven at 80°C for 48 hours.
-
Also, incubate a solution of the standard at 80°C for 48 hours.
-
Analyze the samples at specified time points.
-
-
Photolytic Degradation:
-
Expose a solution of the reference standard to UV light (e.g., 254 nm) and visible light for a defined period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound.
-
Use the mass spectrometer to obtain the mass-to-charge ratio of any degradation products to aid in their identification.
-
Visualizations
References
- 1. Molecular Network-Based Identification of Tramadol Metabolites in a Fatal Tramadol Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic degradation kinetics, mechanism and ecotoxicity assessment of tramadol metabolites in aqueous TiO2 suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodegradability and ecotoxicitiy of tramadol, ranitidine, and their photoderivatives in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation and kinetic study of tramadol hcl by rp-hplc [wisdomlib.org]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Stability and Degradation of Opioids in River Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Simultaneous Analysis of Tramadol and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the simultaneous analysis of tramadol (B15222) and its primary metabolites, such as O-desmethyltramadol (ODMT or M1) and N-desmethyltramadol (NDMT or M2).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Q1: Why am I observing poor peak shapes, such as peak tailing, for tramadol and its metabolites?
Peak tailing is a frequent challenge when analyzing basic compounds like tramadol (pKa ≈ 9.41) using standard silica-based C18 columns. This issue often arises from secondary interactions between the positively charged amine groups of the analytes and negatively charged residual silanol (B1196071) groups on the stationary phase.
To address this, consider the following:
-
Mobile Phase pH: A critical parameter is the mobile phase pH. Operating at a low pH, typically between 2.5 and 4.0, helps to ensure that the residual silanol groups are protonated and thus neutral, which minimizes these secondary interactions.
-
Buffer Selection: The use of a buffer is essential for maintaining a consistent pH and improving peak shape. Phosphate (B84403) and acetate (B1210297) buffers are commonly used.
-
Column Choice: Opt for a modern, high-purity silica (B1680970) column with end-capping. This will significantly reduce the number of available silanol groups, leading to improved peak shapes for basic compounds.
-
Column Contamination: The accumulation of matrix components from the sample can lead to peak distortion. Ensure adequate sample clean-up and periodically flush the column.
Q2: What is causing the drift and variability in the retention times of my analytes?
Inconsistent retention times are generally linked to issues with the mobile phase, flow rate, or column temperature.
Key areas to investigate include:
-
Mobile Phase Preparation: Inaccurate mixing of mobile phase components or the evaporation of a more volatile solvent can alter the composition over time, leading to retention time drift.
-
Pump and Flow Rate: Leaks within the pump or malfunctioning check valves can result in an unstable flow rate, which directly affects retention times.
-
Column Temperature: Maintaining a stable column temperature is crucial, as fluctuations can cause retention time shifts. Ensure the column oven is functioning correctly.
Q3: I'm experiencing low recovery rates for the more polar tramadol metabolites. How can I improve this?
The increased polarity of metabolites like O-desmethyltramadol (ODMT) compared to the parent drug can lead to challenges in extraction and result in low recovery.
Strategies to enhance recovery include:
-
Extraction Technique Optimization:
-
Solid-Phase Extraction (SPE): This is a widely used and effective method. Mixed-mode SPE cartridges, particularly those with strong cation exchange (SCX) properties, are well-suited for capturing basic compounds like tramadol and its metabolites.
-
Liquid-Liquid Extraction (LLE): While potentially challenging due to the polarity of the metabolites, optimization of the solvent and pH can improve recovery.
-
Dispersive Liquid-Liquid Microextraction (DLLME): This technique has also been successfully applied for the extraction of tramadol and its metabolites from urine samples.
-
-
Solvent and pH Adjustment: Careful selection of the extraction solvent and adjustment of the sample pH are critical for efficient extraction of polar metabolites.
Q4: How can I mitigate matrix effects in my analysis?
Biological matrices such as plasma and urine are complex and can interfere with the analysis, a phenomenon known as the matrix effect.
To minimize matrix effects:
-
Effective Sample Preparation: A thorough sample clean-up is the most effective way to reduce matrix effects. Techniques like SPE are generally preferred over simpler methods like protein precipitation for cleaner extracts.
-
Use of an Internal Standard: Employing a stable isotope-labeled internal standard can help to compensate for matrix effects and improve the accuracy and precision of quantification.
-
Chromatographic Separation: Optimizing the chromatographic conditions to ensure baseline separation of the analytes from interfering matrix components is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites of tramadol to monitor?
Tramadol is extensively metabolized in the liver, primarily through O-demethylation and N-demethylation. The key metabolites to monitor are:
-
O-desmethyltramadol (M1): This is a pharmacologically significant metabolite as it has a much higher affinity for μ-opioid receptors than tramadol itself and is a more potent analgesic.
-
This compound (M2): This is another primary metabolite formed through N-demethylation.
-
N,O-didesmethyltramadol (M5): M1 and M2 can be further metabolized to this secondary metabolite.
Q2: What are the typical linear ranges and limits of quantification (LOQ) for tramadol and its metabolites?
The linear ranges and LOQs can vary depending on the analytical method and the matrix being analyzed. However, some reported values are:
| Compound | Matrix | Linear Range | LOQ | Analytical Method |
| Tramadol | Human Urine | 10 - 200 ng/mL | 10 ng/mL | GC-MS |
| O-desmethyltramadol | Human Urine | 7.5 - 300 ng/mL | 7.5 ng/mL | GC-MS |
| Tramadol | Human Plasma | 10 - 200 ng/mL | Not Specified | GC-MS |
| O-desmethyltramadol | Human Plasma | 7.5 - 300 ng/mL | Not Specified | GC-MS |
| Tramadol | Human Plasma, Saliva, Urine | Not Specified | 2.5 ng/mL | HPLC-Fluorescence |
| O-desmethyltramadol (M1) | Human Plasma, Saliva, Urine | Not Specified | 2.5 ng/mL | HPLC-Fluorescence |
| This compound (M2) | Human Plasma, Saliva, Urine | Not Specified | 2.5 ng/mL | HPLC-Fluorescence |
| N,O-didesmethyltramadol (M5) | Human Plasma, Saliva, Urine | Not Specified | 2.5 ng/mL | HPLC-Fluorescence |
| Tramadol | Human Urine | 0.1 - 160 ng/mL | Not Specified | LC-MS/MS |
Q3: Which analytical techniques are most commonly used for the simultaneous analysis of tramadol and its metabolites?
Several analytical methods have been developed and validated for this purpose:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or Fluorescence Detection: HPLC-MS/MS is a highly sensitive and specific method for the quantification of tramadol and its metabolites. HPLC with fluorescence detection is also a viable option.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique, often requiring derivatization of the analytes prior to analysis.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
1. Sample Preparation using Solid-Phase Extraction (SPE) for GC-MS Analysis
-
Sample Preparation: To 1.0 mL of blood or vitreous humor, add 50 µL of the internal standard working solution. Add 4 mL of phosphate buffer (pH 6.0) and vortex. Centrifuge for 10 minutes at 3000 rpm.
-
SPE Cartridge Conditioning: Condition a Bond Elut LRC C18 SPE cartridge with 2 mL of methanol, followed by 2 mL of phosphate buffer (pH 6.0).
-
Sample Loading: Load the supernatant from the prepared sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 2 mL of a distilled water:methanol mixture (80:20, v/v). Add 100 µL of n-hexane and apply a vacuum for 10 minutes to dry the cartridge.
-
Elution: Elute the analytes twice with 1.5 mL of a freshly prepared mixture of ethyl acetate:ammonium hydroxide
Technical Support Center: Enhancing the Resolution of N-Desmethyltramadol Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of N-Desmethyltramadol (NDT) enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the enantiomeric resolution of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Enantiomeric Resolution | Inappropriate chiral stationary phase (CSP). | Select a CSP known to be effective for tramadol (B15222) and its metabolites, such as cellulose (B213188) or amylose-based columns (e.g., Chiralpak® AD, Lux® Cellulose-4).[1][2][3][4] |
| Suboptimal mobile phase composition. | Optimize the mobile phase by adjusting the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol (B145695), isopropanol).[1][2] Small changes can significantly impact resolution. | |
| Mobile phase additive is missing or at the wrong concentration. | Introduce or adjust the concentration of a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase.[1][2] This can improve peak shape and enhance chiral recognition. | |
| Peak Tailing | Secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the stationary phase.[5] | Increase the concentration of the basic additive (e.g., DEA, TEA) in the mobile phase to mask the silanol groups.[5] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Co-elution with Other Metabolites | Insufficient chromatographic selectivity. | Modify the mobile phase composition. For instance, trying different alcohol modifiers (e.g., ethanol vs. isopropanol) or adjusting the additive concentration can alter selectivity. |
| Use of a non-chiral column. | Enantiomers cannot be separated on a standard achiral column (like C18). A chiral stationary phase is mandatory.[5][6] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. If using online mixing, verify the pump's proportioning valves are functioning correctly.[5] |
| Unstable column temperature. | Use a column oven to maintain a constant and controlled temperature. | |
| Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run (typically 10-20 column volumes).[5] |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?
A1: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for the enantiomeric separation of tramadol and its metabolites, including this compound. Columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Lux® Cellulose-4 (cellulose tris(4-chloro-3-methylphenylcarbamate)) have been successfully used.[1][2][3][4]
Q2: What is the role of basic additives like diethylamine (DEA) in the mobile phase?
A2: Basic additives like DEA or triethylamine (TEA) play a crucial role in improving peak shape and enhancing resolution. This compound is a basic compound, and these additives in the mobile phase help to minimize undesirable interactions with any residual acidic silanol groups on the silica (B1680970) support of the CSP. This leads to more symmetrical peaks and better separation.[1][2][5]
Q3: Can I use a reversed-phase method for this compound enantiomer separation?
A3: While normal-phase chromatography is more common for this separation, reversed-phase methods have been developed. These typically involve specialized chiral columns designed for reversed-phase conditions and mobile phases consisting of an aqueous buffer and an organic modifier like acetonitrile.[6][7] However, achieving baseline separation of all tramadol-related enantiomers can be challenging in reversed-phase mode.[2]
Q4: My resolution is still poor after optimizing the mobile phase. What else can I try?
A4: If mobile phase optimization is insufficient, consider the following:
-
Lower the temperature: In some cases, reducing the column temperature can enhance enantioselectivity.
-
Decrease the flow rate: A lower flow rate can lead to better efficiency and improved resolution, although it will increase the run time.
-
Try a different CSP: The chiral recognition mechanism varies between different CSPs. If one type of polysaccharide-based column doesn't provide adequate separation, another with a different selector may be more effective.
Q5: How can I confirm the elution order of the (+) and (-) enantiomers?
A5: The elution order of enantiomers is specific to the chiral stationary phase and the mobile phase conditions used. To definitively determine the elution order, you must analyze commercially available, pure enantiomeric standards of (+)-N-Desmethyltramadol and (-)-N-Desmethyltramadol under your established chromatographic conditions.
Experimental Protocols
Protocol 1: Enantioselective LC-FD Method
This protocol is adapted from a method for the concomitant quantification of tramadol, O-desmethyltramadol, and this compound enantiomers in wastewater samples.[2]
-
High-Performance Liquid Chromatography (HPLC)
Protocol 2: Enantioselective LC-MS/MS Method
This protocol is based on a method for the analysis of tramadol and its metabolites in human plasma.[4]
-
Liquid Chromatography (LC)
Quantitative Data Summary
| Parameter | Method 1 (LC-FD)[2] | Method 2 (LC-MS/MS)[4] |
| Analytes | Tramadol, O-DT, N-DT Enantiomers | Tramadol, M1 (O-DT), M2 (N-DT) Enantiomers |
| Column | Lux Cellulose-4 | Chiralpak® AD |
| Detection Limit (N-DT) | 8 ng/L | 0.1 ng/mL (total), 0.25 ng/mL (unbound) |
| Quantification Limit (N-DT) | 28 ng/L | Not specified |
| Linear Range (N-DT) | 56 ng/L to 392 ng/L | 0.1-300 ng/mL (total), 0.25-125 ng/mL (unbound) |
| Run Time | < 15 min | Not specified |
Visualizations
Caption: General experimental workflow for the chiral separation of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomeric determination of tramadol and O-desmethyltramadol by liquid chromatography- mass spectrometry and application to postoperative patients receiving tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective analysis of unbound tramadol, O-desmethyltramadol and this compound in plasma by ultrafiltration and LC-MS/MS: application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for the Validation of N-Desmethyltramadol
This guide provides a comprehensive comparison of various bioanalytical methods for the quantitative determination of N-Desmethyltramadol (NDT), a primary metabolite of the analgesic drug tramadol (B15222). The accurate measurement of NDT in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental protocols and performance data to aid in the selection of the most appropriate analytical method.
Quantitative Data Summary
The performance of different bioanalytical methods for this compound is summarized below. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique due to its high sensitivity and selectivity. High-performance liquid chromatography (HPLC) with fluorescence or diode array detection, and gas chromatography-mass spectrometry (GC-MS) are also viable alternatives.
Table 1: Comparison of LC-MS/MS Method Parameters for this compound
| Parameter | Method 1 (Human Plasma) | Method 2 (Human Urine) |
| Linear Range | 2.5 - 320 ng/mL[1][2] | 25 - 1500 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[1][2] | 25 ng/mL[3] |
| Intra-day Precision (% CV) | 1.6 - 10.2%[1][2] | Not Reported |
| Inter-day Precision (% CV) | 1.6 - 10.2%[1][2] | Not Reported |
| Accuracy | 89.2 - 106.2%[1][2] | Not Reported |
| Extraction Recovery | 85.5 - 106.3%[1][2] | Not Reported |
| Internal Standard | Isotope-labeled standards[3] | Isotope-labeled standards[3] |
Table 2: Comparison of HPLC and GC-MS Method Parameters for this compound and related analytes
| Parameter | HPLC-Fluorescence (Tramadol & ODT) | GC-MS (Tramadol & ODT in Urine) | GC-MS (Tramadol, ODT, 6-AM, Morphine in Blood) | GC-MS (Tramadol, ODT, NDT in Urine) |
| Linear Range | 0.05 - 1 µg/mL (ODT)[4] | 7.5 - 300 ng/mL (ODT)[4] | 25 - 5000 ng/mL (ODT)[5] | 10 - 1000 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL (ODT)[4] | 7.5 ng/mL (ODT)[4] | 25 ng/mL (ODT)[5] | 20 ng/mL[6] |
| Intra-day Precision (% RSD) | 9.43% (ODT)[4] | ≤ 4.83% (ODT)[4] | < 20%[5] | 1.29 - 6.48%[6] |
| Inter-day Precision (% RSD) | 8.75% (ODT)[4] | ≤ 4.68% (ODT)[4] | < 20%[5] | 1.28 - 6.84%[6] |
| Accuracy | 96.2% to 105.3% (Tramadol)[4] | > 95%[4] | Within proposed criteria[5] | 91.79 - 106.89%[6] |
| Extraction Recovery | 89.8% (ODT)[4] | 96.3 ± 1.66% (ODT)[4] | Not Reported | 98.21%[6] |
| Internal Standard | Sotalol[4] | Medazepam[4] | Nalorphine[5] | Proadifen (SKF525A)[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols offer a step-by-step guide for sample preparation and analysis.
Protocol 1: Sample Preparation using Protein Precipitation (for LC-MS/MS) [1][3]
This protocol is a common and straightforward method for extracting this compound from plasma samples.
-
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., isotope-labeled NDT)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add a specified volume of the internal standard solution.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[1][3]
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (for GC-MS) [6]
This protocol is suitable for the extraction of this compound from urine samples.
-
Materials:
-
Human urine samples
-
Methyl-tert-butyl ether (MTBE)
-
0.1 M Hydrochloric acid
-
Internal Standard (IS) solution (e.g., Proadifen)
-
Extraction tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 1.0 mL of urine into an extraction tube.
-
Add the internal standard.
-
Add a specified volume of MTBE.
-
Vortex to mix.
-
Centrifuge to separate the phases.
-
Transfer the organic layer (MTBE) to a clean tube.
-
Perform back-extraction by adding 0.1 M hydrochloric acid.
-
Vortex and centrifuge.
-
The analyte is now in the aqueous phase, which can be further processed or directly injected depending on the specific GC-MS method.
-
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [1][3]
This protocol outlines the typical conditions for chromatographic separation and mass spectrometric detection.
-
Chromatographic Conditions:
-
LC System: Agilent or equivalent HPLC system.[1]
-
Column: A C18 reversed-phase column is commonly used (e.g., Aquasil C18, 100mm x 2.1mm, 5µm or TSKgel ODS-100V, 150 x 2.0 mm, 3-μm).[1][3]
-
Mobile Phase: A mixture of methanol (B129727) and 0.15% formic acid in water (35:65, v/v) is a common mobile phase.[1][2]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[1][3]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 10 µL.[1]
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for NDT and its internal standard.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the bioanalytical method validation of this compound using LC-MS/MS.
Caption: Workflow for this compound analysis by LC-MS/MS.
References
- 1. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. wjbphs.com [wjbphs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Desmethyltramadol and O-Desmethyltramadol for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two key metabolites of the centrally acting analgesic, tramadol (B15222): N-Desmethyltramadol (N-DT) and O-Desmethyltramadol (O-DT). This document synthesizes experimental data to objectively compare their pharmacological properties, including receptor binding affinity, analgesic potency, and metabolic pathways. Detailed experimental protocols and visual representations of key biological processes are included to support further research and development in the field of analgesics.
Introduction: The Metabolic Fate of Tramadol
Tramadol exerts its analgesic effects through a complex mechanism that involves both opioid and non-opioid pathways. The parent compound is a racemic mixture, and its in vivo activity is significantly influenced by its metabolism into various metabolites. The two primary metabolic routes are N-demethylation and O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes. O-demethylation, primarily mediated by CYP2D6, leads to the formation of O-Desmethyltramadol (O-DT), also known as M1. N-demethylation, on the other hand, is carried out by CYP2B6 and CYP3A4, resulting in this compound (N-DT), or M2.[1][2] This guide focuses on the distinct pharmacological profiles of these two major metabolites.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro receptor binding affinity and in vivo analgesic potency of this compound and O-Desmethyltramadol.
Table 1: Comparative µ-Opioid Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Efficacy | Reference |
| O-Desmethyltramadol ((+)-enantiomer) | Human µ-opioid | 3.4 | Agonist | [2] |
| This compound (racemic) | Human µ-opioid | > 10,000 | No Agonist Activity | [2] |
Kᵢ (Inhibition Constant): A lower Kᵢ value indicates a higher binding affinity.
Table 2: Comparative In Vivo Analgesic Potency
| Compound | Test Model | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |
| O-Desmethyltramadol | - | - | - | 2 to 4 times more potent than Tramadol | [3] |
| This compound | - | - | - | Negligible analgesic effect | [4] |
ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population. Direct comparative ED₅₀ values from a single study are limited; the data reflects the general consensus from multiple sources.
Experimental Protocols
Radioligand Binding Assay for µ-Opioid Receptor Affinity
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for the µ-opioid receptor.
Objective: To determine the Kᵢ of this compound and O-Desmethyltramadol for the human µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Naloxone or [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test Compounds: this compound and O-Desmethyltramadol.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist like naloxone (B1662785) (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that ensures adequate signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis of the competition curve.
-
Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Hot Plate Test for Analgesic Activity
The hot plate test is a common method for assessing the central analgesic activity of pharmacological substances.
Objective: To evaluate and compare the analgesic effects of this compound and O-Desmethyltramadol.
Materials:
-
Apparatus: A hot plate apparatus with a controlled temperature surface.
-
Animals: Mice or rats.
-
Test Compounds: this compound and O-Desmethyltramadol dissolved in a suitable vehicle.
-
Control: Vehicle solution.
-
Positive Control: A known analgesic like morphine.
Procedure:
-
Acclimatization: Acclimate the animals to the testing room for at least one hour before the experiment.
-
Baseline Latency: Determine the baseline pain response latency for each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and measuring the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the test compounds, vehicle, or positive control to different groups of animals via a specific route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and measure the response latency.
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Statistical Analysis: Compare the %MPE values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect.
-
Determine ED₅₀: If multiple doses of the test compounds are used, an ED₅₀ value can be calculated from the dose-response curve.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the comparative analysis of this compound and O-Desmethyltramadol.
Comparative Discussion
The experimental data unequivocally demonstrate the profound pharmacological differences between this compound and O-Desmethyltramadol.
O-Desmethyltramadol (O-DT) is the principal active metabolite responsible for the opioid-mediated analgesic effects of tramadol. Its significantly higher binding affinity for the µ-opioid receptor, with a Kᵢ value in the low nanomolar range, is a testament to its potent agonist activity at this receptor.[2] This high affinity translates into a greater analgesic potency compared to the parent compound, tramadol.[3] The activation of the µ-opioid receptor by O-DT initiates a downstream signaling cascade involving the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels, activation of potassium channels (causing hyperpolarization), and inhibition of calcium channels. These cellular events collectively result in a reduction in neuronal excitability and the perception of pain.
In stark contrast, This compound (N-DT) displays a negligible affinity for the µ-opioid receptor, with a Kᵢ value greater than 10 µM.[2] Furthermore, functional assays have shown that N-DT does not exhibit agonist activity at this receptor.[2] Consequently, its contribution to the direct opioid-mediated analgesic effects of tramadol is considered insignificant.[4]
Conclusion
This comparative analysis highlights the critical role of metabolic pathways in determining the pharmacological activity of tramadol. O-Desmethyltramadol is the key active metabolite, exhibiting high affinity and agonist activity at the µ-opioid receptor, which is the primary mechanism for its analgesic efficacy. This compound, on the other hand, is pharmacologically inactive at the µ-opioid receptor and does not contribute to the opioid-mediated analgesic effects of tramadol.
For researchers and drug development professionals, this clear distinction is crucial. Future research on tramadol's analgesic mechanisms should focus on the activity of O-DT, and drug development efforts aimed at improving the opioid component of tramadol's action should consider strategies that favor the metabolic pathway leading to O-DT or involve the direct administration of this active metabolite. Understanding the distinct roles of these metabolites is paramount for the rational design of novel analgesics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of tramadol and its metabolites in blood from drug-related deaths and drug-impaired drivers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of N-Desmethyltramadol Quantification Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of N-desmethyltramadol.
The accurate quantification of this compound, a primary active metabolite of the analgesic tramadol (B15222), is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This guide provides a comparative overview of common analytical techniques used for the quantification of this compound, with a focus on their performance characteristics and experimental protocols. Cross-validation of these methods is essential to ensure consistency and reliability of results across different studies or laboratories.[1][2][3]
Quantitative Performance Comparison
The choice of an analytical method for this compound quantification is often guided by the required sensitivity, the complexity of the biological matrix, and the available instrumentation. The most prevalent techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with various detectors.[4][5] The following tables summarize the quantitative performance of these methods as reported in various studies.
Table 1: Performance Comparison of Analytical Methods for this compound Detection
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by tandem mass spectrometry. |
| Specificity | High; based on retention time and mass fragmentation pattern.[6] | Very high; based on retention time and specific precursor-product ion transitions.[6] |
| Primary Use | Confirmation and quantification.[6] | Confirmation and quantification.[6] |
| Sample Throughput | Moderate.[6] | High.[6] |
Table 2: Quantitative Performance Data for this compound Quantification
| Analytical Method | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Plasma | 2.5–320 | 2.5 | >0.99 | [7] |
| LC-MS/MS | Rat Plasma | 0.1 - 300 | 0.1 | Not Reported | [8] |
| LC-MS/MS | Human Urine | 25–1500 | 25 | Not Reported | [9] |
| GC-MS | Human Urine | 10–1000 | 20 | >0.99 | [10][11] |
Note: LLOQ refers to the Lower Limit of Quantification. The correlation coefficient (r²) is a measure of the linearity of the method, with values closer to 1.0 indicating better linearity.
Experimental Workflow and Logical Relationships
The cross-validation of analytical methods involves a systematic process to ensure that different methods or laboratories produce comparable results. This workflow is critical when transferring a method, comparing data from different studies, or when different analytical techniques are used within the same study.[1][2]
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
The following sections provide generalized experimental protocols for the quantification of this compound using LC-MS/MS and GC-MS, based on methodologies described in the literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological matrices.
-
Sample Preparation (Protein Precipitation for Plasma) :
-
To a 200 µL plasma sample, add an internal standard.[6]
-
Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).[7]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
The supernatant is then transferred for analysis.
-
-
Chromatographic Conditions :
-
Column : A reverse-phase column (e.g., C18) is typically used.[6]
-
Mobile Phase : A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[6][7]
-
Flow Rate : Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions :
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable method, particularly for the analysis of this compound in urine.[12]
-
Sample Preparation (Liquid-Liquid Extraction for Urine) :
-
To a urine sample, add a suitable internal standard (e.g., proadifen).[10][12]
-
Adjust the pH of the sample to basic conditions.[12]
-
Perform liquid-liquid extraction using an organic solvent such as methyl tert-butyl ether (MTBE).[10][11][12]
-
The organic layer is separated, and a back-extraction into an acidic solution can be performed for further purification.[10][11]
-
The final organic extract is evaporated and the residue is derivatized to improve volatility and thermal stability before injection into the GC-MS.[12]
-
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous analysis of tramadol, O-desmethyltramadol, and this compound enantiomers in rat plasma by high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]
- 10. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
comparing the pharmacological activity of tramadol and N-Desmethyltramadol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of the centrally acting analgesic tramadol (B15222) and its primary metabolite, N-desmethyltramadol (also known as M2). This analysis is based on published experimental data, focusing on receptor binding affinities, monoamine reuptake inhibition, and overall contribution to analgesia.
Tramadol's therapeutic effect is attributed to a dual mechanism of action: a weak affinity for the µ-opioid receptor and the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] The metabolic disposition of tramadol is a critical determinant of its pharmacological profile. Primarily metabolized in the liver, tramadol is converted to several metabolites, most notably O-desmethyltramadol (M1) and this compound (M2). While M1 is a more potent µ-opioid receptor agonist than the parent compound and significantly contributes to the analgesic effect, M2 is generally considered to be a pharmacologically inactive metabolite.[3][4]
Data Presentation: Comparative Pharmacological Data
The following tables summarize key quantitative data for tramadol and this compound, highlighting the significant differences in their pharmacological activities.
Table 1: µ-Opioid Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) |
| Tramadol | Human µ-opioid | 2100 |
| This compound | Human µ-opioid | >10,000 |
Kᵢ = Inhibitory constant; a lower value indicates higher binding affinity.
Table 2: Monoamine Transporter Inhibition
| Compound | Transporter | Kᵢ (nM) |
| Tramadol | Serotonin (SERT) | 990 |
| Norepinephrine (NET) | 790 | |
| This compound | Serotonin (SERT) | Negligible Activity |
| Norepinephrine (NET) | Negligible Activity |
Data for this compound on SERT and NET is based on qualitative descriptions from multiple sources indicating minimal to no significant inhibitory activity.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of the presented data. The following are representative protocols for the key experiments cited in this guide.
Radioligand Binding Assay for µ-Opioid Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of tramadol and this compound for the human µ-opioid receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-Naloxone or [³H]-DAMGO (a selective µ-opioid agonist).
-
Test Compounds: Tramadol hydrochloride, this compound.
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled opioid ligand in excess.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cell pellets in ice-cold assay buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at its Kₔ value), and varying concentrations of the test compounds (tramadol or this compound). For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of the non-specific binding control.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Monoamine Reuptake Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of tramadol and this compound on the serotonin and norepinephrine transporters.
Materials:
-
Synaptosome Preparation: Synaptosomes prepared from specific rat brain regions (e.g., striatum for dopamine (B1211576) transporter, cerebral cortex for serotonin and norepinephrine transporters).
-
Radiolabeled Neurotransmitters: [³H]-Serotonin (5-HT) and [³H]-Norepinephrine (NE).
-
Test Compounds: Tramadol hydrochloride, this compound.
-
Assay Buffer: Krebs-Ringer buffer, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in a sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptosomes.
-
Assay Setup: Pre-incubate the synaptosomes with varying concentrations of the test compounds in the assay buffer.
-
Uptake Initiation: Initiate the neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]-5-HT or [³H]-NE).
-
Incubation: Incubate the mixture for a short period at a specified temperature (e.g., 37°C).
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the radioactivity taken up using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.
Mandatory Visualization
The following diagrams illustrate the key pathways and mechanisms discussed in this guide.
Conclusion
The experimental evidence strongly indicates that this compound possesses significantly less pharmacological activity compared to its parent compound, tramadol. Its affinity for the µ-opioid receptor is markedly lower, and it does not exhibit significant inhibition of serotonin or norepinephrine reuptake.[5][7] Consequently, the contribution of this compound to the overall analgesic effect of tramadol is considered negligible. For drug development and pharmacological research, the focus remains on tramadol's dual-action mechanism and the potent opioid activity of its other major metabolite, O-desmethyltramadol.
References
- 1. Tramadol - Wikipedia [en.wikipedia.org]
- 2. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound|For Research [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Measurement of N-Desmethyltramadol
This guide provides a comprehensive comparison of analytical methods for the quantification of N-Desmethyltramadol, a primary metabolite of the analgesic drug tramadol. It is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical techniques for pharmacokinetic, toxicokinetic, and forensic studies. The information is compiled from various inter-laboratory studies and validated method publications.
Quantitative Method Performance
The accurate quantification of this compound is critical for understanding the metabolism and disposition of tramadol. The most common analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence (FLD) or ultraviolet (UV) detection. The performance characteristics of these methods vary in terms of sensitivity, linearity, and the biological matrix in which they have been validated.[1]
Below is a summary of the quantitative performance of these methods as reported in various studies.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Analytical Method | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference(s) |
| LC-MS/MS | Human Plasma | 2.5 - 320 | 2.5 | >0.99 | [1][2] |
| LC-MS/MS | Rat Plasma | 0.1 - 300 | 0.1 | Not Reported | [1] |
| LC-MS/MS | Human Urine | 25 - 1500 | 25 | Not Reported | [1][3] |
| GC-MS | Human Urine | 10 - 1000 | 20 | >0.99 | [1][4] |
| HPLC-FLD | Human Plasma | 5 - 500 | 5 | >0.997 | [1] |
LLOQ: Lower Limit of Quantification
Table 2: Accuracy and Precision Data from a Validated GC-MS Method in Human Urine[4]
| Parameter | This compound |
| Intra-assay Precision (%RSD) | 1.29 - 6.48% |
| Inter-assay Precision (%RSD) | 1.28 - 6.84% |
| Intra-assay Accuracy (%Recovery) | 91.79 - 106.89% |
| Extraction Efficiency | 98.21% |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the validation of new analytical methods. Below are generalized protocols for the quantification of this compound using LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma
This method offers high sensitivity and selectivity, making it suitable for studies requiring low detection limits.[1]
-
Sample Preparation (Protein Precipitation) [2]
-
To a 200 µL plasma sample, add a suitable internal standard. A stable isotope-labeled internal standard like (+)-N-Desmethyl Tramadol-d3 is recommended for optimal accuracy.[5]
-
Add a protein precipitating agent, such as acetonitrile (B52724).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.[6]
-
Reconstitute the residue in a suitable volume of the mobile phase.[6]
-
-
Chromatographic Conditions [5]
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2]
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 5 µm).[2][5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
-
Mass Spectrometric Detection [5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Human Urine
GC-MS is a robust and well-established confirmatory method for the analysis of this compound in urine.[2][4]
-
Sample Preparation (Liquid-Liquid Extraction) [4]
-
To 1 mL of urine, add an internal standard (e.g., Proadifen).[4][7]
-
Make the urine sample alkaline by adding a suitable base (e.g., sodium carbonate).[2]
-
Add an organic extraction solvent, such as methyl-tert-butyl ether (MTBE).[4]
-
Vortex the sample vigorously for 1-2 minutes to ensure efficient extraction.[6]
-
Centrifuge to separate the aqueous and organic layers.[6]
-
A back-extraction step into an acidic solution (e.g., 0.1 M HCl) can be performed for further purification.[4]
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Derivatization (silylation) may be required prior to GC-MS analysis.[8]
-
-
Chromatographic Conditions [2]
-
Mass Spectrometric Detection [2]
Visualizations
Metabolic Pathway of Tramadol
Tramadol is primarily metabolized in the liver by the cytochrome P450 enzymes, particularly CYP2D6, to its active metabolite O-desmethyltramadol (M1), and by CYP3A4 and CYP2B6 to this compound (M2).[9]
Metabolism of Tramadol to its major metabolites.
Generalized Analytical Workflow
The following diagram illustrates a generalized workflow for the quantification of this compound in biological samples.
Generalized workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ijpsjournal.com [ijpsjournal.com]
N-Desmethyltramadol: A Promising Biomarker for the Detection of Tramadol Abuse
A comparative analysis of N-desmethyltramadol against other potential markers reveals its significant utility in identifying patterns of tramadol (B15222) abuse, particularly in long-term and high-dose scenarios. This guide provides an objective comparison of its performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Tramadol, a synthetic opioid analgesic, is widely prescribed for moderate to severe pain. However, its potential for abuse and dependence is a growing concern. Accurate monitoring of tramadol use and the identification of abuse patterns are crucial in clinical and forensic settings. While the parent drug and its primary active metabolite, O-desmethyltramadol (M1), are commonly monitored, emerging evidence suggests that the this compound (M2) metabolite is a valuable biomarker for identifying chronic and high-dose tramadol consumption, which are characteristic of abuse.
Comparison of Biomarkers for Tramadol Abuse
The primary analytes for monitoring tramadol consumption are the parent drug (tramadol), its pharmacologically active metabolite O-desmethyltramadol (ODMT or M1), and its major, but largely inactive, metabolite this compound (NDMT or M2). The interpretation of the concentrations and ratios of these compounds in biological samples can help differentiate between therapeutic use and abuse.
| Biomarker | Utility in Detecting Tramadol Abuse | Supporting Evidence |
| Tramadol | Indicates recent use. High concentrations may suggest overdose but can be ambiguous without metabolite data.[1][2] | In fatal intoxication cases, high concentrations of tramadol with low metabolite levels can be indicative of acute overdose.[1] However, therapeutic ranges can be wide and overlap with toxic levels, making interpretation difficult without considering individual tolerance and co-administered drugs.[3][4] |
| O-desmethyltramadol (ODMT/M1) | Confirms metabolism of tramadol and contributes to the opioid effect. The ratio to tramadol can be influenced by genetic factors (CYP2D6 polymorphism) and may not be a reliable sole indicator of abuse.[3][5] | ODMT is the primary active metabolite responsible for the analgesic effects of tramadol.[6] Its concentration is dependent on the activity of the CYP2D6 enzyme, which can vary significantly among individuals.[5] |
| This compound (NDMT/M2) | Elevated concentrations and altered ratios relative to tramadol and ODMT are strongly suggestive of chronic, high-dose use or "binge" patterns of abuse.[7] | Studies have shown markedly higher concentrations of NDMT in the hair of a confirmed tramadol abuser exhibiting a "binge pattern" compared to therapeutic users.[7] The NDMT/ODMT ratio was also significantly different in the abuser.[7] |
| Metabolite Ratios (e.g., NDMT/ODMT, Metabolite/Parent Drug) | Can provide a more robust indication of abuse patterns than single analyte concentrations, helping to distinguish between use and external contamination in hair analysis.[7][8] | Ratios of metabolites to the parent drug in hair have been proposed as a tool to differentiate between tramadol intake and external contamination.[8] Specifically, NDMT/tramadol and ODMT/tramadol ratios were found to differ between patients and employees at a tramadol production facility.[8] |
Experimental Data: A Comparative Overview
The following table summarizes quantitative data from various studies, highlighting the differences in the concentrations of tramadol and its metabolites in therapeutic use versus abuse scenarios.
| Analyte | Sample Type | Concentration in Therapeutic Use | Concentration in Abuse/Overdose Cases | Analytical Method |
| Tramadol | Hair | 3.29 - 20.12 ng/mg | 63.42 - 107.30 ng/mg | LC-MS/MS |
| O-desmethyltramadol (ODMT) | Hair | 0.28 - 1.87 ng/mg | 3.76 - 6.26 ng/mg | LC-MS/MS |
| This compound (NDMT) | Hair | 0.45 - 4.32 ng/mg | 24.88 - 45.66 ng/mg | LC-MS/MS |
| Tramadol | Blood | 0.1 - 0.3 µg/mL (therapeutic)[2] | > 1 µg/mL (toxic), > 2 µg/mL (lethal)[2] | GC-MS, LC-MS/MS |
| Tramadol | Urine | Cutoff: 25 ng/mL | Concentrations can be significantly higher, but do not directly correlate with serum levels.[6] | LC-MS/MS |
| O-desmethyltramadol (ODMT) | Urine | Cutoff: 25 ng/mL | Concentrations can be significantly higher.[6] | LC-MS/MS |
| This compound (NDMT) | Urine | Detected after therapeutic doses.[9] | Higher concentrations expected in chronic/high-dose use. | GC-MS, LC-MS/MS |
Experimental Protocols
Analysis of Tramadol and Metabolites in Hair by LC-MS/MS
This method is suitable for detecting chronic use and abuse of tramadol.
-
Sample Preparation:
-
Decontaminate hair samples to remove external contaminants.
-
Incubate the decontaminated hair overnight in a solution of diluted hydrochloric acid.
-
Purify the extracts using mixed-mode solid-phase extraction (SPE) cartridges.[7]
-
-
LC-MS/MS Analysis:
-
Analyze the purified extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Operate the mass spectrometer in positive ionization mode, monitoring two transitions per analyte for accurate identification and quantification.[7]
-
Use deuterated internal standards for calibration.[7]
-
-
Validation Parameters:
Simultaneous Determination of Tramadol and Metabolites in Urine by GC-MS
This method is commonly used for routine monitoring of tramadol use.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the urine sample using a suitable organic solvent like a mixture of ethyl acetate (B1210297) and diethyl ether at a basic pH.[10]
-
-
GC-MS Analysis:
-
Analyze the extracted sample using a gas chromatography-mass spectrometry (GC-MS) system.
-
-
Validation Parameters:
-
Linearity: 10 - 200 ng/mL for tramadol and 7.5 - 300 ng/mL for O-desmethyltramadol (r = 0.99).[10] A separate study showed linearity for tramadol, ODMT, and NDMT in the range of 10-1000 ng/mL (r² > 0.99).[9]
-
Limit of Quantification (LOQ): 10 ng/mL for tramadol, 7.5 ng/mL for O-desmethyltramadol[10], and 20 ng/mL for this compound.[9]
-
Precision (Intra- and Inter-day RSD): ≤ 4.93% for tramadol and ≤ 4.62% for O-desmethyltramadol.[10] Another study reported intra-assay precision within 1.29-6.48% and inter-assay precision within 1.28-6.84% for all three compounds.[9]
-
Accuracy: > 95%.[10] A separate study reported intra-assay accuracy within 91.79-106.89%.[9]
-
Extraction Recovery: 94.1 ± 2.91% for tramadol and 96.3 ± 3.46% for O-desmethyltramadol.[10] Another study reported extraction efficiencies of 102.12% for tramadol, 101.30% for ODMT, and 98.21% for NDMT.[9]
-
Visualizing the Metabolic Pathway of Tramadol
The following diagram illustrates the primary metabolic pathways of tramadol, leading to the formation of this compound and O-desmethyltramadol.
Caption: Metabolic pathway of Tramadol to its primary metabolites.
Conclusion
The validation of this compound as a biomarker for tramadol abuse is a significant advancement in clinical and forensic toxicology. While tramadol and O-desmethyltramadol remain crucial for confirming tramadol use, the quantitative analysis of this compound, particularly in hair samples, provides a more definitive indication of chronic and high-dose consumption patterns associated with abuse. The use of metabolite ratios, such as NDMT/ODMT, further strengthens the interpretation of results. For researchers and drug development professionals, focusing on a comprehensive metabolic profile that includes this compound will lead to more accurate assessments of tramadol use and misuse.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of tramadol and its metabolite O-desmethyltramadol in vitreous humor. Is it helpful in forensic casework? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. srlf.org [srlf.org]
- 5. Forensic Toxicological Aspects of Tramadol : Focus on Enantioselective Drug Disposition and Pharmacogenetics [liu.diva-portal.org]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. Tramadol chronic abuse: an evidence from hair analysis by LC tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolite to parent drug concentration ratios in hair for the differentiation of tramadol intake from external contamination and passive exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Tramadol and Its Metabolite in Human Urine by the Gas Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Affinity of Tramadol Metabolites to Opioid Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinities of tramadol (B15222) and its primary metabolites to mu (µ), delta (δ), and kappa (κ) opioid receptors. The information presented is supported by experimental data from peer-reviewed scientific literature.
Tramadol, a centrally acting analgesic, exerts its therapeutic effects through a complex mechanism involving both opioid and non-opioid pathways. The in vivo opioid activity of tramadol is largely dependent on its hepatic metabolism to various metabolites, each exhibiting distinct pharmacological profiles. Understanding the interaction of these metabolites with different opioid receptors is crucial for elucidating the overall analgesic and adverse effect profile of tramadol. This guide focuses on the comparative binding affinities of tramadol and its key metabolites: O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5).
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of tramadol and its metabolites to human opioid receptors. The Ki value is the inhibition constant for a ligand, representing the concentration at which it would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Tramadol (racemic) | 2400[1] | >10000 | >10000 |
| O-desmethyltramadol (M1) | 3.4[1] | Lower affinity than µ | Lower affinity than µ |
| This compound (M2) | >10000[1] | Data not available | Data not available |
| N,O-didesmethyltramadol (M5) | 100[1] | Data not available | Data not available |
Key Observations:
-
O-desmethyltramadol (M1) is the most potent metabolite at the µ-opioid receptor, exhibiting a significantly higher affinity than the parent drug, tramadol.[1] This metabolite is considered the primary contributor to the opioid-mediated analgesic effects of tramadol.
-
Tramadol itself has a very low affinity for the µ-opioid receptor.[1]
-
This compound (M2) displays negligible affinity for the µ-opioid receptor.[1]
-
N,O-didesmethyltramadol (M5) shows a higher affinity for the µ-opioid receptor compared to tramadol, but it is considerably less potent than M1.[1]
-
Data on the binding affinities of M2 and M5 to the δ and κ opioid receptors are limited, suggesting their interaction with these receptors is not a primary component of their pharmacological activity.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. These experiments are fundamental in pharmacology for determining how strongly a drug binds to a specific receptor.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., tramadol or its metabolites) for a specific opioid receptor subtype.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., Chinese Hamster Ovary - CHO cells) stably expressing a specific human opioid receptor subtype (µ, δ, or κ).
-
Radioligand: A radioactive molecule (e.g., [³H]naloxone or [³H]diprenorphine) that binds with high affinity and specificity to the target opioid receptor.
-
Test Compounds: Tramadol and its metabolites (M1, M2, M5) at varying concentrations.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) to maintain a stable pH and ionic environment for the binding reaction.
-
Filtration System: A device to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: The cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, which plots the percentage of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Tramadol Metabolic Pathway
The following diagram illustrates the major metabolic pathways of tramadol in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.
Radioligand Binding Assay Workflow
This diagram outlines the key steps involved in a typical competitive radioligand binding assay.
References
Navigating the Nuances of N-Desmethyltramadol Detection: A Comparative Guide to Antibody Specificity
For researchers, scientists, and drug development professionals, the accurate detection and quantification of drug metabolites are paramount for robust pharmacokinetic, toxicological, and drug metabolism studies. N-Desmethyltramadol, a primary metabolite of the widely used analgesic tramadol (B15222), presents a unique analytical challenge due to its structural similarity to the parent drug and other metabolites. This guide provides a comprehensive comparison of available analytical methods, with a focus on assessing the specificity of antibodies for this compound, and offers insights into more definitive analytical techniques.
The crux of accurately measuring this compound lies in the specificity of the detection method. While immunoassays offer a high-throughput and cost-effective screening solution, their inherent potential for cross-reactivity necessitates a critical evaluation of their performance. In contrast, chromatographic methods coupled with mass spectrometry provide a higher degree of specificity and are considered the gold standard for confirmation and precise quantification.
Immunoassays: A Double-Edged Sword of Convenience and Cross-Reactivity
Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are a common first-line approach for the detection of tramadol and its metabolites. These assays utilize antibodies to bind to the target analyte. However, the antibodies raised against tramadol often exhibit significant cross-reactivity with its metabolites, including this compound. This lack of absolute specificity can lead to overestimated concentrations or false-positive results for the parent drug when its metabolites are present.
Currently, there is a scarcity of commercially available antibodies developed specifically for this compound. Instead, its detection via immunoassay is typically a consequence of cross-reactivity in assays designed to target tramadol. The degree of this cross-reactivity varies between different commercial kits.
Quantitative Comparison of Immunoassay Cross-Reactivity
The following table summarizes the reported cross-reactivity of this compound in several commercially available tramadol ELISA kits. It is important to note that this data is often provided in the context of the parent drug's cutoff concentration.
| Immunoassay Kit | Target Analyte | % Cross-Reactivity with this compound | Reference |
| Tramadol Forensic ELISA Kit (Neogen) | Tramadol | 6.7% | [1] |
| Immunalysis Tramadol Urine Enzyme Immunoassay | Tramadol | 44.4% (at 450 ng/mL) | [2] |
Note: The percentage of cross-reactivity indicates the concentration of this compound required to produce a signal equivalent to a given concentration of the primary target analyte (tramadol). A higher percentage signifies a greater degree of interference.
The Gold Standard: Chromatographic Methods for Unambiguous Quantification
For definitive and specific quantification of this compound, chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques.[3] These methods separate the analyte from other compounds in a sample before detection, providing a much higher degree of specificity than immunoassays.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high specificity based on the retention time of the analyte as it passes through the chromatography column and its unique mass fragmentation pattern.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the benchmark for specificity, LC-MS/MS utilizes the retention time and specific precursor-to-product ion transitions for identification and quantification. This dual-filtering mechanism virtually eliminates interferences.[3]
Performance Comparison of Analytical Methods
| Parameter | Immunoassay (ELISA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Separation by gas chromatography, detection by mass spectrometry | Separation by liquid chromatography, detection by tandem mass spectrometry |
| Specificity | Low to Moderate (significant cross-reactivity) | High | Very High |
| Primary Use | Screening | Confirmation and Quantification | Confirmation and Quantification |
| Sample Throughput | High | Moderate | High |
| Lower Limit of Quantification (LLOQ) | Varies by kit | ~20 ng/mL in urine | ~2.5 ng/mL in plasma |
Experimental Protocols
Immunoassay (Competitive ELISA) Protocol
This protocol outlines the general steps for a competitive ELISA, a common format for small molecule detection.
-
Coating: A microplate is pre-coated with antibodies specific to the target analyte (in this case, typically tramadol).
-
Competition: The sample containing the analyte (e.g., this compound) and a fixed amount of enzyme-conjugated analyte (tracer) are added to the wells. The free analyte in the sample and the tracer compete for binding to the limited number of antibody sites.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The plate is washed to remove any unbound sample and tracer.
-
Substrate Addition: A substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
An internal standard is added to the sample (e.g., urine).
-
The sample pH is adjusted to alkaline conditions.
-
The analyte is extracted into an organic solvent.
-
The organic layer is separated and evaporated to dryness.
-
The residue is derivatized to increase volatility for GC analysis.
-
-
GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected, creating a unique mass spectrum for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation (Protein Precipitation or Solid-Phase Extraction):
-
Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to a plasma sample to precipitate proteins. The sample is centrifuged, and the supernatant is collected.
-
Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge that selectively retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted.
-
-
LC Separation: The prepared sample is injected into the LC system. The analyte is separated from other components based on its interaction with the stationary phase of the column as the mobile phase passes through.
-
MS/MS Detection: As the analyte elutes from the LC column, it enters the tandem mass spectrometer. In the first quadrupole, a specific precursor ion corresponding to this compound is selected. This ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process is known as Multiple Reaction Monitoring (MRM).
Conclusion: Choosing the Right Tool for the Job
The choice of analytical method for this compound detection is critically dependent on the research question. While immunoassays can serve as a rapid screening tool, their inherent cross-reactivity with tramadol and other metabolites makes them unsuitable for specific quantification. For accurate and reliable measurement of this compound, particularly in complex biological matrices, the high specificity of GC-MS and especially LC-MS/MS is indispensable. Researchers and drug development professionals should carefully consider these factors to ensure the validity and integrity of their experimental data. When using immunoassays, it is crucial to be aware of the specific cross-reactivity profile of the chosen kit and to confirm any positive findings with a more specific method like LC-MS/MS.
References
A Comparative Guide to the Validation of an HPLC-UV Method for N-Desmethyltramadol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is crucial for pharmacokinetic, toxicokinetic, and clinical studies. N-desmethyltramadol, a primary metabolite of the analgesic tramadol (B15222), is a key analyte in understanding the parent drug's metabolism and potential drug-drug interactions.[1] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a cost-effective and accessible method for its quantification. This guide provides a comparative overview of the validation of an HPLC-UV method for this compound, benchmarked against other common analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information is compiled from peer-reviewed studies to aid in the selection of the most appropriate analytical technique for specific research needs.
Data Presentation: A Comparative Overview
The selection of an analytical method for this compound quantification is often dictated by the required sensitivity, the complexity of the biological matrix, and the available instrumentation.[1] The following tables summarize the key performance characteristics of each method, offering a clear comparison to aid in the selection of the most appropriate technique for specific research needs.
Table 1: Performance Comparison of Analytical Methods for this compound Detection
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by tandem mass spectrometry. |
| Specificity | Moderate; potential for interference from co-eluting compounds. | High; based on retention time and mass fragmentation pattern.[2] | Very high; based on retention time and specific precursor-product ion transitions.[2] |
| Primary Use | Quantification in less complex matrices or when high sensitivity is not required. | Confirmation and quantification.[2] | Confirmation and quantification, especially at low concentrations.[2] |
| Sample Throughput | Moderate to High. | Moderate.[2] | High.[2] |
Table 2: Quantitative Performance Data for this compound Detection
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 50 - 500 ng/mL (for O-desmethyltramadol)[3][4] | 10 - 1000 ng/mL[5] | Lower ng/mL to sub-ng/mL levels |
| Limit of Quantification (LOQ) | ~50 ng/mL (for O-desmethyltramadol)[3][4] | 20 ng/mL[5] | 3-4 ng/mL (for O-desmethyltramadol enantiomers)[6] |
| Accuracy (% Recovery) | 93.52 ± 7.88% (for O-desmethyltramadol)[3][4] | 91.79 - 106.89%[5] | Typically >90% |
| Precision (RSD%) | Intra-day: <15%, Inter-day: <15% (general expectation) | Intra-assay: 1.29 - 6.48%, Inter-assay: 1.28 - 6.84%[5] | Typically <15% |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are generalized experimental protocols for the quantification of this compound using the compared analytical techniques, based on methodologies described in the cited literature.
HPLC-UV Method
This protocol is based on methods developed for tramadol and its primary metabolite, O-desmethyltramadol, and can be adapted for this compound.
-
Sample Preparation (Solid-Phase Extraction for Plasma): [3][4]
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte of interest using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.[1]
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound has sufficient absorbance (e.g., around 220 nm).[7]
-
Injection Volume: 20 µL.
-
GC-MS Method
GC-MS offers a higher level of specificity and is a well-established confirmatory method.[2]
-
Sample Preparation (Liquid-Liquid Extraction for Urine): [2][5]
-
To 1 mL of urine, add an internal standard.
-
Adjust the pH to alkaline conditions.
-
Extract the analytes with an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and diethyl ether).[2]
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
The dried residue is then subjected to derivatization to improve volatility and chromatographic properties.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.[2]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.[2]
-
LC-MS/MS Method
LC-MS/MS is considered the gold standard for bioanalysis due to its high sensitivity and specificity.[8]
-
Sample Preparation (Protein Precipitation for Plasma): [2]
-
To a 200 µL plasma sample, add an internal standard.
-
Add a protein precipitating agent like acetonitrile (B52724).
-
Vortex and centrifuge to pellet the proteins.
-
The supernatant is then transferred for injection.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
Method Validation Workflow and Logic
The validation of an analytical method is a formal and systematic process to demonstrate its suitability for its intended purpose.[9][10] The following diagrams illustrate the typical workflow for method validation and the logical relationship between key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[11][12]
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Key Validation Parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of a high-performance liquid chromatography method for tramadol and o-desmethyltramadol in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and validation of an HPLC-UV method for simultaneous determination of sildenafil and tramadol in biological fluids: Application to drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. actascientific.com [actascientific.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of N-Desmethyltramadol Levels Across Biological Matrices for Researchers and Drug Development Professionals
An objective guide to the detection and quantification of N-Desmethyltramadol, a primary metabolite of the widely prescribed analgesic tramadol (B15222), in various biological specimens. This document provides a comparative overview of this compound (N-DT) concentrations, supported by experimental data and detailed analytical methodologies, to aid in clinical and forensic research, as well as in the advancement of drug development programs.
Tramadol, a synthetic opioid analgesic, undergoes extensive metabolism in the body, primarily through O- and N-demethylation. The N-demethylated metabolite, this compound, while considered to have limited therapeutic effects compared to the parent drug and its O-desmethylated counterpart, serves as a crucial biomarker for assessing tramadol intake and metabolism. Its detection and quantification across different biological matrices are vital for pharmacokinetic studies, monitoring patient compliance, and in forensic toxicology investigations. This guide offers a comprehensive comparison of N-DT levels reported in plasma, urine, hair, and postmortem tissues, providing researchers with the necessary data to select the appropriate biological matrix and analytical method for their specific needs.
Quantitative Comparison of this compound Levels
The concentration of this compound can vary significantly among different biological matrices, reflecting variations in drug absorption, distribution, metabolism, and excretion. The following tables summarize the quantitative data for N-DT levels as reported in scientific literature.
Table 1: this compound (N-DT) Levels in Human Plasma and Urine
| Biological Matrix | Analyte | Reported Concentration Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Analytical Method |
| Human Plasma | N-DT | 4.9 - 317 | 2.5 | LC-MS/MS |
| Human Urine | N-DT | Not specified in ranges, but detected after 50 mg oral dose | 20 | GC-MS |
| Human Urine | N-DT | Linear range of 25 - 1500 | 25 | LC-MS/MS |
Data compiled from studies involving patients undergoing tramadol therapy and healthy volunteers.[1][2]
Table 2: this compound (N-DT) Levels in Human Hair
| Population | Analyte | Reported Concentration Range (ng/mg) | LLOQ (ng/mg) | Analytical Method |
| Healthy Volunteers (single 50 or 100 mg dose) | N-DT | 0.012 - 0.86 | 0.001 | UHPLC-MS/MS |
| Chronic Tramadol Users | N-DT | 0.013 - 2.950 | Not specified | LC-MS/MS |
Hair analysis provides a longer window of detection for drug use.[3][4][5]
Table 3: this compound (N-DT) Distribution in Postmortem Tissues
| Biological Matrix | Analyte | Mean Tissue/Blood Ratio (± SD) | Notes | Analytical Method |
| Liver | N-DT | Not explicitly stated for N-DT, but Tramadol ratio is 4.90 ± 3.32 | High variability in postmortem concentrations. | GC/MS |
| Brain | N-DT | Not explicitly stated for N-DT, but Tramadol ratio is 2.33 ± 1.21 | High variability in postmortem concentrations. | GC/MS |
| Kidney | N-DT | Not explicitly stated for N-DT, but Tramadol ratio is 3.05 ± 1.49 | High variability in postmortem concentrations. | GC/MS |
Postmortem tissue distribution of drugs can be complex and is influenced by various factors, leading to high coefficients of variation.[6] It is important to note that specific concentration ranges for N-DT in oral fluid are not extensively reported in the reviewed literature, although studies have indicated its presence and a saliva-to-plasma ratio has been investigated.
Experimental Protocols
Accurate quantification of this compound relies on robust and validated analytical methodologies. Below are detailed protocols for key experiments cited in this guide.
Experimental Protocol 1: Analysis of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of tramadol and its metabolites.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 600 µL of acetonitrile (B52724) and 100 µL of an internal standard solution.
-
Vortex the mixture for 30 minutes.
-
Store the mixture at -35°C for 30 minutes, followed by ultrasonication for 30 minutes.
-
Centrifuge the sample at 17,900 x g for 20 minutes at 4°C.
-
Transfer 750 µL of the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 150 µL of a methanol (B129727) and 0.15% formic acid in water (1:1, v/v) mixture.
-
Vortex for 30 minutes and then ultrasonicate for 30 minutes before injection into the LC-MS/MS system.[7]
2. Chromatographic Conditions:
-
LC System: CBM-20A system controller with a DGU-20A5R degasser, LC-20ADXR pump, SIL-20ACXR autoinjector, and CTO-20AC column oven.
-
Column: TSKgel ODS-100 V (150 × 2.0 mm I.D., 3-μm particle size).
-
Mobile Phase: Isocratic mixture of methanol and 0.15 % formic acid in water (35:65, v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.[7]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion multiple reaction monitoring.
-
Ion Transition for N-DT: m/z 250.2 → 232.2.[7]
Experimental Protocol 2: Analysis of this compound in Human Urine by GC-MS
This protocol is based on a validated method for the simultaneous determination of tramadol and its metabolites in urine.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine, add an internal standard.
-
Perform liquid-liquid extraction with methyl-tert-butyl ether (MTBE).
-
Follow with a back-extraction step using 0.1 M hydrochloric acid.[1]
2. Derivatization:
-
The extracted analytes are derivatized to improve their volatility for GC-MS analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5973 or similar.
-
Column: RTX-50 (Crossbonded 50% phenyl-50% methyl polysiloxane) column (15m x 0.25mm x 0.25 µm film thickness) or equivalent.[8]
-
Analysis Mode: Selective Ion Monitoring (SIM).
Experimental Protocol 3: Analysis of this compound in Human Hair by UHPLC-MS/MS
This protocol is derived from a study investigating tramadol and its metabolites in hair after a single dose.
1. Sample Preparation:
-
Wash hair samples to remove external contamination.
-
Pulverize the washed and dried hair segments.
-
Extract the analytes from the pulverized hair by incubating in an extraction medium for 18 hours at 37°C.[5]
2. UHPLC-MS/MS Analysis:
-
A validated UHPLC-MS/MS method is used for the quantification of the analytes.[5] The specific column, mobile phase, and mass spectrometric parameters would be optimized for N-DT detection.
Visualizing the Analytical Workflow
To provide a clear understanding of the analytical process, the following diagram illustrates a typical experimental workflow for the analysis of this compound in biological matrices.
Caption: A generalized workflow for the analysis of this compound in biological samples.
References
- 1. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 3. Development of a column-switching LC-MS/MS method of tramadol and its metabolites in hair and application to a pharmacogenetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temporal patterns of tramadol in hair after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faa.gov [faa.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. nyc.gov [nyc.gov]
A Researcher's Guide to N-Desmethyltramadol Assays: Evaluating Linearity and Range
For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is fundamental to pharmacokinetic, toxicokinetic, and clinical studies. N-Desmethyltramadol (NDT), a primary metabolite of the widely used analgesic tramadol (B15222), is a crucial analyte for understanding the parent drug's metabolism and potential drug-drug interactions. This guide provides a comparative analysis of common analytical methods for NDT quantification, with a focus on the critical performance characteristics of linearity and analytical range. The information, compiled from peer-reviewed studies and technical documents, is intended to assist in the selection of the most suitable assay for specific research needs.
Quantitative Performance of this compound Assays
The choice of an analytical method for NDT quantification is often governed by the required sensitivity, the biological matrix being analyzed, and the available instrumentation. The most prevalent techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and immunoassays. Below is a summary of their performance characteristics.
Table 1: Linearity and Range of LC-MS/MS-based NDT Assays
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Human Plasma | 2.5 - 320[1][2][3] | 2.5[1][2][3] | >0.99[1] |
| Human Urine | 25 - 1500[1] | 25[1] | Not Reported |
Table 2: Linearity and Range of GC-MS-based NDT Assays
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Human Urine | 10 - 1000[1][4][5] | 20[1][4][5] | >0.99[1][4][5] |
Table 3: Performance of Immunoassays for Tramadol and Metabolites
| Assay Type | Linearity Range | Specificity/Cross-Reactivity |
| Tramadol Immunoassays | Generally semi-quantitative | Significant cross-reactivity with this compound and other metabolites.[6][7] For some kits, this compound shows 44.4% to 66.67% cross-reactivity.[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. The following sections outline generalized experimental protocols for the quantification of NDT using LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[8]
1. Sample Preparation:
-
Protein Precipitation (for plasma): To 100 µL of plasma, add 20 µL of an internal standard solution. Precipitate proteins by adding 600 µL of acetonitrile (B52724). Vortex the mixture and then centrifuge to pellet the precipitated proteins.[2] The resulting supernatant is transferred and can be evaporated to dryness and reconstituted in the mobile phase.[2][8]
-
Liquid-Liquid Extraction (LLE): This technique is also applicable and can provide a cleaner sample extract than protein precipitation.[8]
-
Solid-Phase Extraction (SPE): SPE offers the most thorough sample cleanup, which can minimize matrix effects and enhance sensitivity.[8]
2. Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for the separation of tramadol and its metabolites.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is commonly employed.[9]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity. The MRM transitions for NDT are monitored, for instance, m/z 250.2 → 44.1.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and reliable technique, particularly for the analysis of volatile and thermally stable compounds.
1. Sample Preparation (for urine):
-
Liquid-Liquid Extraction (LLE): To 1 mL of urine, add an internal standard. The sample is made alkaline (e.g., with sodium carbonate), and the analytes are extracted with an organic solvent such as methyl-tert-butyl ether (MTBE).[4][5][10] A back-extraction step into an acidic solution can be performed for further purification.[1][4][5]
-
Derivatization: To improve the volatility and chromatographic properties of NDT, a derivatization step is often necessary before GC-MS analysis.[1]
2. Chromatographic Separation:
-
Column: A capillary column, such as a 5% phenyl-methylpolysoxane column, is commonly used.[6]
-
Oven Temperature Program: A temperature gradient is applied to the oven to achieve optimal separation of the analytes.[6]
3. Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of NDT.[6]
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved in NDT analysis, the following diagrams outline the general experimental workflow and the metabolic conversion of tramadol.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Pharmacokinetics of N-Desmethyltramadol Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific metabolism and pharmacokinetics of drug candidates is fundamental for preclinical evaluation and successful translation to clinical applications. This guide provides a comparative analysis of the pharmacokinetics of N-Desmethyltramadol (M2), a primary metabolite of the analgesic drug tramadol (B15222), in horses, dogs, and rats. The information presented is based on available experimental data to facilitate informed decisions in drug development and veterinary medicine.
Tramadol undergoes metabolism primarily through two pathways: O-demethylation to the active metabolite O-desmethyltramadol (M1) and N-demethylation to this compound (M2). The relative contribution of these pathways varies significantly across species, leading to distinct pharmacokinetic profiles. This guide focuses on the comparative pharmacokinetics of M2.
Quantitative Pharmacokinetic Data of this compound (M2)
The following table summarizes the key pharmacokinetic parameters of this compound (M2) observed in various species following the administration of tramadol. These parameters are crucial for understanding the exposure and persistence of this metabolite in different animal models.
| Species | Tramadol Dose & Route of Administration | M2 Cmax (ng/mL) | M2 Tmax (h) | M2 Half-life (t½) (h) | Reference |
| Horse | 5 mg/kg IV | 73.7 ± 12.9 | - | - | |
| 10 mg/kg Oral | 159 ± 20.4 | - | 2.62 ± 0.49 | ||
| 4 mg/kg IV | 80 (median) | 2 (median) | - | ||
| Dog | 9.9 mg/kg Oral (Greyhounds) | 379.1 (mean) | - | 2.3 (mean) | |
| 4 mg/kg IV (Beagle) | - | - | - | ||
| 4 mg/kg IM (Beagle) | - | - | - | ||
| Rat | 20 mg/kg Oral (Wistar) | - | - | - | |
| Cat | Data Not Available | - | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life. Note: Dashes indicate that the data was not reported in the cited study. Data for cats are not available in the reviewed literature.
Experimental Protocols
A summary of the methodologies from the key studies cited is provided below to offer context to the presented pharmacokinetic data.
Equine Studies
In a study on adult horses, 12 mixed-breed horses received tramadol intravenously (5 mg/kg) and orally (10 mg/kg) in a crossover design with a 6-day washout period. Serum samples were collected over 48 hours, and the concentrations of tramadol and its metabolites, including this compound, were determined using high-performance liquid chromatography (HPLC). Another study in horses undergoing orchiectomy involved the intravenous administration of tramadol at a dose of 4 mg/kg. Serum and urine samples were analyzed by HPLC with fluorimetric detection to quantify tramadol and its metabolites.
Canine Studies
In a pharmacokinetic study in Greyhounds, six healthy dogs were administered a mean oral dose of 9.9 mg/kg of tramadol hydrochloride. Plasma concentrations of tramadol and its metabolites were measured to determine the pharmacokinetic profile. Another study in six healthy male Beagle dogs utilized a crossover design with intravenous and intramuscular administrations of tramadol at a dose of 4 mg/kg. Plasma concentrations of tramadol and its metabolites were measured by HPLC with fluorimetric detection.
Rodent Studies
A study in male Wistar rats involved the oral administration of a single 20 mg/kg dose of racemic tramadol. Blood samples were collected for up to 12 hours post-administration, and the plasma concentrations of tramadol and its N-desmethylated metabolite enantiomers were analyzed using high-performance liquid chromatography-tandem mass spectrometry.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for conducting a comparative pharmacokinetic analysis of a drug metabolite like this compound across different species.
Figure 1. A flowchart outlining the key steps in the comparative analysis of pharmacokinetic data for drug metabolites across different species.
Discussion of Species-Specific Differences
The available data reveals significant species-specific differences in the pharmacokinetics of this compound. In horses, N-demethylation appears to be a major metabolic pathway, as evidenced by the substantial plasma concentrations of M2 following both intravenous and oral administration of tramadol. The half-life of M2 in horses after oral administration is approximately 2.62 hours.
In dogs, particularly Greyhounds, N-desmethylation is also a prominent metabolic route, with mean plasma concentrations of this compound exceeding those of the parent drug at most time points after oral administration. The mean half-life of M2 in Greyhounds was found to be 2.3 hours.
Data in rats, while less comprehensive in the reviewed literature, indicates enantioselective pharmacokinetics for the N-desmethyl metabolite. This highlights the importance of considering stereoisomerism in pharmacokinetic studies in this species.
Notably, there is a significant lack of published pharmacokinetic data for this compound in cats. Most feline studies on tramadol metabolism have focused on the O-desmethyl metabolite (M1). This data gap underscores the need for further research to fully characterize the disposition of tramadol and its metabolites in this species.
A Comparative Guide to the Validation of Analytical Standards for N-Desmethyltramadol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-Desmethyltramadol, a major metabolite of the analgesic drug tramadol (B15222), is crucial for pharmacokinetic studies, clinical and forensic toxicology, and drug development. The selection of a robust and validated analytical method is paramount for obtaining reliable data. This guide provides an objective comparison of common analytical techniques used for the quantification of this compound, supported by performance data and detailed experimental protocols. While this guide does not compare specific commercial analytical standards, it offers a framework for their validation by comparing established analytical methodologies.
Data Presentation: Performance of Analytical Methods
The choice of analytical technique for this compound quantification is often dictated by factors such as required sensitivity, the nature of the biological matrix, and available instrumentation. The most prevalent methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with various detectors.[1][2] The following tables summarize the quantitative performance of these methods as reported in various studies.
| Analytical Method | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Plasma | 2.5 - 320 | 2.5 | >0.99 | [1] |
| Rat Plasma | 0.1 - 300 | 0.1 | Not Reported | [1] | |
| Human Urine | 25 - 1500 | 25 | Not Reported | [1] | |
| GC-MS | Human Urine | 10 - 1000 | 20 | >0.99 | [1][3] |
| HPLC-FLD | Human Plasma | 5 - 500 | 5 | >0.997 | [1] |
Table 1: Performance Comparison of Analytical Methods for this compound Detection. This table provides a comparative overview of the key performance characteristics of different analytical methods.
| Parameter | Immunoassay | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Separation by gas chromatography, detection by mass spectrometry | Separation by liquid chromatography, detection by tandem mass spectrometry |
| Specificity | Low to moderate; significant cross-reactivity with tramadol and other metabolites | High; based on retention time and mass fragmentation pattern.[2] | Very high; based on retention time and specific precursor-product ion transitions.[2] |
| Primary Use | Screening | Confirmation and quantification | Confirmation and quantification |
| Sample Throughput | High | Moderate | High |
Table 2: Qualitative Comparison of Analytical Methods. This table highlights the principles and primary applications of each technique, emphasizing the high specificity of mass spectrometry-based methods.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical standard. Below are generalized experimental protocols for the quantification of this compound using LC-MS/MS and GC-MS, based on methodologies described in the scientific literature.
LC-MS/MS Method for this compound in Human Plasma
This method is highly sensitive and specific for the simultaneous determination of tramadol and its metabolites.[4][5]
a. Sample Preparation: Protein Precipitation [5]
-
To 100 µL of human plasma, add a suitable internal standard solution (e.g., (+)-N-Desmethyl Tramadol-d3).[4][6]
-
Precipitate proteins by adding 300 µL of a mixture of acetonitrile (B52724) and methanol (B129727).[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Inject a portion of the supernatant into the UPLC-MS/MS system.
b. Chromatographic Conditions [5]
-
Column: Octadecylsilyl column (e.g., 3-μm particle size)[5]
-
Mobile Phase: Isocratic mixture of methanol and 0.15% formic acid in water (35:65, v/v)[5]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Total Run Time: 10 minutes[5]
c. Mass Spectrometric Conditions [5]
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Monitored Transitions:
-
This compound (NDT): m/z 250.2 → 232.2[5]
-
GC-MS Method for this compound in Human Urine
GC-MS provides a robust and reliable method for the quantification of this compound in urine.[3]
a. Sample Preparation: Liquid-Liquid Extraction (LLE) [1][3]
-
To 1 mL of urine, add an internal standard (e.g., Proadifen).[3]
-
Adjust the pH to alkaline conditions using a solution like sodium carbonate.[2]
-
Add 5 mL of an extraction solvent (e.g., methyl-tert-butyl ether).[3]
-
Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
For further purification, a back-extraction step into an acidic solution (e.g., 0.1 M HCl) can be performed.[3]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is then subjected to derivatization to improve volatility.[2][7]
b. Chromatographic Conditions [2]
-
Column: Capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane column)
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
c. Mass Spectrometric Conditions [2]
-
Ionization Mode: Electron Ionization (EI)
-
Scan Type: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Mandatory Visualization
Caption: Experimental workflow for the validation of an this compound analytical standard.
Signaling Pathway
Tramadol itself is a weak µ-opioid receptor agonist and also inhibits the reuptake of serotonin (B10506) and norepinephrine. Its primary active metabolite, O-desmethyltramadol (M1), has a much higher affinity for the µ-opioid receptor.[8] this compound (M2) is another major metabolite.[8] The analgesic effect of tramadol is therefore a combination of the parent drug's and its active metabolite's mechanisms. A detailed signaling pathway specific to this compound is not as well-elucidated as that of the parent compound or the M1 metabolite. The diagram below illustrates the general metabolic pathway of Tramadol.
Caption: Simplified metabolic pathway of Tramadol.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of tramadol, O-desmethyltramadol and this compound in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nyc.gov [nyc.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Metabolism of Tramadol Enantiomers to N-Desmethyltramadol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro metabolism of tramadol's enantiomers, (+)-tramadol and (-)-tramadol, to their respective N-demethylated metabolites. The information presented is supported by experimental data from scientific literature to aid researchers and professionals in drug development and metabolic studies.
Data Presentation: Quantitative and Qualitative Comparison
The N-demethylation of tramadol (B15222) to N-desmethyltramadol (also known as M2) is a significant metabolic pathway catalyzed primarily by the cytochrome P450 enzymes CYP2B6 and CYP3A4 in human liver microsomes.[1][2] This metabolic process exhibits stereoselectivity, meaning the two enantiomers of tramadol are metabolized at different rates.
Key Findings:
-
Preferential Metabolism: In vitro studies using human liver microsomes have demonstrated that the N-demethylation process preferentially metabolizes (+)-tramadol over (-)-tramadol.[3]
-
Kinetic Models: While the O-demethylation of tramadol follows monophasic Michaelis-Menten kinetics, the N-demethylation is better described by a two-site kinetic model.[3]
-
Lack of Specific Kinetic Data: It is important to note that specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) values for the N-demethylation of individual tramadol enantiomers are not consistently reported in peer-reviewed literature, highlighting a potential area for further investigation.[4]
The following table summarizes the available data on the N-demethylation of tramadol enantiomers.
| Parameter | (+)-Tramadol | (-)-Tramadol | Reference(s) |
| Metabolic Pathway | N-demethylation to (+)-N-desmethyltramadol | N-demethylation to (-)-N-desmethyltramadol | [5] |
| Primary Enzymes | CYP2B6 and CYP3A4 | CYP2B6 and CYP3A4 | [1] |
| Stereoselectivity | Preferentially metabolized | Metabolized at a lower rate than (+)-tramadol | [3] |
| Kinetic Parameters (Km, Vmax) | Not consistently available in the literature | Not consistently available in the literature | [4] |
Mandatory Visualization: Metabolic Pathway
The following diagram illustrates the stereoselective N-demethylation of tramadol enantiomers.
References
- 1. Enantiomeric Separation of Tramadol and Its Metabolites: Method Validation and Application to Environmental Samples [mdpi.com]
- 2. Enantioselective pharmacokinetics of tramadol in CYP2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of tramadol by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Uptake/Efflux Transport of Tramadol Enantiomers and O-Desmethyl-Tramadol: Focus on P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Desmethyltramadol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like N-Desmethyltramadol are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, a primary active metabolite of Tramadol.
This compound should be managed as both a hazardous chemical waste and a potential controlled substance analog. Due to its pharmacological activity and the regulatory status of its parent compound, Tramadol, stringent disposal protocols must be followed. This document outlines the necessary safety precautions, waste management procedures, and compliance requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS will provide comprehensive information on hazards, handling, and emergency procedures.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
Engineering Controls: Handle the material in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Spill Response: Maintain a readily accessible spill kit. In the event of a spill, absorb the material with an inert, non-combustible absorbent material. Collect the contaminated absorbent and dispose of it as hazardous waste.
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are fundamental to safe disposal and regulatory compliance.
-
Waste Classification: this compound waste must be classified as both a hazardous chemical waste and potentially as a controlled substance analog. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on its classification and disposal.
-
Segregation: Do not mix this compound waste with other waste streams. It must be collected in a dedicated, properly labeled waste container. Keep it separate from incompatible materials to prevent hazardous reactions.
Disposal Procedures for this compound
Disposal of this compound is strictly regulated and must be managed through your institution's EHS department or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the sink or in regular trash.
Step-by-Step Disposal Protocol:
-
Container Selection: Use a container that is chemically compatible with this compound. For solids, a wide-mouth, sealable container is appropriate. For solutions, use a screw-cap bottle. The container must be in good condition, with no cracks or deterioration, and have a secure, leak-proof closure.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
Accumulation in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. The SAA must be under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.
-
Closed Container Policy: Keep the waste container tightly sealed at all times, except when adding waste.
-
Request for Disposal: Once the container is full, or if you no longer generate this waste stream, submit a chemical waste collection request to your institution's EHS department. This is typically done through an online system.
-
Await Pickup: Do not transport hazardous waste outside of your laboratory. Trained EHS personnel or a licensed contractor will collect the waste from your designated SAA.
Quantitative Data for Hazardous Waste Generation
While specific quantitative limits for this compound disposal are not publicly available and are often institution-specific, the following table summarizes the U.S. Environmental Protection Agency (EPA) generator categories for hazardous waste, which are determined by the total amount of hazardous waste generated per month. Your institution's EHS department can provide specific guidance on how to quantify your waste and determine your generator status.
| Generator Category | Non-Acute Hazardous Waste Generation Rate | Acute Hazardous Waste (P-listed) Generation Rate | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg/month | ≤ 1 kg/month | No federal time limit, but state or institutional limits may apply. |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg/month | ≤ 1 kg/month | ≤ 180 days (or ≤ 270 days if waste is transported > 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg/month | > 1 kg/month | ≤ 90 days |
Disposal as a Controlled Substance Analog
As an analog of Tramadol, a Schedule IV controlled substance, this compound waste may be subject to Drug Enforcement Administration (DEA) regulations for disposal. The primary standard for the disposal of controlled substances is that they must be rendered "non-retrievable."[1][2][3] This means the substance is permanently altered to an unusable state.[1][2][3]
The most common method to achieve this standard is through incineration.[3] For this reason, disposal of this compound should be handled by a DEA-registered reverse distributor.[3][4][5]
Workflow for Disposal Decision-Making:
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols for Neutralization
Currently, there are no widely established and validated experimental protocols for the chemical neutralization of this compound for disposal purposes in a laboratory setting. The DEA's "non-retrievable" standard generally points towards destruction via incineration rather than chemical neutralization. Any attempt at chemical neutralization would require extensive validation to ensure the complete and irreversible destruction of the compound and its hazardous properties, and would need to be approved by your institution's EHS department and other relevant regulatory bodies.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and procedures for hazardous waste and controlled substance disposal, and adhere to all local, state, and federal regulations.
References
- 1. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 2. Diversion Control Division | Disposal Q&A [deadiversion.usdoj.gov]
- 3. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 4. Federal Register :: Definition and Registration of Reverse Distributors [federalregister.gov]
- 5. easyrxcycle.com [easyrxcycle.com]
Personal protective equipment for handling N-Desmethyltramadol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Desmethyltramadol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain regulatory compliance.
Hazard Assessment and Safety Precautions
This compound, a metabolite of Tramadol, is a hazardous substance that requires careful handling. The primary risks include harm if swallowed, in contact with skin, or inhaled, and it may cause drowsiness or dizziness.[1] As a potential analog to a controlled substance, all handling and disposal must adhere to stringent protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate exposure risks. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves). It is advisable to wear two pairs if possible. Gloves must be inspected before use and disposed of properly after handling.[2][4][5][6] |
| Body Protection | A lab coat or a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance.[1][2][6] |
| Respiratory Protection | For nuisance exposures or where dust formation is possible, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[6] A fit-tested N95 mask or air-purifying respirator should be used when handling powders.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2][7]
-
Safety Equipment: Ensure a safety shower and eye wash station are readily accessible.[3]
-
Spill Kit: Have a spill kit with inert, non-combustible absorbent material available in the immediate work area.[1]
2. Handling the Compound:
-
Avoid Formation of Dust and Aerosols: Take precautions to avoid the formation of dust and aerosols during handling.[6][7]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.[2]
3. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[4][6]
-
Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water and remove contaminated clothing.[5][6] Do not use hand sanitizer as it may increase absorption.[5]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[2][6]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization and Segregation:
-
This compound waste should be classified as hazardous chemical waste and potentially as a controlled substance analog.[1]
-
Do not mix this waste with other waste streams. It must be collected in a dedicated and properly labeled waste container.[1]
2. Container Management:
-
Use a compatible, sealable container in good condition with no leaks or cracks.[1]
-
The container must be clearly labeled with the full chemical name, the date accumulation started, and the specific hazards (e.g., "Toxic," "Harmful").[1] Do not use abbreviations or chemical formulas.[1]
-
Keep the waste container tightly sealed at all times, except when adding waste.[1]
3. Storage and Disposal:
-
Store the waste container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[1]
-
Utilize secondary containment, such as a plastic tub, to contain any potential leaks.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for disposal.[1][8] Do not attempt to transport hazardous waste outside of the laboratory.[1]
-
Sink or trash disposal is strictly prohibited.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for this compound Handling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. CCOHS: Opioids (including Fentanyl) - Precautions for first responders [ccohs.ca]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
